Product packaging for 8-Azahypoxanthine(Cat. No.:CAS No. 2683-90-1)

8-Azahypoxanthine

Cat. No.: B1664207
CAS No.: 2683-90-1
M. Wt: 137.10 g/mol
InChI Key: OEEYCNOOAHGFHL-UHFFFAOYSA-N
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Description

8-azahypoxanthine is a triazolopyrimidine that consists of 1,4-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine bearing an oxo substituent at position 7. It has a role as an antimalarial and an EC 2.4.2.8 (hypoxanthine phosphoribosyltransferase) inhibitor. It is a nucleobase analogue and a member of triazolopyrimidines.
an antimalarial that inhibits hypoxanthine-guanine-xanthine phosphoribosyltransferase;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3N5O B1664207 8-Azahypoxanthine CAS No. 2683-90-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one
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InChI

InChI=1S/C4H3N5O/c10-4-2-3(5-1-6-4)8-9-7-2/h1H,(H2,5,6,7,8,9,10)
Source PubChem
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InChI Key

OEEYCNOOAHGFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNN=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N5O
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DSSTOX Substance ID

DTXSID1062590
Record name 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 1,4-dihydro-
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Molecular Weight

137.10 g/mol
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CAS No.

2683-90-1
Record name 3,6-Dihydro-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one
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Record name 8-Azahypoxanthine
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Record name 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3,6-dihydro-
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Foundational & Exploratory

8-Azahypoxanthine: A Technical Guide to its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Azahypoxanthine, a purine (B94841) analog, has garnered interest in the scientific community for its potential as an antitumor agent and an inhibitor of key enzymes in purine metabolism. This technical guide provides a comprehensive overview of the discovery, origin, and biological characterization of this compound. It details its inhibitory effects on hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and xanthine (B1682287) oxidase (XO), presenting available quantitative data and outlining experimental protocols for its study. Furthermore, this document elucidates the compound's impact on cellular signaling pathways, offering a valuable resource for researchers in oncology and drug development.

Introduction

This compound is a synthetic purine analog characterized by the substitution of a nitrogen atom for the carbon atom at the 8th position of the hypoxanthine (B114508) ring. This structural modification confers unique biological properties, primarily its ability to interfere with purine metabolism. As an antimetabolite, this compound has been investigated for its cytotoxic effects on cancer cells, stemming from its inhibition of crucial enzymes involved in nucleotide synthesis. This guide will delve into the historical context of its discovery, its synthetic origins, and the detailed mechanisms of its biological actions.

Discovery and Origin

The earliest mentions of this compound in scientific literature appear in the early 1970s, where its effects on mammalian cells were being investigated. A 1971 study, for instance, reported on the differential sensitivity of normal and malignant human cells to the compound, indicating that it was already a subject of research by that time.[1] While its discovery was a result of chemical synthesis, it is important to distinguish it from the naturally occurring and structurally related compound, 2-azahypoxanthine, which was isolated from the fairy ring-forming fungus Lepista sordida and identified as a plant growth regulator.[2][3] To date, this compound has not been reported to be of natural origin.

Synthesis

Experimental Workflow for the Synthesis of this compound Derivatives:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 4-amino-5-carbamoyl-1,2,3-triazole 4-amino-5-carbamoyl-1,2,3-triazole Cyclization Cyclization 4-amino-5-carbamoyl-1,2,3-triazole->Cyclization Ethyl Alkanoate Ethyl Alkanoate Ethyl Alkanoate->Cyclization Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Cyclization 2-n-alkyl-8-azahypoxanthine 2-n-alkyl-8-azahypoxanthine Cyclization->2-n-alkyl-8-azahypoxanthine

Caption: General synthesis scheme for 2-n-alkyl-8-azahypoxanthines.

Biological Activity and Mechanisms of Action

This compound exerts its biological effects primarily through the inhibition of two key enzymes in the purine metabolic pathway: Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and Xanthine Oxidase (XO).

Inhibition of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)

HGPRT is a central enzyme in the purine salvage pathway, which recycles purine bases from the degradation of DNA and RNA.[4][5] By salvaging hypoxanthine and guanine, HGPRT allows cells to synthesize nucleotides with a lower energy cost compared to the de novo synthesis pathway. This compound acts as an inhibitor of HGPRT, disrupting this recycling process.[6] This inhibition is particularly detrimental to rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides.

Purine Salvage Pathway and Inhibition by this compound:

G cluster_pathway Purine Salvage Pathway cluster_inhibitor Inhibition Hypoxanthine Hypoxanthine HGPRT HGPRT Hypoxanthine->HGPRT Guanine Guanine Guanine->HGPRT PRPP PRPP PRPP->HGPRT IMP IMP HGPRT->IMP GMP GMP HGPRT->GMP This compound This compound This compound->HGPRT

Caption: Inhibition of HGPRT by this compound in the purine salvage pathway.

Inhibition of Xanthine Oxidase (XO)

Xanthine oxidase is a critical enzyme in the catabolism of purines, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[7] Inhibition of XO can lead to a buildup of hypoxanthine and xanthine and a decrease in uric acid levels. While the inhibitory potential of various purine analogs on XO is well-documented, specific quantitative data for this compound is limited in the available literature.

Antitumor Activity

The antitumor activity of this compound is a direct consequence of its interference with purine metabolism. By inhibiting HGPRT, it deprives cancer cells of a key source of nucleotides necessary for DNA and RNA synthesis, thereby halting their proliferation.[6] In vitro studies have demonstrated that this compound can significantly reduce the cloning efficiency of cancer cell lines such as HeLa S3 cells.[6] Furthermore, it has shown the ability to inhibit the growth of subcutaneous adenocarcinoma tumors in mouse models.[6]

While the primary mechanism is understood to be the disruption of nucleotide synthesis, the specific downstream signaling pathways affected by this compound that lead to cell cycle arrest and apoptosis in cancer cells are not yet fully elucidated. General anticancer mechanisms often involve the modulation of pathways such as the PI3K/AKT and MAPK pathways, but direct evidence linking these to this compound is currently lacking.[8][9][10][11]

Quantitative Data

Quantitative data on the biological activity of this compound is not extensively reported in the public domain. The following table summarizes the available information.

Target EnzymeCompoundMetricValueCell Line/SystemReference
HGPRTThis compoundInhibitionNot specifiedNot specified[6]
-This compoundCloning Efficiency~0% at 10 µg/mLHeLa S3[6]

Experimental Protocols

Xanthine Oxidase Inhibition Assay

A common method to determine the inhibitory activity of a compound against xanthine oxidase is a spectrophotometric assay.[12][13][14]

Principle: The activity of xanthine oxidase is measured by monitoring the increase in absorbance at 293 nm, which corresponds to the formation of uric acid from xanthine. The presence of an inhibitor will decrease the rate of this reaction.

Materials:

  • Xanthine Oxidase

  • Xanthine (substrate)

  • Test compound (this compound)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and xanthine in a 96-well plate.

  • Add various concentrations of the test compound (this compound) to the wells. Include a control with no inhibitor.

  • Initiate the reaction by adding xanthine oxidase to each well.

  • Immediately measure the absorbance at 293 nm at regular intervals for a set period.

  • Calculate the rate of uric acid formation (the slope of the absorbance vs. time curve).

  • Determine the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Workflow for Xanthine Oxidase Inhibition Assay:

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prepare Reagents Prepare Reagents Prepare Plate Prepare Plate Prepare Reagents->Prepare Plate Add Inhibitor Add Inhibitor Prepare Plate->Add Inhibitor Add Enzyme Add Enzyme Add Inhibitor->Add Enzyme Incubate Incubate Add Enzyme->Incubate Measure Absorbance Measure Absorbance Incubate->Measure Absorbance Calculate Inhibition Calculate Inhibition Measure Absorbance->Calculate Inhibition Determine IC50 Determine IC50 Calculate Inhibition->Determine IC50

Caption: Workflow for a typical xanthine oxidase inhibition assay.

HGPRT Inhibition Assay

The activity of HGPRT can be determined by measuring the conversion of a radiolabeled substrate, such as [14C]-hypoxanthine, into its corresponding nucleotide.[15] More modern, non-radioactive methods often employ a coupled-enzyme assay.[15]

Principle: The product of the HGPRT reaction, inosine (B1671953) monophosphate (IMP), is used as a substrate for a second enzyme, IMP dehydrogenase (IMPDH), which reduces NAD+ to NADH. The increase in NADH is monitored by absorbance at 340 nm. An inhibitor of HGPRT will reduce the rate of NADH production.

Materials:

  • Cell lysate or purified HGPRT

  • Hypoxanthine

  • PRPP

  • Test compound (this compound)

  • IMP Dehydrogenase (IMPDH)

  • NAD+

  • Reaction buffer

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing buffer, hypoxanthine, PRPP, IMPDH, and NAD+ in a 96-well plate.

  • Add various concentrations of the test compound (this compound) to the wells.

  • Initiate the reaction by adding the cell lysate or purified HGPRT.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the rate of NADH formation.

  • Determine the percentage of inhibition and subsequently the Ki value.

Conclusion

This compound is a synthetic purine analog with established inhibitory activity against HGPRT and potential inhibitory effects on xanthine oxidase. Its ability to disrupt purine metabolism forms the basis of its antitumor properties, which have been demonstrated in both in vitro and in vivo models. While the foundational knowledge of its mechanism of action is in place, further research is required to fully elucidate the specific signaling pathways involved in its anticancer effects and to obtain more comprehensive quantitative data on its enzymatic inhibition. This technical guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this compound and to develop novel anticancer strategies targeting purine metabolism.

References

An In-depth Technical Guide to the Synthesis of 8-Azahypoxanthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Azahypoxanthine, also known as 2-azahypoxanthine (B601068) (AHX), is a purine (B94841) analog with significant biological activities, including plant growth regulation and inhibition of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Its potential applications in agriculture and medicine have driven the development of efficient synthetic routes. This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for this compound and its key derivatives. It includes detailed experimental protocols, quantitative data, and visual representations of the synthetic and relevant biological pathways to facilitate research and development efforts.

Chemical Synthesis Pathways

The most practical and scalable synthesis of this compound originates from the readily available precursor, 5-aminoimidazole-4-carboxamide (B1664886) (AICA). The synthesis involves a two-step process: diazotization of AICA followed by cyclization. Furthermore, this core molecule can be elaborated to produce its biologically active metabolite, 2-aza-8-oxohypoxanthine (AOH), and its riboside derivative, 2-azahypoxanthine riboside (AHXr).

Synthesis of this compound (1)

The synthesis of this compound from 5-aminoimidazole-4-carboxamide hydrochloride (AICA·HCl) proceeds via the formation of a diazoimidazole carboxamide intermediate.

8-Azahypoxanthine_Synthesis cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Cyclization AICA_HCl 5-Aminoimidazole-4- carboxamide HCl (AICA·HCl) DICA 4-Diazo-4H-imidazole- 5-carboxamide (DICA) AICA_HCl->DICA Diazotization (quant.) NaNO2_HCl NaNO2, HCl, H2O AHX This compound (1) DICA->AHX Cyclization (92%) MeOH Methanol (B129727), 60°C

Figure 1: Chemical synthesis pathway of this compound (1).

Synthesis of 2-Aza-8-oxohypoxanthine (AOH) (2)

AOH is synthesized from this compound via an enzymatic oxidation reaction.

AOH_Synthesis cluster_step Enzymatic Conversion AHX This compound (1) AOH 2-Aza-8-oxohypoxanthine (2) AHX->AOH Enzymatic Oxidation (98%) XanthineOxidase Xanthine Oxidase, Phosphate (B84403) Buffer (pH 7.5)

Figure 2: Enzymatic synthesis of 2-Aza-8-oxohypoxanthine (2).

Biomimetic Synthesis of 2-Azahypoxanthine Riboside (AHXr) (3)

The riboside of this compound can be synthesized from inosine (B1671953) in a multi-step biomimetic process.

AHXr_Synthesis Inosine Inosine ProtectedInosine Protected Inosine Inosine->ProtectedInosine 1. Silyl (B83357) Protection Protection Protection (TIPSCl, Imidazole) ProtectedAICAr Protected AICAr ProtectedInosine->ProtectedAICAr 2. Ammonolysis RingOpening Ring Opening (NH3, MeOH) ProtectedDICAr Protected DICAr ProtectedAICAr->ProtectedDICAr 3. Diazotization Diazotization Diazotization (NaNO2, AcOH) ProtectedAHXr Protected AHXr ProtectedDICAr->ProtectedAHXr 4. Thermal Cyclization Cyclization Cyclization (Heat) AHXr 2-Azahypoxanthine Riboside (3) ProtectedAHXr->AHXr 5. Desilylation Deprotection Deprotection (TBAF)

Figure 3: Biomimetic synthesis of 2-Azahypoxanthine Riboside (3).

Quantitative Data Summary

The following table summarizes the yields for the synthesis of this compound and its derivatives as described in the experimental protocols.

CompoundStarting MaterialStepProductYield (%)
1 AICA·HClDiazotization/CyclizationThis compound92
2 This compoundEnzymatic Oxidation2-Aza-8-oxohypoxanthine98
3 InosineMulti-step2-Azahypoxanthine Riboside45 (overall)

Detailed Experimental Protocols

Synthesis of this compound (1)
  • Materials: 5-aminoimidazole-4-carboxamide hydrochloride (AICA·HCl), Sodium nitrite (B80452) (NaNO₂), Hydrochloric acid (HCl), Methanol (MeOH), Activated Carbon.

  • Procedure:

    • A solution of 5-aminoimidazole-4-carboxamide hydrochloride (1.0 eq) in 6 M HCl is added dropwise to a stirred solution of sodium nitrite (7.8 eq) in water at 0 °C over 30 minutes.

    • The mixture is stirred for an additional hour at 0 °C.

    • The resulting precipitate, 4-diazo-4H-imidazole-5-carboxamide (DICA), is collected by filtration, washed with cold water and then tetrahydrofuran, and dried at room temperature. The yield is quantitative.

    • A suspension of the crude DICA (1.0 eq) in methanol is stirred at 60 °C for 10 hours.

    • After cooling, activated carbon is added, and the mixture is stirred for 12 hours at room temperature.

    • The mixture is filtered, and the solvent is evaporated under reduced pressure to yield this compound as a white powder.

  • Purification: The crude product can be purified by recrystallization from water.

  • Characterization: The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of 2-Aza-8-oxohypoxanthine (AOH) (2)
  • Materials: this compound (1), Xanthine oxidase, Potassium phosphate buffer (pH 7.5).

  • Procedure:

    • This compound (1.0 eq) is dissolved in potassium phosphate buffer (pH 7.5).

    • Xanthine oxidase is added to the solution.

    • The reaction mixture is stirred at room temperature and monitored by HPLC until the starting material is consumed.

    • The product can be isolated by preparative HPLC.

  • Purification: Lyophilization of the collected HPLC fractions yields pure 2-aza-8-oxohypoxanthine.

Biomimetic Synthesis of 2-Azahypoxanthine Riboside (AHXr) (3)
  • Materials: Inosine, Triisopropylsilyl chloride (TIPSCl), Imidazole (B134444), Ammonia (B1221849) in Methanol, Sodium nitrite (NaNO₂), Acetic acid (AcOH), Tetrabutylammonium (B224687) fluoride (B91410) (TBAF).

  • Procedure:

    • Protection of Inosine: Inosine is reacted with triisopropylsilyl chloride in the presence of imidazole to protect the hydroxyl groups of the ribose moiety.

    • Ring Opening: The protected inosine is treated with ammonia in methanol to open the pyrimidine (B1678525) ring, yielding the protected 5-aminoimidazole-4-carboxamide riboside (AICAr).

    • Diazotization: The protected AICAr is diazotized using sodium nitrite in acetic acid to form the corresponding diazo derivative (DICAr).

    • Cyclization: The protected DICAr is heated to induce cyclization to the protected 2-azahypoxanthine riboside.

    • Deprotection: The silyl protecting groups are removed using tetrabutylammonium fluoride to give the final product, 2-azahypoxanthine riboside.

  • Purification: The final product is purified by silica (B1680970) gel column chromatography.

Relevant Biological Pathways

Fungal Biosynthesis of this compound

In the fairy ring-forming fungus Lepista sordida, this compound is biosynthesized from 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), an intermediate in the de novo purine biosynthesis pathway. This novel pathway involves the action of nitric oxide (NO) produced by NO synthase (NOS).

Fungal_Biosynthesis Purine_Pathway De Novo Purine Biosynthesis AICAR AICAR Purine_Pathway->AICAR AHXR AHX-ribotide (AHXR) AICAR->AHXR Reaction with NO NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO AHX This compound AHXR->AHX

Figure 4: Fungal biosynthetic pathway of this compound.

Inhibition of Purine Salvage Pathway

This compound is a known inhibitor of hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a key enzyme in the purine salvage pathway. This pathway recycles purine bases from the degradation of DNA and RNA. By inhibiting HGPRT, this compound disrupts the normal synthesis of purine nucleotides.

Purine_Salvage_Inhibition cluster_salvage Purine Salvage Pathway DNA_RNA DNA/RNA Degradation Hypoxanthine Hypoxanthine DNA_RNA->Hypoxanthine Guanine Guanine DNA_RNA->Guanine IMP Inosine Monophosphate (IMP) Hypoxanthine->IMP HGPRT GMP Guanosine Monophosphate (GMP) Guanine->GMP HGPRT PRPP PRPP PRPP->IMP PRPP->GMP HGPRT HGPRT Nucleic_Acids Nucleic Acid Synthesis IMP->Nucleic_Acids GMP->Nucleic_Acids AHX This compound AHX->HGPRT Inhibition

Figure 5: Inhibition of the Purine Salvage Pathway by this compound.

Plant Growth Regulation

As a plant growth regulator, this compound has been shown to influence the expression of genes associated with various plant hormone and stress-response pathways. Transcriptomic analysis in Arabidopsis thaliana revealed that this compound treatment leads to the activation of genes related to abscisic acid (ABA), ethylene, jasmonic acid (JA), and salicylic (B10762653) acid (SA) signaling, while also affecting cytokinin pathways. This suggests a complex interplay where this compound acts as a signaling molecule that modulates the plant's response to its environment.

Plant_Growth_Regulation cluster_hormones Plant Hormone Signaling AHX This compound ABA Abscisic Acid (ABA) Pathway AHX->ABA Activates Ethylene Ethylene Pathway AHX->Ethylene Activates JA Jasmonic Acid (JA) Pathway AHX->JA Activates SA Salicylic Acid (SA) Pathway AHX->SA Activates Cytokinin Cytokinin Pathway AHX->Cytokinin Modulates Stress_Response Stress Response (e.g., drought, pathogen) ABA->Stress_Response Ethylene->Stress_Response JA->Stress_Response SA->Stress_Response Growth_Regulation Plant Growth Regulation Cytokinin->Growth_Regulation Stress_Response->Growth_Regulation

Figure 6: this compound's influence on plant hormone and stress pathways.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound and its important derivatives. The described chemical and biosynthetic pathways offer researchers scalable and efficient methods to produce these compounds for further investigation. The elucidation of its roles in inhibiting the purine salvage pathway and modulating plant growth signaling opens avenues for the development of novel therapeutics and agricultural agents. The provided protocols and pathway diagrams serve as a valuable resource for scientists and professionals in the fields of chemistry, biology, and drug development.

8-Azahypoxanthine: An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Azahypoxanthine is a synthetic purine (B94841) analog that has demonstrated notable biological activity, primarily as an antitumor agent. Its mechanism of action is centered on the disruption of purine metabolism, a critical pathway for cellular proliferation and survival. This technical guide provides a comprehensive overview of the core mechanisms through which this compound exerts its effects, with a focus on its enzymatic targets and the resultant impact on cellular signaling pathways. This document synthesizes available data on its inhibitory activities, details relevant experimental methodologies, and provides visual representations of the key pathways and workflows involved in its study.

Core Mechanism of Action: Inhibition of Purine Salvage and Metabolism

This compound functions primarily as an antimetabolite, interfering with the normal synthesis and utilization of purines. Its structural similarity to endogenous purine bases, particularly hypoxanthine (B114508), allows it to interact with key enzymes in the purine metabolic pathways. The two primary targets identified for this compound are Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and Xanthine (B1682287) Oxidase.

Inhibition of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)

The principal mechanism of action of this compound is the inhibition of HGPRT.[1][2] This enzyme plays a crucial role in the purine salvage pathway, which recycles purine bases from the degradation of nucleotides to synthesize new nucleotides. By inhibiting HGPRT, this compound disrupts this recycling process, leading to a depletion of the guanine (B1146940) nucleotide pool.[3] This has significant downstream effects on DNA and RNA synthesis, ultimately inhibiting cell growth and proliferation, which is particularly detrimental to rapidly dividing cancer cells.[4]

Inhibition of Xanthine Oxidase

Several studies have also indicated that this compound and its derivatives can inhibit xanthine oxidase.[5] This enzyme is responsible for the catabolism of purines, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Inhibition of xanthine oxidase can lead to an accumulation of hypoxanthine and xanthine. While the direct contribution of xanthine oxidase inhibition to the antitumor effect of this compound is less characterized than HGPRT inhibition, it represents a secondary mechanism that further perturbs purine homeostasis.

Quantitative Data on Inhibitory Activity

A comprehensive review of the literature reveals a notable lack of specific quantitative data (i.e., IC50 and Kᵢ values) for the inhibitory activity of this compound against its primary targets, HGPRT and Xanthine Oxidase. While numerous studies confirm its inhibitory role, they often do not provide precise metrics of potency. The tables below are structured to accommodate this data as it becomes available in future research.

Table 1: Inhibitory Activity of this compound against Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)

Target EnzymeSubstrateInhibitorIC50KᵢCell Line/SystemReference
HGPRTHypoxanthineThis compoundData not availableData not availableVarious[1][2]
HGPRTGuanineThis compoundData not availableData not availableVarious[1][2]

Table 2: Inhibitory Activity of this compound against Xanthine Oxidase

Target EnzymeSubstrateInhibitorIC50KᵢAssay TypeReference
Xanthine OxidaseXanthineThis compoundData not availableData not availableSpectrophotometric[5]
Xanthine OxidaseHypoxanthineThis compoundData not availableData not availableSpectrophotometric[5]

Signaling Pathways and Cellular Effects

The inhibition of HGPRT by this compound sets off a cascade of events that impact critical cellular signaling pathways, primarily those related to nucleotide biosynthesis and cell cycle regulation.

Disruption of the Purine Salvage Pathway

The purine salvage pathway is essential for maintaining the cellular pool of purine nucleotides. By blocking HGPRT, this compound forces cells to rely more heavily on the de novo purine synthesis pathway, which is more energetically expensive. In cancer cells with high rates of proliferation, this increased demand on the de novo pathway can be unsustainable, leading to a nucleotide deficit and subsequent cell cycle arrest and apoptosis.[3]

Purine_Salvage_Pathway cluster_salvage Purine Salvage Pathway cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects Hypoxanthine Hypoxanthine HGPRT HGPRT Hypoxanthine->HGPRT Guanine Guanine Guanine->HGPRT PRPP PRPP PRPP->HGPRT PRPP->HGPRT IMP IMP HGPRT->IMP GMP GMP HGPRT->GMP DNA_RNA_Synthesis DNA/RNA Synthesis IMP->DNA_RNA_Synthesis GMP->DNA_RNA_Synthesis 8_Azahypoxanthine This compound 8_Azahypoxanthine->HGPRT Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation

Figure 1: Inhibition of the Purine Salvage Pathway by this compound.
Impact on Guanine Nucleotide Biosynthesis

The inhibition of HGPRT leads to a selective reduction in the pools of guanine nucleotides.[3] This is because the salvage pathway is a major contributor to GMP synthesis. The resulting imbalance in the nucleotide pool can trigger cellular stress responses and halt DNA replication, a key process in the S phase of the cell cycle.

Guanine_Nucleotide_Biosynthesis cluster_main_pathway Guanine Nucleotide Biosynthesis cluster_inhibition Effect of this compound cluster_outcome Outcome IMP Inosine Monophosphate (IMP) IMPDH IMP Dehydrogenase IMP->IMPDH XMP Xanthosine Monophosphate (XMP) IMPDH->XMP GMPS GMP Synthetase XMP->GMPS GMP Guanosine Monophosphate (GMP) GMPS->GMP Reduced_GMP Reduced GMP Pool Guanosine Guanosine Guanine Guanine Guanosine->Guanine HGPRT HGPRT Guanine->HGPRT HGPRT->GMP HGPRT->Reduced_GMP 8_Azahypoxanthine This compound 8_Azahypoxanthine->HGPRT

Figure 2: Impact of this compound on Guanine Nucleotide Biosynthesis.

Experimental Protocols

The following sections detail generalized experimental protocols for assessing the inhibitory activity of compounds like this compound on its primary enzymatic targets.

HGPRT Inhibition Assay

Objective: To determine the inhibitory potential of this compound on HGPRT activity.

Principle: The assay measures the conversion of a radiolabeled purine substrate (e.g., [¹⁴C]-hypoxanthine) to its corresponding nucleotide monophosphate in the presence and absence of the inhibitor. The amount of radiolabeled product formed is quantified to determine the enzyme's activity.

Materials:

  • Purified recombinant HGPRT enzyme

  • [¹⁴C]-Hypoxanthine or [¹⁴C]-Guanine

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Tris-HCl buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • This compound (test inhibitor)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and PRPP.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.

  • Enzyme Addition: Add purified HGPRT to each tube and pre-incubate for a specified time at 37°C.

  • Substrate Addition: Initiate the reaction by adding the radiolabeled substrate ([¹⁴C]-hypoxanthine or [¹⁴C]-guanine).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Separation of Product: Separate the radiolabeled nucleotide product from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of radioactivity in the product spot/peak using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

HGPRT_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mixture (Buffer, MgCl2, PRPP) B Add varying concentrations of This compound A->B C Add HGPRT Enzyme B->C D Initiate with [14C]-Hypoxanthine C->D E Incubate at 37°C D->E F Terminate Reaction E->F G Separate Product (TLC/HPLC) F->G H Quantify Radioactivity G->H I Calculate % Inhibition & IC50 H->I

Figure 3: Experimental Workflow for HGPRT Inhibition Assay.
Xanthine Oxidase Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on xanthine oxidase activity.

Principle: This spectrophotometric assay measures the rate of uric acid formation, which absorbs light at 295 nm. The reduction in the rate of increase in absorbance at this wavelength in the presence of an inhibitor is proportional to its inhibitory activity.[2][6]

Materials:

  • Xanthine Oxidase enzyme (from bovine milk)

  • Xanthine or Hypoxanthine (substrate)

  • Phosphate (B84403) buffer (pH 7.5)

  • This compound (test inhibitor)

  • Allopurinol (positive control)

  • UV-Vis Spectrophotometer

Procedure:

  • Assay Mixture Preparation: In a cuvette, prepare an assay mixture containing phosphate buffer and the test inhibitor (this compound) at various concentrations. Include a control without the inhibitor.

  • Enzyme Addition: Add the xanthine oxidase solution to the assay mixture and pre-incubate at 25°C for 15 minutes.

  • Reaction Initiation: Start the reaction by adding the substrate (xanthine or hypoxanthine).

  • Spectrophotometric Measurement: Immediately measure the increase in absorbance at 295 nm over a period of time (e.g., 3-5 minutes).

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value.

Xanthine_Oxidase_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis A Prepare Assay Mixture (Buffer, this compound) B Add Xanthine Oxidase A->B C Pre-incubate at 25°C B->C D Initiate with Substrate (Xanthine) C->D E Measure Absorbance at 295 nm D->E F Calculate Reaction Velocity E->F G Determine % Inhibition & IC50 F->G

Figure 4: Experimental Workflow for Xanthine Oxidase Inhibition Assay.

Conclusion

This compound is a purine analog with a well-established role as an inhibitor of HGPRT, a key enzyme in the purine salvage pathway. This inhibitory action disrupts nucleotide metabolism, leading to its observed antitumor effects. A secondary mechanism involving the inhibition of xanthine oxidase may also contribute to its overall biological activity. While the qualitative aspects of its mechanism are understood, a significant gap exists in the literature regarding specific quantitative measures of its inhibitory potency. Further research is warranted to determine the IC50 and Kᵢ values for this compound against its enzymatic targets to fully characterize its pharmacological profile. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating this compound and other purine analogs in the context of drug discovery and development.

References

8-Azahypoxanthine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Promising Purine (B94841) Analog

Introduction

8-Azahypoxanthine is a synthetic purine analog that has garnered significant interest in the scientific community for its potential as an antimetabolite and its role in the study of purine metabolism. As a structural analog of hypoxanthine, it is recognized by and interacts with enzymes involved in the purine salvage pathway, leading to the disruption of normal cellular processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, and relevant experimental protocols, with a focus on its potential applications in research and drug development.

Mechanism of Action

The biological activity of this compound is contingent upon its metabolic activation within the cell. It primarily functions as a substrate for Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), a key enzyme in the purine salvage pathway.[1] This pathway allows cells to recycle purine bases from the degradation of nucleic acids.

Upon entering the cell, this compound is converted by HGPRT to 8-aza-inosine monophosphate (8-aza-IMP). This fraudulent nucleotide can then be further phosphorylated to the di- and triphosphate forms. The incorporation of these analogs into nucleic acids and their interaction with other enzymes disrupts normal cellular functions.

One of the key downstream effects of 8-aza-IMP is the inhibition of IMP dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[1] By competitively inhibiting IMPDH, this compound selectively depletes the intracellular pools of guanine nucleotides (GMP, GDP, and GTP).[2] This depletion has profound effects on various cellular processes, including DNA and RNA synthesis, signal transduction, and energy metabolism, ultimately leading to cytostatic and cytotoxic effects, particularly in rapidly proliferating cells such as cancer cells.

Fig 1. Mechanism of action of this compound in purine metabolism.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds. It is important to note that specific inhibitory constants for this compound are not widely reported in the available literature.

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineAssayEndpointValueReference
This compoundHeLa S3Cloning EfficiencyComplete Lethality10 µg/mL[1]
This compoundH. Ep. No. 2Colony FormationInhibitionNot specified[1]
This compoundCa 755 (mouse adenocarcinoma)GrowthSuppressionNot specified[1]

Table 2: Enzyme Inhibition Data

CompoundEnzymeSubstrateInhibition TypeKiReference
2-Aza-IMP (metabolite of 2-Azahypoxanthine)IMP DehydrogenaseIMPCompetitive66 µM[2]
2-n-hexyl-8-azahypoxanthineXanthine OxidaseNot specifiedNot specifiedMost active in series[3]

Experimental Protocols

Synthesis of 2-n-Alkyl-8-Azahypoxanthines

This protocol is adapted from the synthesis of 2-n-alkyl-8-azahypoxanthines and can serve as a general guideline.[3]

Materials:

  • 4(5)-amino-5(4)-carbamoyl-1,2,3-triazole

  • Appropriate ethyl alkanoate (e.g., ethyl hexanoate (B1226103) for 2-n-hexyl-8-azahypoxanthine)

  • Sodium ethoxide

  • Ethanol (B145695) (anhydrous)

  • Standard glassware for organic synthesis (reflux condenser, round-bottom flask, etc.)

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve 4(5)-amino-5(4)-carbamoyl-1,2,3-triazole in anhydrous ethanol in a round-bottom flask.

  • Add a solution of sodium ethoxide in ethanol to the flask.

  • Add the desired ethyl alkanoate to the reaction mixture.

  • Reflux the mixture for a specified period (e.g., several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with an appropriate acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-n-alkyl-8-azahypoxanthine.

Synthesis_Workflow start Start Materials: - 4(5)-amino-5(4)-carbamoyl-1,2,3-triazole - Ethyl alkanoate - Sodium ethoxide dissolve Dissolve triazole in ethanol start->dissolve add_naoet Add sodium ethoxide dissolve->add_naoet add_ester Add ethyl alkanoate add_naoet->add_ester reflux Reflux reaction mixture add_ester->reflux monitor Monitor with TLC reflux->monitor cool Cool to room temperature reflux->cool monitor->reflux neutralize Neutralize cool->neutralize evaporate Evaporate solvent neutralize->evaporate purify Purify product (Chromatography/ Recrystallization) evaporate->purify end_product Final Product: 2-n-Alkyl-8-Azahypoxanthine purify->end_product

Fig 2. General workflow for the synthesis of 2-n-alkyl-8-azahypoxanthines.
Cell Viability Assay (MTT Assay)

This protocol describes a general method to assess the cytotoxicity of this compound against a chosen cell line.

Materials:

  • Target cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells. Replace the medium in the wells with the medium containing different concentrations of this compound. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

HGPRT Inhibition Assay

This is a conceptual protocol for determining the inhibitory effect of this compound on HGPRT activity.

Materials:

  • Purified recombinant HGPRT enzyme

  • [¹⁴C]-Hypoxanthine (radiolabeled substrate)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • This compound

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, PRPP, and varying concentrations of the inhibitor, this compound.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified HGPRT enzyme.

  • Substrate Addition: Add [¹⁴C]-Hypoxanthine to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specific time period.

  • Reaction Termination: Stop the reaction by adding an appropriate quenching agent (e.g., EDTA or by heat inactivation).

  • Separation: Spot the reaction mixture onto a TLC plate and develop the chromatogram to separate the substrate ([¹⁴C]-Hypoxanthine) from the product ([¹⁴C]-IMP).

  • Quantification: Visualize and quantify the radioactive spots corresponding to the substrate and product using a phosphorimager or by scraping the spots and measuring the radioactivity with a scintillation counter.

  • Data Analysis: Calculate the rate of product formation for each inhibitor concentration. Determine the kinetic parameters, such as the Ki value, by plotting the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

HGPRT_Inhibition_Assay_Workflow start Start: Prepare Reagents reaction_setup Set up reaction mixture: - Buffer - PRPP - this compound (inhibitor) start->reaction_setup add_enzyme Add HGPRT enzyme reaction_setup->add_enzyme add_substrate Add [¹⁴C]-Hypoxanthine add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate terminate Terminate reaction incubate->terminate tlc Separate substrate and product using TLC terminate->tlc quantify Quantify radioactivity (Scintillation counting) tlc->quantify analyze Analyze data and determine Ki quantify->analyze

Fig 3. Workflow for an HGPRT inhibition assay.

Downstream Signaling Consequences of IMP Dehydrogenase Inhibition

The inhibition of IMP Dehydrogenase (IMPDH) by the metabolite of this compound, 8-aza-IMP, has significant downstream consequences that contribute to its anti-proliferative and cytotoxic effects.

IMPDH_Inhibition_Downstream_Effects cluster_pools Nucleotide Pool Imbalance cluster_effects Cellular Consequences IMPDH_Inhibition IMPDH Inhibition by 8-Aza-IMP Guanine_Depletion Decreased Guanine Nucleotide Pool (GMP, GDP, GTP) IMPDH_Inhibition->Guanine_Depletion DNA_Synthesis Inhibition of DNA Synthesis Guanine_Depletion->DNA_Synthesis RNA_Synthesis Inhibition of RNA Synthesis Guanine_Depletion->RNA_Synthesis Protein_Synthesis Disruption of Protein Synthesis Guanine_Depletion->Protein_Synthesis Signaling Altered G-protein Signaling Guanine_Depletion->Signaling Cell_Cycle Cell Cycle Arrest DNA_Synthesis->Cell_Cycle RNA_Synthesis->Cell_Cycle Protein_Synthesis->Cell_Cycle Apoptosis Induction of Apoptosis Signaling->Apoptosis Cell_Cycle->Apoptosis

Fig 4. Downstream effects of IMP Dehydrogenase inhibition.

Conclusion

This compound represents a valuable tool for researchers studying purine metabolism and holds promise for the development of novel therapeutics, particularly in oncology. Its mechanism of action, centered on the inhibition of the purine salvage pathway and subsequent disruption of nucleotide biosynthesis, provides a clear rationale for its anti-proliferative effects. While further research is needed to fully elucidate its quantitative inhibitory profile and in vivo efficacy and toxicity, the information presented in this guide provides a solid foundation for future investigations into this intriguing purine analog. The detailed protocols and pathway diagrams serve as practical resources for scientists and drug development professionals working in this area.

References

8-Azahypoxanthine: A Comprehensive Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Azahypoxanthine, a purine (B94841) analog, has demonstrated a range of biological activities, positioning it as a molecule of interest for further investigation in oncology and other therapeutic areas. This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its mechanisms of action, quantitative data from key studies, and detailed experimental protocols. Its primary modes of action include the inhibition of hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and xanthine (B1682287) oxidase, key enzymes in the purine salvage pathway. This interference with purine metabolism leads to cytotoxic effects in cancer cells and influences plant growth. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of purine analogs and their therapeutic potential.

Introduction

This compound is a synthetic purine analog characterized by the substitution of a nitrogen atom for the carbon atom at the 8th position of the hypoxanthine (B114508) ring. This structural modification confers unique biological properties, primarily centered around its ability to interfere with purine metabolism. As a substrate and inhibitor of key enzymes in the purine salvage pathway, this compound has been investigated for its potential as an anticancer agent and a plant growth regulator. This guide will delve into the core aspects of its biological activity, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows involved in its study.

Mechanism of Action

The biological effects of this compound are predominantly attributed to its interaction with two key enzymes in the purine salvage pathway:

  • Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Inhibition: this compound is recognized as a substrate by HGPRT, a central enzyme in the recycling of purine bases.[1] This interaction leads to the formation of 8-aza-inosine monophosphate (8-aza-IMP), a fraudulent nucleotide. The formation of this analog and the competition with natural substrates disrupt the normal synthesis of purine nucleotides, which are essential for DNA and RNA synthesis.[2]

  • Xanthine Oxidase Inhibition: this compound and its derivatives have been shown to inhibit xanthine oxidase, the enzyme responsible for the oxidation of hypoxanthine to xanthine and then to uric acid.[3][4] While the inhibitory potency of this compound itself is noted, derivatives such as 2-n-hexyl-8-azahypoxanthine have been found to be particularly active.[5]

The downstream consequence of these interactions is the disruption of purine homeostasis, leading to various cellular effects. A key metabolite, 2-aza-inosine monophosphate (formed from the related compound 2-azahypoxanthine, but indicative of the metabolic fate of azahypoxanthines), has been shown to be a competitive inhibitor of IMP dehydrogenase with a Ki of 66 µM.[6] This inhibition would further disrupt the synthesis of guanine (B1146940) nucleotides.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of this compound and its derivatives.

Table 1: Inhibition of Purine Metabolism Enzymes

CompoundEnzyme TargetInhibition ParameterValueReference
2-aza-Inosine MonophosphateIMP DehydrogenaseKi66 µM[6]
2-n-hexyl-8-azahypoxanthineXanthine OxidaseActivityMost active in a series of 2-n-alkyl-8-azahypoxanthines[3][5]

Table 2: In Vitro Anticancer Activity

CompoundCell LineActivityConcentrationEffectReference
This compoundHeLa S3Cytotoxicity10 µg/mLReduces cloning efficiency to nearly 0 (complete lethality)[7]
This compoundH. Ep. No. 2 (human epidermoid carcinoma)Inhibition of Colony FormationNot specifiedInhibits colony formation[1]
This compoundCa 755 (cultured mouse adenocarcinoma 755)Growth SuppressionNot specifiedSuppresses growth[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activity.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Inhibition Assay

Principle: This assay measures the activity of HGPRT by quantifying the conversion of a radiolabeled purine substrate (e.g., [¹⁴C]-hypoxanthine) into its corresponding nucleotide in the presence and absence of the inhibitor.

Materials:

  • Purified HGPRT enzyme

  • [¹⁴C]-hypoxanthine

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Tris-HCl buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • This compound (or other inhibitors)

  • Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)

  • Scintillation counter and fluid

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and PRPP.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding the purified HGPRT enzyme and [¹⁴C]-hypoxanthine.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding EDTA or by heating.

  • Spot an aliquot of the reaction mixture onto a TLC plate.

  • Separate the unreacted substrate ([¹⁴C]-hypoxanthine) from the product ([¹⁴C]-IMP) using an appropriate solvent system (e.g., 0.5 M LiCl).

  • Visualize the spots under UV light, excise them, and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Xanthine Oxidase Inhibition Assay

Principle: This spectrophotometric assay measures the activity of xanthine oxidase by monitoring the formation of uric acid from xanthine, which absorbs light at 295 nm.

Materials:

  • Xanthine oxidase enzyme

  • Xanthine substrate solution

  • Phosphate (B84403) buffer (pH 7.5)

  • This compound (or other inhibitors)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing phosphate buffer and xanthine solution.

  • Add varying concentrations of this compound to the cuvette.

  • Initiate the reaction by adding xanthine oxidase.

  • Immediately measure the increase in absorbance at 295 nm over time.

  • The rate of uric acid formation is proportional to the slope of the initial linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 or Ki value.

Cell Viability (MTT) Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

Materials:

  • Cancer cell lines (e.g., HeLa, adenocarcinoma cell lines)

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to untreated control cells and determine the IC50 value.

In Vivo Antitumor Activity in an Adenocarcinoma Mouse Model

Principle: This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of this compound in a mouse model of adenocarcinoma. Specific details may vary based on the tumor model and experimental design.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Adenocarcinoma cells (e.g., Ca 755)

  • This compound formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Subcutaneously implant a known number of adenocarcinoma cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., via intraperitoneal injection) to the treatment group at a predetermined dose and schedule. Administer the vehicle solution to the control group.

  • Monitor the tumor size by measuring the length and width with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Compare the tumor growth between the treatment and control groups to evaluate the antitumor efficacy of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general workflows for its biological evaluation.

Purine_Salvage_Pathway_Inhibition cluster_de_novo De Novo Purine Synthesis cluster_salvage Purine Salvage Pathway cluster_degradation Purine Degradation cluster_downstream Downstream Effects PRPP PRPP IMP IMP PRPP->IMP Multiple Steps Hypoxanthine Hypoxanthine IMP_s IMP Hypoxanthine:e->IMP_s:w Guanine Guanine GMP GMP Guanine:e->GMP:w HGPRT HGPRT PRPP_s PRPP Hypoxanthine_d Hypoxanthine Xanthine Xanthine Hypoxanthine_d:e->Xanthine:w Uric_Acid Uric Acid Xanthine:e->Uric_Acid:w XO Xanthine Oxidase Azahypoxanthine This compound Azahypoxanthine->HGPRT Inhibition Azahypoxanthine->XO Inhibition AzaIMP 8-aza-IMP Azahypoxanthine->AzaIMP Metabolism by HGPRT Reduced_Purines Reduced Purine Nucleotide Pool AzaIMP->Reduced_Purines DNA_RNA_synthesis Inhibition of DNA/RNA Synthesis Reduced_Purines->DNA_RNA_synthesis Cytotoxicity Cytotoxicity in Cancer Cells DNA_RNA_synthesis->Cytotoxicity

Caption: Inhibition of the Purine Salvage Pathway by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_mechanism Mechanism of Action Studies Enzyme_Assay Enzyme Inhibition Assays (HGPRT, Xanthine Oxidase) Data_Analysis Data Analysis and Interpretation Enzyme_Assay->Data_Analysis Cell_Viability Cell Viability Assays (e.g., MTT on Cancer Cell Lines) Colony_Formation Colony Formation Assays Cell_Viability->Colony_Formation Animal_Model Tumor Xenograft Model (e.g., Adenocarcinoma in Mice) Cell_Viability->Animal_Model Colony_Formation->Data_Analysis Efficacy_Study Antitumor Efficacy Study (Tumor Growth Inhibition) Animal_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study Toxicity_Study->Data_Analysis Metabolite_ID Metabolite Identification (e.g., 8-aza-IMP) Pathway_Analysis Signaling Pathway Analysis Metabolite_ID->Pathway_Analysis Pathway_Analysis->Data_Analysis Start This compound Start->Enzyme_Assay Start->Cell_Viability Start->Metabolite_ID

Caption: General Experimental Workflow for Evaluating this compound.

Plant Growth Regulation

This compound has also been identified as a plant growth regulator.[8][9][10] It is considered one of the "fairy chemicals" isolated from the fairy ring-forming fungus Lepista sordida.[8] In plants, this compound is metabolized to 2-aza-8-oxohypoxanthine.[8] These compounds have been shown to regulate carotenoid accumulation in citrus juice sacs, a process that is regulated at the transcriptional level.[11] The precise signaling pathways through which this compound and its metabolites exert their effects on plant growth and development are still under investigation but are thought to involve a novel purine metabolic pathway.[8]

Plant_Growth_Regulation Azahypoxanthine This compound (from fungus or endogenous) Metabolism Metabolism in Plant Azahypoxanthine->Metabolism Aza_8_oxo 2-aza-8-oxohypoxanthine Metabolism->Aza_8_oxo Signaling Plant Signaling Pathways (Novel Purine Metabolism) Aza_8_oxo->Signaling Gene_Expression Altered Gene Expression (e.g., Carotenoid Metabolism Genes) Signaling->Gene_Expression Growth_Regulation Plant Growth Regulation (e.g., Stress Tolerance, Increased Yield) Gene_Expression->Growth_Regulation

Caption: Proposed Mechanism of Plant Growth Regulation by this compound.

Conclusion

This compound presents a compelling profile as a biologically active purine analog. Its ability to inhibit key enzymes in the purine salvage pathway, leading to cytotoxic effects in cancer cells, underscores its potential as a lead compound for anticancer drug development. Furthermore, its role as a plant growth regulator opens avenues for its application in agriculture. The quantitative data, while still emerging, provides a foundation for further dose-response and efficacy studies. The detailed experimental protocols included in this guide are intended to facilitate the replication and expansion of research into this promising molecule. Future investigations should focus on elucidating the precise downstream signaling events triggered by this compound in cancer cells, expanding the scope of in vivo studies to various cancer models, and further unraveling the mechanisms of its action in plant biology. This comprehensive technical guide serves as a valuable resource to propel these future research endeavors.

References

8-Azahypoxanthine in Purine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azahypoxanthine, a synthetic purine (B94841) analog, has garnered significant interest in the scientific community for its role as an antimetabolite and its potential therapeutic applications. Characterized by the substitution of a nitrogen atom for the carbon at the 8th position of the purine ring, this structural modification is the cornerstone of its biological activity. As an analog of the natural purine hypoxanthine (B114508), this compound competitively inhibits key enzymes within the purine metabolic pathways, leading to cytotoxic effects, particularly in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of this compound's mechanism of action, its metabolic fate, and its effects on critical enzymes and signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Core Mechanism of Action

The biological effects of this compound are primarily mediated through its intracellular conversion into fraudulent nucleotides, which then interfere with the de novo and salvage pathways of purine biosynthesis. This interference disrupts the production of essential purine nucleotides, namely adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), which are vital for DNA and RNA synthesis, cellular energy metabolism, and signaling processes.

Inhibition of Key Purine Metabolism Enzymes

This compound's primary mode of action involves the competitive inhibition of two critical enzymes in the purine salvage pathway:

  • Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): this compound is a known inhibitor of HGPRT[1]. This enzyme is responsible for the salvage of hypoxanthine and guanine (B1146940) by converting them into their respective mononucleotides, inosine (B1671953) monophosphate (IMP) and guanosine monophosphate (GMP). By competing with the natural substrates, this compound reduces the cell's ability to recycle purines, forcing a greater reliance on the energetically expensive de novo synthesis pathway.

  • Xanthine (B1682287) Oxidase: Several studies have indicated that this compound and its derivatives can inhibit xanthine oxidase[2]. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and further to uric acid. Inhibition of xanthine oxidase can lead to an accumulation of hypoxanthine and a decrease in uric acid production. The inhibitory activity of 2-n-alkyl-8-azahypoxanthines against xanthine oxidase is dependent on the length of the alkyl chain, with 2-n-hexyl-8-azahypoxanthine being the most active among the tested compounds in one study[2].

Metabolic Fate of this compound

Upon cellular uptake, this compound is metabolized by enzymes of the purine salvage pathway, leading to the formation of fraudulent nucleotides that disrupt normal cellular processes.

  • Conversion to 8-Aza-Inosine Monophosphate (8-aza-IMP): The initial and crucial step in the activation of this compound is its conversion to 8-aza-inosine 5'-monophosphate (8-aza-IMP). This reaction is catalyzed by Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), which transfers a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the azapurine base.

  • Further Anabolism to Triphosphate Derivatives: Following its formation, 8-aza-IMP can be further metabolized. It can be a substrate for IMP dehydrogenase (IMPDH), leading to the formation of 8-aza-xanthosine monophosphate (8-aza-XMP)[3]. Subsequently, 8-aza-XMP can be converted to 8-aza-guanosine monophosphate (8-aza-GMP). Alternatively, 8-aza-IMP can be converted to 8-aza-adenosine monophosphate (8-aza-AMP). These fraudulent mononucleotides are then phosphorylated to their corresponding di- and triphosphate forms (8-aza-GTP and 8-aza-ATP). The metabolism of the related compound, 2-azahypoxanthine (B601068), has been shown to result in the formation of 2-aza-ATP within HEp-2 cells[4].

  • Incorporation into Nucleic Acids: The triphosphate derivatives, particularly 8-aza-GTP, can be incorporated into RNA, leading to the synthesis of dysfunctional RNA molecules[5][6]. This incorporation disrupts protein synthesis and other RNA-dependent cellular processes, contributing significantly to the cytotoxic effects of this compound. Some studies have also suggested the potential for incorporation into DNA, although this is generally less frequent than RNA incorporation[6].

Quantitative Data

The following tables summarize the available quantitative data regarding the inhibitory and cytotoxic effects of this compound and its derivatives.

CompoundEnzymeInhibition TypeKi ValueReference
2-Amino-6-hydroxy-8-mercaptopurine (B14735)Xanthine OxidaseMixed5.78 ± 0.48 µM (with xanthine)[7]
2-Amino-6-purinethiolXanthine OxidaseCompetitive6.61 ± 0.28 µM (with xanthine)[7]
8-Bromoxanthine (B49285)Xanthine OxidaseUncompetitive~400 µM[8]
Prolinol-containing inhibitorsHuman HGPRTCompetitive3 nM - 90 nM[9]
CompoundCell LineIC50 ValueReference
This compoundHeLa S3Reduces cloning efficiency to near zero at 10 µg/mL[10]
ICD-85 NanoparticlesHeLa15.5 ± 2.4 µg/mL (72h)[11]
Free ICD-85HeLa25 ± 2.9 µg/mL (72h)[11]
YamogeninHeLa16.5 ± 0.59 µg/mL[12]
DiosgeninHeLa16.3 ± 0.26 µg/mL[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows discussed in this guide.

Purine_Salvage_Pathway cluster_salvage Purine Salvage Pathway cluster_inhibition Inhibition Hypoxanthine Hypoxanthine IMP IMP Hypoxanthine->IMP Guanine Guanine GMP GMP Guanine->GMP PRPP PRPP PRPP->IMP PRPP->GMP HGPRT HGPRT HGPRT->IMP HGPRT->GMP Azahypoxanthine This compound Azahypoxanthine->HGPRT Inhibits

Figure 1: Inhibition of the Purine Salvage Pathway by this compound.

Metabolic_Fate cluster_activation Metabolic Activation of this compound cluster_anabolism Anabolism to Fraudulent Nucleotides cluster_incorporation Incorporation into Nucleic Acids Azahypoxanthine This compound Aza_IMP 8-aza-IMP Azahypoxanthine->Aza_IMP PRPP PRPP PRPP->Aza_IMP Aza_XMP Aza_XMP Aza_IMP->Aza_XMP IMPDH Aza_AMP Aza_AMP Aza_IMP->Aza_AMP ADSS/ADSL HGPRT HGPRT HGPRT->Aza_IMP Aza_GMP Aza_GMP Aza_XMP->Aza_GMP GMPS Aza_GDP Aza_GDP Aza_GMP->Aza_GDP Aza_ADP Aza_ADP Aza_AMP->Aza_ADP Aza_GTP Aza_GTP Aza_GDP->Aza_GTP RNA RNA Aza_GTP->RNA RNA Polymerase Aza_ATP Aza_ATP Aza_ADP->Aza_ATP Dysfunctional_RNA Dysfunctional_RNA RNA->Dysfunctional_RNA Leads to

Figure 2: Metabolic Fate of this compound.

Experimental_Workflow start Start synthesis Synthesis of This compound start->synthesis enzyme_assay Enzyme Inhibition Assays (Xanthine Oxidase, HGPRT) synthesis->enzyme_assay cell_culture Cell Culture (e.g., HeLa, Ca755) synthesis->cell_culture data_analysis Data Analysis and Interpretation enzyme_assay->data_analysis cytotoxicity Cytotoxicity Assays (MTT, etc.) cell_culture->cytotoxicity metabolism_study Metabolite Analysis (HPLC-MS/MS) cell_culture->metabolism_study cytotoxicity->data_analysis metabolism_study->data_analysis end End data_analysis->end

Figure 3: General Experimental Workflow for Studying this compound.

Experimental Protocols

Synthesis of this compound (v-Triazolo[4,5-d]pyrimidin-7(6H)-one)

A common synthetic route to 8-azapurines involves the cyclization of substituted triazoles. For this compound, a potential synthesis starts from 5-amino-1H-v-triazole-4-carboxamide.

Materials:

Procedure:

  • A mixture of 5-amino-1H-v-triazole-4-carboxamide and a slight excess of diethoxymethyl acetate in acetic anhydride is heated under reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is treated with a solution of sodium methoxide in methanol (B129727) to effect cyclization.

  • The reaction mixture is neutralized with acetic acid.

  • The precipitated product, this compound, is collected by filtration, washed with cold methanol, and dried.

Note: This is a generalized procedure and may require optimization for specific laboratory conditions.

Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine.

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine

  • This compound (or other inhibitors)

  • Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 295 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and xanthine in a quartz cuvette.

  • Add the inhibitor (this compound) at various concentrations to the reaction mixture. A control with no inhibitor should also be prepared.

  • Initiate the reaction by adding a specific amount of xanthine oxidase.

  • Immediately monitor the increase in absorbance at 295 nm over time, which corresponds to the formation of uric acid.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the type of inhibition and the inhibition constant (Ki) by plotting the data using Lineweaver-Burk or Dixon plots.

HGPRT Activity Assay

This assay determines the activity of HGPRT by measuring the conversion of a radiolabeled purine substrate (e.g., [14C]hypoxanthine) to its corresponding nucleotide.

Materials:

  • Cell lysate containing HGPRT

  • [14C]Hypoxanthine

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Magnesium chloride (MgCl2)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • This compound (as inhibitor)

  • Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and PRPP.

  • Add the cell lysate and the inhibitor (this compound) at various concentrations.

  • Initiate the reaction by adding [14C]hypoxanthine.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction by adding cold EDTA solution.

  • Spot an aliquot of the reaction mixture onto a TLC plate.

  • Separate the unreacted [14C]hypoxanthine from the product, [14C]IMP, by developing the TLC plate in an appropriate solvent system.

  • Visualize the spots under UV light, excise the spots corresponding to hypoxanthine and IMP, and quantify the radioactivity in each spot using a scintillation counter.

  • Calculate the percentage of conversion and determine the inhibitory effect of this compound.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, Ca755)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During the incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

HPLC Analysis of 8-Azapurine (B62227) Nucleotides

This method allows for the separation and quantification of intracellular 8-azapurine nucleotides.

Instrumentation and Columns:

  • A high-performance liquid chromatography (HPLC) system equipped with a UV detector or a mass spectrometer (LC-MS/MS) for enhanced sensitivity and specificity.

  • A C18 reverse-phase column is commonly used for nucleotide separation[13][14][15].

Sample Preparation:

  • Harvest cultured cells treated with this compound.

  • Extract the intracellular metabolites using a cold acid solution (e.g., perchloric acid or trichloroacetic acid).

  • Neutralize the extract with a suitable base (e.g., potassium carbonate or potassium hydroxide).

  • Centrifuge to remove the precipitate and collect the supernatant containing the nucleotides.

Chromatographic Conditions:

  • Mobile Phase: A gradient elution is typically employed using a combination of an aqueous buffer (e.g., ammonium (B1175870) acetate or potassium phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol)[13][14][15].

  • Detection: UV detection can be used to monitor the eluting nucleotides at a specific wavelength (e.g., 254 nm). For more sensitive and specific detection, LC-MS/MS can be utilized to identify and quantify the specific 8-azapurine nucleotides based on their mass-to-charge ratios and fragmentation patterns[16][17].

Conclusion

This compound stands as a compelling molecule for researchers in the fields of purine metabolism and drug development. Its ability to competitively inhibit key enzymes like HGPRT and xanthine oxidase, coupled with its metabolic conversion to fraudulent nucleotides that disrupt nucleic acid synthesis, underscores its potential as an anticancer agent. The detailed methodologies and quantitative data presented in this guide are intended to provide a solid foundation for further investigation into the intricate mechanisms of this compound and to aid in the development of novel therapeutic strategies targeting purine metabolism. The provided visualizations of the relevant pathways and experimental workflows offer a clear conceptual framework for designing and interpreting future studies in this promising area of research.

References

The Role of Azahypoxanthine Isomers in Plant Growth: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Scope: This guide was initially intended to explore the role of 8-Azahypoxanthine in plant growth. However, a comprehensive review of scientific literature reveals a significant lack of data regarding the specific effects of this compound on plant physiology. In contrast, its isomer, 2-Azahypoxanthine (AHX), is a well-documented plant growth regulator. It is highly probable that the interest in "this compound" stems from a case of mistaken identity with the extensively studied "2-Azahypoxanthine." Therefore, this guide will focus on the known effects, mechanisms, and experimental protocols related to 2-Azahypoxanthine and its metabolites, providing a valuable resource for researchers in the field.

Introduction to 2-Azahypoxanthine (AHX): A "Fairy Chemical"

2-Azahypoxanthine (AHX) is a purine (B94841) analog originally isolated from the fairy ring-forming fungus Lepista sordida. This discovery identified AHX as one of the "fairy chemicals" responsible for the enhanced plant growth observed in these natural phenomena.[1][2][3] Subsequent research has shown that AHX and its metabolite, 2-aza-8-oxohypoxanthine (AOH), are not only produced by fungi but are also endogenously present in plants, suggesting they may represent a novel class of plant hormones.[1][4]

These compounds have been shown to regulate the growth of a wide range of plants, including important crops like rice and wheat, and enhance their tolerance to various environmental stresses.[1][2]

Quantitative Effects of 2-Azahypoxanthine on Plant Growth

The application of 2-Azahypoxanthine has demonstrated significant positive effects on the growth and yield of several crop species. The following tables summarize the key quantitative data from field and pot experiments.

Table 1: Effects of 2-Azahypoxanthine (AHX) on Rice (Oryza sativa L. cv. Nipponbare) Growth

Treatment ConditionApplication StagePanicle Number (PN)Culm Length (CL)Plant Dry WeightBrown Rice Yield Increase (%)Reference
50 μM AHX (Pot Experiment)TransplantingIncreasedIncreasedIncreased-[5]
50 μM AHX (Pot Experiment)TilleringIncreasedIncreasedIncreased15.8[2][5]
50 μM AHX (Pot Experiment)Panicle FormationIncreasedIncreasedIncreased18.7[2][5]
50 μM AHX (Pot Experiment)RipeningIncreasedIncreasedIncreased-[5]
1 mM AHX (Field Experiment)Seedling TreatmentIncreasedIncreasedIncreased9.6[5]
1 mM AHX (Field Experiment)TransplantingIncreasedIncreasedIncreased5.8[5]
1 mM AHX (Field Experiment)Panicle FormationIncreasedIncreasedIncreased-[5]

Table 2: Effects of 2-Azahypoxanthine (AHX) on Wheat (Triticum aestivum) Yield

Treatment ConditionApplication MethodGrain Yield Increase (%)Reference
Not SpecifiedTwo-week seedling treatment10.2[2]
Not SpecifiedSeed soaking for 36 hoursStimulated germination[2]
Not SpecifiedField TreatmentUp to 20.4[2]

Mechanism of Action and Metabolic Pathway

In plants, 2-Azahypoxanthine is metabolized into 2-aza-8-oxohypoxanthine (AOH), a reaction catalyzed by the enzyme xanthine (B1682287) oxidase.[4][6] Both AHX and AOH have been shown to possess plant growth-promoting activities.[6] The biosynthesis of AHX in plants is believed to be a novel branch of the purine metabolic pathway, originating from 5-aminoimidazole-4-carboxamide (B1664886) (AICA).[4][7]

The proposed metabolic pathway suggests that plants can endogenously produce these "fairy chemicals" to regulate their growth and respond to environmental stimuli.

Metabolic Pathway of 2-Azahypoxanthine in Plants Purine_Metabolism Purine Metabolic Pathway AICA 5-aminoimidazole-4-carboxamide (AICA) Purine_Metabolism->AICA biosynthesis AHX 2-Azahypoxanthine (AHX) AICA->AHX biosynthesis AOH 2-aza-8-oxohypoxanthine (AOH) AHX->AOH oxidation Growth_Regulation Plant Growth Regulation & Stress Tolerance AHX->Growth_Regulation AOH->Growth_Regulation Xanthine_Oxidase Xanthine Oxidase Xanthine_Oxidase->AHX Experimental Workflow for Plant Growth Regulator Study start Hypothesis: Compound X affects plant growth prep Preparation of Compound X Solutions & Plant Material start->prep treatment Application of Compound X (e.g., soil drench, seed soaking) prep->treatment growth Plant Cultivation (Controlled Environment or Field) treatment->growth data_collection Data Collection: Morphological & Yield Parameters growth->data_collection molecular_analysis Molecular Analysis (Optional) (e.g., Transcriptomics, Metabolomics) growth->molecular_analysis statistical_analysis Statistical Analysis data_collection->statistical_analysis molecular_analysis->statistical_analysis conclusion Conclusion on the Effect of Compound X on Plant Growth statistical_analysis->conclusion

References

8-Azahypoxanthine: A Technical Whitepaper on a Purine Analog with Antitumor Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 8-Azahypoxanthine, a purine (B94841) analog with demonstrated antitumor properties. It is crucial to address a common misconception from the outset: This compound is not classified as a "fairy chemical." This term refers to a specific group of naturally occurring compounds—2-azahypoxanthine (B601068) (AHX), 2-aza-8-oxohypoxanthine (AOH), and imidazole-4-carboxamide (ICA)—which are known for their effects on plant growth and are being explored for cosmetic applications. This compound, in contrast, is a synthetic compound primarily investigated for its therapeutic potential in oncology.

This guide delves into the core of this compound's mechanism of action as an inhibitor of hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a key enzyme in the purine salvage pathway. By disrupting this pathway, this compound effectively impedes DNA and RNA synthesis in rapidly proliferating cancer cells, leading to cytotoxic effects. This whitepaper presents available quantitative data on its biological activity, details relevant experimental protocols, and provides visualizations of its mechanism and experimental workflows to support further research and development efforts.

Introduction and Clarification of "Fairy Chemical" Misnomer

This compound is a synthetic purine analog that has been a subject of interest in cancer research due to its cytotoxic and antitumor activities. Its structure, characterized by the substitution of a carbon atom with a nitrogen atom at the 8th position of the hypoxanthine (B114508) ring, is fundamental to its biological activity.

The term "fairy chemicals" originates from the study of "fairy rings" in turfgrass, which are caused by fungi.[1][2] Researchers identified three compounds responsible for this phenomenon: 2-azahypoxanthine (AHX), imidazole-4-carboxamide (ICA), and 2-aza-8-oxohypoxanthine (AOH).[1][2] These compounds have been shown to have plant growth-regulating properties and are being investigated for their potential in agriculture and cosmetics, such as improving skin barrier function.[1][3] It is imperative for the scientific community to distinguish this compound from this group to ensure clarity in research and communication.

Mechanism of Action: Inhibition of the Purine Salvage Pathway

The primary mechanism of action of this compound is the inhibition of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[4] HGPRT is a central enzyme in the purine salvage pathway, which allows cells to recycle purine bases (hypoxanthine and guanine) from the degradation of nucleic acids to synthesize new nucleotides.[5]

In many cancer cells, there is an increased demand for nucleotides to support rapid cell division. Consequently, the purine salvage pathway is often upregulated in malignant tissues.[6][7][8] By inhibiting HGPRT, this compound blocks the conversion of hypoxanthine and guanine (B1146940) into inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP), respectively.[5] This leads to a depletion of the purine nucleotide pool, thereby hindering DNA and RNA synthesis and ultimately inducing cell death in cancer cells that are heavily reliant on this pathway.[4]

purine_salvage_pathway cluster_cell Cancer Cell PRPP PRPP HGPRT HGPRT PRPP->HGPRT Hypoxanthine Hypoxanthine Hypoxanthine->HGPRT Guanine Guanine Guanine->HGPRT IMP IMP HGPRT->IMP GMP GMP HGPRT->GMP DNA_RNA DNA/RNA Synthesis IMP->DNA_RNA GMP->DNA_RNA Azahypoxanthine This compound Azahypoxanthine->HGPRT

Figure 1: Mechanism of Action of this compound.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeAssayConcentrationEffect
HeLa S3Cervical CancerCloning Efficiency10 µg/mLComplete lethality
H. Ep. No. 2Epidermoid CarcinomaColony FormationNot SpecifiedInhibition
Ca 755Mouse AdenocarcinomaGrowthNot SpecifiedSuppression
Normal Diploid FibroblastsNormalCloning Efficiency10 µg/mLNo effect

Data sourced from MedchemExpress.[4]

Table 2: In Vivo Antitumor Activity of this compound

Animal ModelTumor TypeDosing RegimenRoute of AdministrationOutcome
BD2F1 MiceSubcutaneous Ca 755 AdenocarcinomaNon-toxic dose, Days 1-11Intraperitoneal injectionInhibition of tumor growth

Data sourced from MedchemExpress.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Chemical Synthesis of this compound
In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include a vehicle control (medium with the solvent used for the stock solution).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

HGPRT Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HGPRT.

Materials:

  • Purified recombinant HGPRT enzyme

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Substrates: Hypoxanthine and 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP)

  • This compound

  • Detection system (e.g., HPLC-based method to quantify the product, IMP, or a coupled-enzyme assay that produces a colorimetric or fluorescent signal)

Procedure:

  • Reaction Setup: In a microplate or reaction tube, combine the assay buffer, HGPRT enzyme, and varying concentrations of this compound. Include a control without the inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a short period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrates (hypoxanthine and PRPP).

  • Incubation: Incubate the reaction at 37°C for a defined time.

  • Reaction Termination: Stop the reaction (e.g., by adding a strong acid or by heat inactivation).

  • Product Quantification: Measure the amount of IMP formed using the chosen detection method.

  • Data Analysis: Calculate the percentage of HGPRT inhibition for each concentration of this compound and determine the IC50 value.

In Vivo Antitumor Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor activity of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor implantation

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly until the tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound to the treatment group and the vehicle to the control group according to a predetermined dosing schedule and route of administration (e.g., intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

  • Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific duration.

  • Data Analysis: Compare the tumor growth in the treated group to the control group. Calculate metrics such as tumor growth inhibition (TGI).

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound cytotoxicity Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity hgprt_assay HGPRT Inhibition Assay synthesis->hgprt_assay xenograft Xenograft Tumor Model Establishment cytotoxicity->xenograft hgprt_assay->xenograft treatment Treatment with This compound xenograft->treatment monitoring Tumor Growth and Health Monitoring treatment->monitoring data_analysis Data Analysis (e.g., TGI) monitoring->data_analysis

Figure 2: General Experimental Workflow.

Conclusion and Future Directions

This compound is a promising antitumor agent that warrants further investigation. Its mechanism of action, centered on the inhibition of HGPRT in the purine salvage pathway, provides a clear rationale for its selective cytotoxicity towards cancer cells. While initial in vitro and in vivo data are encouraging, there is a clear need for more extensive research to fully characterize its therapeutic potential.

Future studies should focus on:

  • Comprehensive in vitro screening: Determining the IC50 values of this compound against a broad panel of cancer cell lines to identify the most sensitive cancer types.

  • Detailed in vivo efficacy studies: Conducting well-controlled preclinical trials to establish optimal dosing regimens, assess long-term efficacy, and evaluate survival benefits.

  • Pharmacokinetic and toxicological profiling: Characterizing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound.

  • Combination therapies: Investigating the potential synergistic effects of this compound with other chemotherapeutic agents, particularly those that target the de novo purine synthesis pathway.

  • Development of a robust synthesis protocol: Establishing and publishing a detailed and reproducible method for the chemical synthesis of this compound to facilitate broader research access.

By addressing these key areas, the scientific community can build a more complete understanding of this compound and its potential as a valuable tool in the fight against cancer. It is essential that future research and communication accurately represent this compound as a synthetic HGPRT inhibitor and not a "fairy chemical" to maintain scientific accuracy and avoid confusion.

References

8-Azahypoxanthine as an HGPRT Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Azahypoxanthine is a purine (B94841) analog recognized for its role as an inhibitor of the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT). This enzyme is a key component of the purine salvage pathway, a critical metabolic route for the synthesis of nucleotides in various organisms. Inhibition of HGPRT can lead to cytotoxic effects, particularly in cells heavily reliant on this pathway, making this compound a compound of interest in cancer research and for the selection of HGPRT-deficient cell lines. This technical guide provides an in-depth overview of this compound as an HGPRT inhibitor, consolidating available data on its activity, outlining experimental protocols for its study, and illustrating its mechanism of action within the broader context of purine metabolism.

Introduction: The Purine Salvage Pathway and the Role of HGPRT

Purine nucleotides are essential for a vast array of cellular processes, including DNA and RNA synthesis, energy metabolism (as ATP and GTP), and cellular signaling. Cells can generate these crucial molecules through two primary pathways: the de novo synthesis pathway and the purine salvage pathway. The de novo pathway builds purines from simpler precursors, a process that is energetically expensive. In contrast, the salvage pathway recycles pre-existing purine bases (hypoxanthine and guanine) and nucleosides, offering a more energy-efficient route to nucleotide synthesis.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) is a central enzyme in the purine salvage pathway. It catalyzes the conversion of hypoxanthine (B114508) and guanine (B1146940) to their respective mononucleotides, inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP), utilizing 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate. Due to its critical role, HGPRT has been identified as a target for therapeutic intervention, particularly in diseases characterized by rapid cell proliferation, such as cancer, and in certain parasitic infections where the parasite is solely dependent on the salvage pathway.

This compound: An Overview

This compound is a synthetic purine analog in which a nitrogen atom replaces the carbon atom at the 8th position of the purine ring. This structural modification allows it to act as an antimetabolite, interfering with normal purine metabolism. Its primary recognized mechanism of action is the inhibition of HGPRT. By competing with the natural substrates, hypoxanthine and guanine, this compound can disrupt the production of essential nucleotides, leading to cytotoxic effects in cells that are actively dividing and reliant on the purine salvage pathway. This property has led to its use as a selective agent in cell culture to isolate HGPRT-deficient mutants and as a potential anti-cancer agent.[1]

Quantitative Data on the Inhibitory Activity of this compound

The following table summarizes the known quantitative data for the biological activity of this compound.

ParameterValueCell LineAssay TypeReference
Effective Concentration10 µg/mLHeLa S3Cloning Efficiency Assay[1]

Note: This data indicates the concentration at which this compound effectively eliminates the cloning efficiency of a specific cancer cell line, which is an indirect measure of its cytotoxic effect likely mediated through HGPRT inhibition. Further research is required to determine its direct inhibitory constants against purified HGPRT enzyme.

Experimental Protocols

Detailed, publicly available protocols for the in vitro determination of HGPRT inhibition by this compound are scarce. However, based on established methods for assessing HGPRT activity, a suitable experimental approach can be designed. The two primary methods for measuring HGPRT activity are the radioactive assay and the spectrophotometric assay.

General Principle of HGPRT Inhibition Assay

The general principle involves measuring the rate of the HGPRT-catalyzed reaction in the presence and absence of the inhibitor, this compound. By varying the concentration of the inhibitor, a dose-response curve can be generated to determine the IC50 value. To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rate at various substrate and inhibitor concentrations.

Spectrophotometric HGPRT Inhibition Assay (Conceptual Protocol)

This method is a continuous assay that measures the formation of the product, IMP or GMP.

Materials:

  • Purified recombinant HGPRT enzyme

  • Hypoxanthine or Guanine (substrate)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP) (co-substrate)

  • This compound (inhibitor)

  • Tris-HCl buffer (pH 7.4)

  • MgCl2

  • IMP Dehydrogenase (IMPDH) (coupling enzyme)

  • NAD+

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, PRPP, hypoxanthine (or guanine), IMPDH, and NAD+.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Setup: To the wells of the microplate, add the reaction mixture, followed by the different concentrations of this compound. Include control wells with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding a fixed amount of purified HGPRT enzyme to all wells.

  • Kinetic Measurement: Immediately start monitoring the increase in absorbance at 340 nm at regular intervals using the microplate spectrophotometer. The increase in absorbance is due to the formation of NADH, which is produced by the IMPDH-catalyzed oxidation of IMP (the product of the HGPRT reaction).

  • Data Analysis:

    • Calculate the initial reaction velocities (rate of change of absorbance) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Visualizations

Signaling Pathway Diagram

Purine_Salvage_Pathway cluster_pathway Purine Salvage Pathway Hypoxanthine Hypoxanthine HGPRT HGPRT Hypoxanthine->HGPRT Guanine Guanine Guanine->HGPRT PRPP PRPP PRPP->HGPRT IMP IMP HGPRT->IMP from Hypoxanthine GMP GMP HGPRT->GMP from Guanine Downstream Nucleotides Downstream Nucleotides IMP->Downstream Nucleotides GMP->Downstream Nucleotides Azahypoxanthine This compound Azahypoxanthine->HGPRT Inhibition

Caption: The purine salvage pathway and the inhibitory action of this compound on HGPRT.

Experimental Workflow Diagram

HGPRT_Inhibition_Assay_Workflow cluster_workflow Experimental Workflow for HGPRT Inhibition Assay A 1. Prepare Reaction Mixture (Buffer, Substrates, Coupling Enzyme, NAD+) C 3. Dispense Reaction Mix and Inhibitor into 96-well plate A->C B 2. Prepare Serial Dilutions of This compound B->C D 4. Initiate Reaction with Purified HGPRT Enzyme C->D E 5. Monitor Absorbance at 340 nm (Kinetic Reading) D->E F 6. Calculate Initial Velocities E->F G 7. Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) F->G H 8. Determine IC50 Value G->H

Caption: A typical experimental workflow for determining the IC50 of this compound for HGPRT.

Conclusion

This compound serves as a valuable tool compound for studying the purine salvage pathway and for the selection of HGPRT-deficient cells. Its mechanism of action through the inhibition of HGPRT highlights the potential for targeting this enzyme in therapeutic strategies. However, a significant gap exists in the literature regarding the specific quantitative inhibitory characteristics of this compound against purified HGPRT. Further enzymatic studies are warranted to precisely determine its IC50 and Ki values, which would provide a more complete understanding of its potency and aid in its application in drug discovery and development. The experimental framework provided in this guide offers a starting point for researchers to conduct such investigations and contribute to a more comprehensive profile of this important HGPRT inhibitor.

References

The 8-Azahypoxanthine Biosynthetic Pathway in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of 8-Azahypoxanthine (AHX), a plant growth-stimulating compound produced by certain fungi. The information presented is collated from key research findings, offering a comprehensive overview for researchers, scientists, and professionals in drug development.

Introduction

This compound (AHX), also known as 2-azahypoxanthine (B601068), is a purine (B94841) analogue initially isolated from the fairy ring-forming fungus Lepista sordida.[1][2][3][4] This compound has garnered significant interest due to its ability to stimulate plant growth.[1][2][3][4] Understanding its biosynthetic pathway is crucial for harnessing its potential in agricultural applications and for exploring its pharmacological properties. This guide details the current understanding of the AHX biosynthetic pathway, including its precursors, key enzymes, and proposed metabolic steps.

The Core Biosynthetic Pathway

The biosynthesis of this compound in fungi is believed to be a novel branch of the purine metabolic pathway. The proposed pathway initiates from a common intermediate in purine biosynthesis, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR).[1][2][3]

The key steps are as follows:

  • Conversion of AICAR to AICA: The pathway is thought to begin with the conversion of AICAR to 5-aminoimidazole-4-carboxamide (AICA). This reaction is catalyzed by the enzyme adenine/5-aminoimidazole-4-carboxamide phosphoribosyltransferase (APRT).[1][2][3][4]

  • Formation of the 1,2,3-Triazine (B1214393) Ring: The subsequent step involves the formation of the characteristic 1,2,3-triazine ring of AHX from AICA. Transcriptomic analysis of L. sordida suggests the involvement of a nitric oxide synthase (NOS) in this crucial step, which would be responsible for the novel chemistry of forming the triazine moiety.[5][6]

  • Metabolism of AHX: In plants, AHX is further metabolized to 2-aza-8-oxohypoxanthine (AOH).[1][4][7] While this is a metabolic step in the plant, it is relevant for understanding the fate of AHX in biological systems.

The overall proposed biosynthetic pathway is depicted in the following diagram:

This compound Biosynthetic Pathway cluster_purine Purine Biosynthesis AICAR 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) AICA 5-Aminoimidazole-4-carboxamide (AICA) AICAR->AICA Adenine/5-aminoimidazole-4-carboxamide phosphoribosyltransferase (APRT) AHX This compound (AHX) AICA->AHX Nitric Oxide Synthase (NOS) (proposed) AOH 2-Aza-8-oxohypoxanthine (AOH) (in plants) AHX->AOH Xanthine Oxidase (in plants)

A proposed biosynthetic pathway for this compound in fungi.

Quantitative Data

Feeding experiments with the precursor AICAR in Lepista sordida cultures have provided quantitative insights into the biosynthesis of AHX. The consumption of AICAR is directly correlated with the accumulation of AHX in the fungal mycelia.[1]

Time (hours)AICAR Concentration (nmol/g FW)AHX Concentration (nmol/g FW)
00.00.0
121.51.8
240.82.5
480.23.0
720.13.2
960.03.1

Data extracted and estimated from Suzuki, T. et al. (2016). The biosynthetic pathway of 2-azahypoxanthine in fairy-ring forming fungus. Scientific Reports, 6, 39087.[1]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have elucidated the AHX biosynthetic pathway.

Fungal Culture and AICAR Feeding Experiment

This protocol is designed to demonstrate the conversion of AICAR to AHX in vivo.

AICAR_Feeding_Experiment_Workflow start Start: Prepare Lepista sordida liquid culture add_aicar Add AICAR to the culture medium start->add_aicar incubate Incubate at specified time points (e.g., 0, 12, 24, 48, 72, 96 hours) add_aicar->incubate harvest Harvest mycelia by filtration incubate->harvest extract Extract metabolites from mycelia (e.g., using a suitable solvent) harvest->extract analyze Analyze extracts using LC-MS/MS to quantify AICAR and AHX extract->analyze end End: Correlate AICAR consumption with AHX production analyze->end

Workflow for the AICAR feeding experiment.

Methodology:

  • Fungal Strain and Culture: Lepista sordida is grown in a suitable liquid medium (e.g., potato dextrose broth) with shaking at a controlled temperature (e.g., 25°C).

  • AICAR Feeding: A sterile solution of AICAR is added to the fungal culture to a final concentration of, for example, 1 mM. A control culture without AICAR should be run in parallel.[1]

  • Time-Course Sampling: Mycelia are harvested at various time points (e.g., 0, 12, 24, 48, 72, and 96 hours) by filtration.

  • Metabolite Extraction: The harvested mycelia are washed, frozen in liquid nitrogen, and ground to a fine powder. Metabolites are then extracted with a suitable solvent system.

  • LC-MS/MS Analysis: The extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify AICAR and AHX. Multiple reaction monitoring (MRM) is used for sensitive and specific detection.[1]

APRT Enzyme Activity Assay

This assay is used to demonstrate the enzymatic activity of APRT in converting AICAR to AICA.

APRT_Enzyme_Assay_Workflow start Start: Prepare crude enzyme extract from Lepista sordida mycelia reaction_mixture Prepare reaction mixture: - Crude enzyme extract - AICAR (substrate) - Buffer (e.g., Tris-HCl) start->reaction_mixture incubate Incubate the reaction mixture (e.g., 30°C for 30 minutes) reaction_mixture->incubate stop_reaction Stop the reaction (e.g., by adding a quenching agent) incubate->stop_reaction analyze Analyze the reaction mixture using LC-MS/MS to detect AICA stop_reaction->analyze end End: Confirm the presence of AICA, indicating APRT activity analyze->end

Workflow for the APRT enzyme activity assay.

Methodology:

  • Preparation of Crude Enzyme Extract: Lepista sordida mycelia are harvested, washed, and homogenized in an extraction buffer (e.g., 100 mM Tris-HCl, pH 8.3) to release the intracellular enzymes. The homogenate is then centrifuged to remove cell debris, and the supernatant is used as the crude enzyme extract.[1]

  • Enzyme Reaction: The reaction mixture contains the crude enzyme extract, the substrate AICAR, and a suitable buffer. Control reactions should be included, such as a reaction with heat-inactivated enzyme or a reaction without the substrate.[1]

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).

  • Reaction Termination and Analysis: The reaction is stopped, and the mixture is analyzed by LC-MS/MS to detect the formation of AICA from AICAR.[1]

Transcriptomic Analysis

Transcriptomic analysis helps to identify the genes that are differentially expressed during AHX biosynthesis.

Methodology:

  • RNA Extraction: High-quality total RNA is extracted from Lepista sordida mycelia grown under conditions that induce AHX production (e.g., after AICAR feeding) and control conditions.

  • Library Preparation and Sequencing: RNA-Seq libraries are prepared from the extracted RNA and sequenced using a high-throughput sequencing platform such as Illumina MiSeq.[5]

  • Differential Gene Expression Analysis: The sequencing reads are mapped to a reference genome or transcriptome of L. sordida. The expression levels of genes are quantified, and statistical analysis is performed to identify genes that are significantly upregulated or downregulated in response to the AHX-producing conditions. This analysis has pointed to the involvement of genes in the purine and histidine metabolic pathways, as well as a nitric oxide synthase.[5][6]

Conclusion and Future Perspectives

The biosynthesis of this compound in fungi represents a fascinating diversion from the canonical purine metabolic pathway. While the precursor AICAR and the key enzyme APRT have been identified, further research is needed to fully elucidate the enzymatic steps leading to the formation of the 1,2,3-triazine ring, with nitric oxide synthase being a strong candidate. A complete understanding of this pathway, including its regulation, will be instrumental for the biotechnological production of AHX and the development of novel agrochemicals and pharmaceuticals. The experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate this unique biosynthetic pathway.

References

Preliminary Studies on 8-Azahypoxanthine Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data for 8-Azahypoxanthine is publicly available. This guide synthesizes preliminary information and leverages data from structurally similar compounds, primarily 8-Azaguanine, to provide insights into potential toxicological profiles and testing methodologies.

Introduction

This compound is a purine (B94841) analog belonging to the azapurine class of compounds. Due to their structural similarity to endogenous purines, azapurines have been investigated for their potential as antimetabolites in various therapeutic areas, including oncology and virology. Understanding the toxicity profile of this compound is crucial for its potential development as a therapeutic agent. This technical guide provides a summary of preliminary toxicity data, detailed experimental protocols for in vitro assessment, and visual representations of the proposed mechanism of action and experimental workflows.

Quantitative Toxicity Data

Direct quantitative toxicity data for this compound, such as LD50 and IC50 values, are not extensively reported in the public domain. The following tables summarize available data for related azapurine compounds to provide a comparative context.

Table 1: In Vitro Cytotoxicity of Azapurine Analogs

CompoundCell LineAssayIC50Reference
8-AzaguanineVariesMTT/WST-8Cell line dependent[1][2]
2-Azaadenosine (B93485)HEp-2Not specifiedMore toxic than 2-Azahypoxanthine (B601068)
2-AzahypoxanthineHEp-2Not specifiedLess toxic than 2-Azaadenosine

Table 2: In Vivo Toxicity of Azapurine Analogs

CompoundSpeciesRoute of AdministrationMetricValueReference
8-AzainosineMiceNot specifiedToxicityMore toxic than this compoundNot specified in abstract

Table 3: Genotoxicity and Safety Assessment of a 2-Azahypoxanthine Metabolite

CompoundTestSystemResultConcentration/DoseReference
2-Aza-8-oxohypoxanthineAmes testBacterial strainsNon-mutagenic> 5000 µ g/plate [3]
2-Aza-8-oxohypoxanthineSkin irritationReconstructed human epidermisNot an irritantNot specified[3]
2-Aza-8-oxohypoxanthineSkin sensitizationIn vitro peptide reactivityNot a sensitizerNot specified[3]
2-Aza-8-oxohypoxanthinePhototoxicityBALB/c 3T3 cellsNot phototoxicNot specified[3]
2-Aza-8-oxohypoxanthineHuman patch testHuman skinNo skin reactionNot specified[3]

Proposed Mechanism of Action and Toxicity Pathway

The cytotoxicity of this compound is hypothesized to be similar to that of other purine antimetabolites like 8-Azaguanine. The proposed mechanism involves its metabolic activation via the purine salvage pathway, leading to the disruption of normal cellular processes.

Signaling Pathway Diagram

8_Azahypoxanthine_Toxicity_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 8_AHX_ext This compound 8_AHX_int This compound 8_AHX_ext->8_AHX_int Cellular Uptake HGPRT HGPRT 8_AHX_int->HGPRT 8_Aza_IMP 8-Aza-Inosine Monophosphate (Toxic Metabolite) HGPRT->8_Aza_IMP Metabolic Activation Further_Metabolism Further Metabolism 8_Aza_IMP->Further_Metabolism 8_Aza_ITP 8-Aza-Inosine Triphosphate Further_Metabolism->8_Aza_ITP RNA_Polymerase RNA Polymerase 8_Aza_ITP->RNA_Polymerase Faulty_RNA Incorporation into RNA RNA_Polymerase->Faulty_RNA Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Faulty_RNA->Protein_Synthesis_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Protein_Synthesis_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Proposed metabolic activation and toxicity pathway of this compound.

This pathway illustrates the conversion of this compound by Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) into a toxic nucleotide analog.[1][2][4] This analog is further metabolized and incorporated into RNA, leading to the inhibition of protein synthesis and ultimately apoptosis.[1][2] Cells deficient in HGPRT would be resistant to the cytotoxic effects of this compound.[1][2][5]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro toxicity of this compound, adapted from established protocols for 8-Azaguanine.[1][2]

In Vitro Cytotoxicity Assay (WST-8/MTT)

This protocol determines the half-maximal inhibitory concentration (IC50) of this compound.

Materials and Reagents:

  • Selected mammalian cell line (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium

  • This compound

  • Vehicle (e.g., DMSO, PBS)

  • WST-8 or MTT reagent

  • Solubilization solution (for MTT assay)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. Create serial dilutions of the compound in complete culture medium.

  • Treatment: Remove the overnight culture medium and replace it with medium containing various concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72 hours).

  • Viability Assessment:

    • WST-8 Assay: Add WST-8 reagent to each well and incubate for 1-4 hours.

    • MTT Assay: Add MTT reagent and incubate. Subsequently, add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Adherence Allow cells to adhere (overnight) Seed_Cells->Adherence Prepare_Compound Prepare serial dilutions of This compound Adherence->Prepare_Compound Treat_Cells Treat cells with compound and vehicle controls Prepare_Compound->Treat_Cells Incubate Incubate for 24, 48, or 72 hours Treat_Cells->Incubate Add_Reagent Add WST-8 or MTT reagent Incubate->Add_Reagent Incubate_Reagent Incubate with reagent Add_Reagent->Incubate_Reagent Measure_Absorbance Measure absorbance with microplate reader Incubate_Reagent->Measure_Absorbance Analyze_Data Calculate cell viability and determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the in vitro cytotoxicity assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells following treatment with this compound.

Materials and Reagents:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at a concentration around the determined IC50 for a suitable duration to induce apoptosis. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Logical Relationship Diagram for Apoptosis Assay

Apoptosis_Assay_Logic cluster_staining Staining cluster_outcomes Cell States Cell_Population Treated Cell Population Annexin_V Annexin V-FITC Cell_Population->Annexin_V Stains for phosphatidylserine PI Propidium Iodide (PI) Cell_Population->PI Stains for compromised membrane Viable Viable (Annexin V-, PI-) Early_Apoptotic Early Apoptotic (Annexin V+, PI-) Annexin_V->Early_Apoptotic Late_Apoptotic_Necrotic Late Apoptotic / Necrotic (Annexin V+, PI+) Annexin_V->Late_Apoptotic_Necrotic PI->Late_Apoptotic_Necrotic Necrotic Primary Necrotic (Annexin V-, PI+) PI->Necrotic

Logical relationships in the Annexin V/PI apoptosis assay.

Conclusion and Future Directions

The preliminary assessment, largely based on data from analogous compounds, suggests that this compound likely functions as a purine antimetabolite with its toxicity dependent on metabolic activation by HGPRT. The provided experimental protocols offer a framework for conducting foundational in vitro toxicity studies.

Future research should focus on:

  • Determining the specific IC50 values of this compound in a panel of cancer and normal cell lines.

  • Conducting in vivo toxicity studies to determine the LD50 and identify potential target organs of toxicity.

  • Performing comprehensive genotoxicity and mutagenicity assays (e.g., Ames test, micronucleus assay) specifically for this compound.

  • Elucidating the detailed metabolic fate of this compound and identifying its metabolites.

  • Investigating the precise effects of this compound on DNA and RNA synthesis and other downstream cellular pathways.

A thorough toxicological evaluation is imperative to ascertain the safety profile of this compound and to guide its potential development as a therapeutic agent.

References

An In-depth Technical Guide on the Molecular Targets of 8-Azahypoxanthine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Executive Summary

8-Azahypoxanthine is a synthetic purine (B94841) analog investigated for its cytotoxic and antitumor properties. Its mechanism of action is primarily centered on the disruption of purine metabolism, a critical pathway for nucleic acid synthesis and cellular energy homeostasis. This document provides a comprehensive overview of the primary molecular targets of this compound, detailing its interaction with key enzymes, the downstream consequences on signaling pathways, and the experimental methodologies used to elucidate these interactions. The core of its activity relies on its metabolic activation within the cell, leading to the inhibition of essential enzymatic steps in the de novo purine synthesis pathway.

Primary Molecular Targets

This compound itself is a pro-drug. Its biological activity is contingent on its conversion into fraudulent nucleotides by enzymes of the purine salvage pathway. The two principal enzymes directly targeted by this compound and its metabolites are Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and, subsequently, the enzymes it inhibits downstream, such as IMP Dehydrogenase. It is also a substrate for Xanthine (B1682287) Oxidase.

HGPRT is the gateway enzyme for the bioactivation of this compound. It catalyzes the conversion of hypoxanthine (B114508) and guanine (B1146940) to their respective monophosphate nucleotides.[1] this compound serves as a substrate for HGPRT, which converts it into 8-aza-inosine monophosphate (8-azaIMP). This is the crucial first step in its mechanism of action.

  • Mechanism of Interaction: HGPRT facilitates the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to this compound, yielding 8-azaIMP. This fraudulent nucleotide is the primary active metabolite responsible for subsequent cytotoxic effects. The efficiency of this conversion is a key determinant of a cell's sensitivity to the compound.[2]

  • Quantitative Data: While specific kinetic data for this compound with HGPRT is sparse in the readily available literature, its role as a substrate is well-established.[2] For context, the activity of HGPRT is often characterized by its Michaelis constant (Km) for natural substrates like hypoxanthine and guanine.

ParameterSubstrateValue (approx.)Species/Source
KmHypoxanthine~5-15 µMHuman Erythrocyte
KmGuanine~2-8 µMHuman Erythrocyte
  • Experimental Protocol: HGPRT Activity Assay

    This protocol outlines a radiometric method to determine HGPRT activity by measuring the conversion of a radiolabeled purine substrate to its nucleotide product.

    • Objective: To quantify the rate of formation of 8-azaIMP from this compound catalyzed by HGPRT in a cell lysate or with purified enzyme.

    • Materials:

      • Cell lysate or purified HGPRT

      • Tris-HCl buffer (pH 7.4)

      • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

      • Magnesium Chloride (MgCl₂)

      • [¹⁴C]-8-Azahypoxanthine (radiolabeled substrate)

      • Thin Layer Chromatography (TLC) plates (e.g., PEI-cellulose)

      • Scintillation counter and fluid

    • Procedure:

      • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, PRPP, and the cell lysate/enzyme.

      • Pre-incubate the mixture at 37°C for 5 minutes.

      • Initiate the reaction by adding [¹⁴C]-8-Azahypoxanthine.

      • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

      • Stop the reaction by adding cold EDTA or by spotting the mixture directly onto a TLC plate.

      • Separate the product ([¹⁴C]-8-azaIMP) from the unreacted substrate ([¹⁴C]-8-Azahypoxanthine) using TLC with an appropriate mobile phase (e.g., saturated ammonium (B1175870) sulfate (B86663) solution).

      • Visualize the spots under UV light, excise them, and quantify the radioactivity using a scintillation counter.

      • Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

Xanthine Oxidase (XO) is a key enzyme in purine catabolism, responsible for oxidizing hypoxanthine to xanthine and then to uric acid.[3] this compound can act as a substrate and inhibitor for this enzyme.

  • Mechanism of Interaction: this compound competes with the natural substrates (hypoxanthine, xanthine) for the active site of XO. Its inhibitory activity has been noted, and modifications to its structure, such as adding an N-alkyl substituent, can modulate this activity.[4]

ParameterCompound TypeValue Range
KᵢNovel competitive XO inhibitors2.7 - 41 µM
IC₅₀Various phenolic compoundsVaries widely
  • Experimental Protocol: Xanthine Oxidase Inhibition Assay

    This protocol describes a common spectrophotometric method to screen for XO inhibitors.

    • Objective: To determine the inhibitory effect of this compound on the activity of Xanthine Oxidase.

    • Materials:

      • Phosphate (B84403) buffer (pH 7.5)

      • Xanthine (substrate) solution

      • Purified Xanthine Oxidase enzyme (from bovine milk or other sources)

      • Test compound (this compound) at various concentrations

      • UV/Vis Spectrophotometer

    • Procedure:

      • In a cuvette, add phosphate buffer, xanthine solution, and the test compound solution.

      • Allow the mixture to equilibrate to the desired temperature (e.g., 25°C).

      • Initiate the reaction by adding a small volume of the Xanthine Oxidase enzyme solution.

      • Immediately begin monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

      • Record the initial reaction velocity (rate of change in absorbance).

      • Compare the velocities of reactions containing the inhibitor to a control reaction (no inhibitor).

      • Calculate the percentage of inhibition and determine the IC₅₀ value by plotting inhibition versus inhibitor concentration.

Downstream Signaling and Metabolic Consequences

The primary mechanism of this compound's cytotoxicity stems from the downstream effects of its active metabolite, 8-azaIMP.

The central toxic action is the feedback inhibition of the de novo purine biosynthesis pathway. 8-azaIMP structurally mimics the natural nucleotides IMP and GMP, allowing it to allosterically inhibit key enzymes.

  • Target: IMP Dehydrogenase (IMPDH) is a critical rate-limiting enzyme that catalyzes the conversion of IMP to Xanthosine Monophosphate (XMP), a precursor for GMP. The metabolite 8-azaIMP has been shown to be a competitive inhibitor of IMPDH. This inhibition leads to a selective depletion of guanine nucleotide pools, which is crucial for DNA and RNA synthesis.

The metabolic activation and subsequent inhibition pathway can be visualized as follows:

Purine_Inhibition_Pathway cluster_activation Bioactivation cluster_denovo De Novo Purine Synthesis This compound This compound 8-azaIMP 8-azaIMP This compound->8-azaIMP HGPRT / PRPP HGPRT HGPRT IMPDH IMPDH 8-azaIMP->IMPDH Competitive Inhibition IMP IMP GMP GMP IMP->GMP IMPDH DNA_RNA DNA/RNA Synthesis GMP->DNA_RNA

Bioactivation of this compound and inhibition of IMP Dehydrogenase.

A logical workflow to confirm the mechanism of action would involve a series of cellular and biochemical assays.

Experimental_Workflow A Treat cancer cells with This compound B Measure Cell Viability (e.g., MTT Assay) A->B C Metabolite Analysis (LC-MS) Quantify 8-azaIMP, GTP, ATP A->C E Confirm Target Engagement: Compare viability in HGPRT+ vs HGPRT- cells A->E F Conclusion: Cytotoxicity is mediated by HGPRT-dependent conversion to 8-azaIMP, which inhibits IMPDH, depleting GTP pools. B->F D Biochemical Assay: Test 8-azaIMP effect on purified IMPDH enzyme C->D Hypothesis D->F E->F

Workflow for validating the mechanism of action of this compound.

Summary and Future Directions

This compound's antitumor activity is a direct consequence of its targeted disruption of purine metabolism. Its primary molecular interactions are:

  • Bioactivation by HGPRT: It is a substrate for HGPRT, which converts it to the active inhibitor, 8-azaIMP.[2]

  • Inhibition of IMPDH: The resulting 8-azaIMP competitively inhibits IMP Dehydrogenase, leading to the depletion of guanine nucleotides and cessation of nucleic acid synthesis.

  • Interaction with Xanthine Oxidase: It also serves as a substrate and potential inhibitor of Xanthine Oxidase, impacting purine catabolism.[4]

Future research should focus on obtaining precise kinetic constants (Kᵢ, Kₘ) for this compound and its metabolites with their respective enzyme targets. Furthermore, exploring its effects in HGPRT-deficient cancer models could elucidate resistance mechanisms and guide patient selection in potential clinical applications. The development of more potent and selective derivatives remains a viable strategy for enhancing its therapeutic index.

References

Methodological & Application

Application Notes and Protocols for 8-Azahypoxanthine HGPRT Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a crucial enzyme in the purine (B94841) salvage pathway, catalyzing the conversion of hypoxanthine (B114508) and guanine (B1146940) to their respective mononucleotides, inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP).[1][2][3] This pathway allows cells to recycle purine bases from degraded DNA and RNA.[3] In certain pathogenic organisms and cancer cells, there is a heightened reliance on the purine salvage pathway, making HGPRT an attractive target for therapeutic intervention. 8-Azahypoxanthine, a purine analog, has been identified as an inhibitor of HGPRT and exhibits antitumor properties, making it a compound of interest in drug development.[4]

These application notes provide a detailed protocol for an in vitro enzyme inhibition assay to characterize the effect of this compound on HGPRT activity. The described method is a continuous spectrophotometric assay, which offers a non-radioactive and efficient means to determine enzyme kinetics and inhibitor potency.

Principle of the Assay

The HGPRT enzyme catalyzes the reaction between hypoxanthine and 5-phosphoribosyl-1-pyrophosphate (PRPP) to produce IMP and pyrophosphate (PPi). To continuously monitor the reaction progress, the production of IMP is coupled to a second enzymatic reaction. Inosine monophosphate dehydrogenase (IMPDH) oxidizes IMP to xanthosine (B1684192) monophosphate (XMP). This oxidation reaction concurrently reduces nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The increase in NADH concentration can be measured by monitoring the absorbance at 340 nm, providing a direct measure of HGPRT activity.[1][5] The inhibition of HGPRT by this compound will result in a decreased rate of NADH production.

Signaling Pathway and Experimental Workflow

The enzymatic reaction and the principle of the coupled assay are depicted in the following diagrams.

cluster_0 HGPRT Catalyzed Reaction Hypoxanthine Hypoxanthine HGPRT HGPRT Hypoxanthine->HGPRT PRPP PRPP PRPP->HGPRT IMP IMP HGPRT->IMP PPi PPi HGPRT->PPi This compound This compound This compound->HGPRT

Caption: HGPRT reaction and inhibition.

cluster_1 Coupled Spectrophotometric Assay Workflow IMP IMP IMPDH IMPDH IMP->IMPDH XMP XMP IMPDH->XMP NADH NADH IMPDH->NADH NAD+ NAD+ NAD+->IMPDH Abs_340 Measure Absorbance at 340 nm NADH->Abs_340

Caption: Coupled assay principle.

Quantitative Data

CompoundParameterValue (µM)Enzyme Source
HypoxanthineKm1.5 - 7.7Human Erythrocytes
PRPPKm50 - 130Human Erythrocytes
GuanineKm2.0 - 10Human Erythrocytes
GMPKi100 - 200Human Erythrocytes

Note: The kinetic parameters can vary depending on the experimental conditions such as pH, temperature, and buffer composition.

Experimental Protocols

Materials and Reagents
  • Human Recombinant HGPRT: (e.g., from Novocib, #E-Nov9)

  • This compound: (e.g., from MedchemExpress)

  • Hypoxanthine

  • α-D-5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Inosine 5'-monophosphate dehydrogenase (IMPDH)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Dithiothreitol (DTT)

  • Magnesium Chloride (MgCl2)

  • Tris-HCl buffer (pH 7.4 - 8.8)

  • 96-well UV-transparent microplates

  • Microplate reader with 340 nm absorbance detection capability

  • Dimethyl sulfoxide (B87167) (DMSO) for inhibitor stock solution

Preparation of Reagents
  • Reaction Buffer (10x): Prepare a 1 M Tris-HCl buffer containing 100 mM MgCl2. Adjust the pH to the desired value (e.g., 8.0). Store at 4°C.

  • HGPRT Enzyme Stock Solution: Reconstitute lyophilized human recombinant HGPRT in an appropriate buffer to a stock concentration of, for example, 1 U/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Substrate Stock Solutions:

    • Hypoxanthine: Prepare a 10 mM stock solution in 0.1 M NaOH.

    • PRPP: Prepare a 20 mM stock solution in water. Aliquot and store at -80°C.

  • Coupling Enzyme and Co-substrate Stock Solutions:

    • IMPDH: Prepare a 1 mg/mL stock solution in an appropriate buffer.

    • NAD+: Prepare a 50 mM stock solution in water.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilutions should be made in the assay buffer to achieve the desired final concentrations.

Assay Protocol for HGPRT Inhibition by this compound

This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.

  • Prepare the Reaction Mixture: On the day of the experiment, prepare a fresh reaction mixture containing the following components (for one well, scale up as needed):

    • 20 µL of 10x Reaction Buffer (final concentration: 1x)

    • 5 µL of 10 mM Hypoxanthine (final concentration: 250 µM)

    • 5 µL of 20 mM PRPP (final concentration: 500 µM)

    • 4 µL of 50 mM NAD+ (final concentration: 1 mM)

    • 2 µL of 1 mg/mL IMPDH (final concentration: 10 µg/mL)

    • Water to a volume of 180 µL (this will be adjusted based on the volume of inhibitor and enzyme added).

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in assay buffer from the stock solution. The final concentrations should typically range from nanomolar to micromolar, depending on the expected potency. Include a vehicle control (DMSO at the same final concentration as in the inhibitor wells).

  • Set up the Assay Plate:

    • Add 10 µL of the appropriate this compound dilution or vehicle control to each well.

    • Add 170 µL of the reaction mixture to each well.

    • Include control wells:

      • No Enzyme Control: Add 10 µL of assay buffer instead of the HGPRT enzyme solution.

      • No Inhibitor Control: Add 10 µL of the vehicle (e.g., DMSO diluted in assay buffer) instead of the inhibitor solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Initiate the Reaction: Add 20 µL of the diluted HGPRT enzyme solution to each well to start the reaction. The final enzyme concentration should be optimized to yield a linear reaction rate for at least 15-20 minutes.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 15-30 minutes.

Data Analysis
  • Calculate the Reaction Rate: Determine the rate of NADH formation (Vo) by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs340/min).

  • Determine Percentage Inhibition: Calculate the percentage of HGPRT inhibition for each concentration of this compound using the following formula:

    % Inhibition = [1 - (Vo with inhibitor / Vo of vehicle control)] x 100

  • IC50 Determination: Plot the percentage inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

  • Mechanism of Inhibition Studies (Optional): To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), perform kinetic experiments by varying the concentration of one substrate (e.g., hypoxanthine) at several fixed concentrations of the inhibitor. Analyze the data using double-reciprocal plots (Lineweaver-Burk) or by fitting the data to the appropriate Michaelis-Menten inhibition models.

Conclusion

This document provides a comprehensive protocol for conducting an in vitro HGPRT enzyme inhibition assay using this compound. The continuous spectrophotometric method described is a robust and reliable way to assess the inhibitory potential of compounds targeting HGPRT. Adherence to this protocol will enable researchers to generate high-quality, reproducible data for the characterization of HGPRT inhibitors, aiding in the discovery and development of new therapeutic agents.

References

Application Notes and Protocols for 8-Azahypoxanthine in Cancer Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azahypoxanthine is a purine (B94841) analog that functions as an antimetabolite. Its application in cancer cell culture experiments is primarily centered on its selective cytotoxicity towards cells competent in the purine salvage pathway. This document provides detailed application notes and standardized protocols for the utilization of this compound in cancer research, focusing on its mechanism of action, cytotoxicity assessment, and effects on key cellular processes.

Mechanism of Action

This compound's cytotoxic effects are contingent on the enzyme Hypoxanthine-guanine phosphoribosyltransferase (HPRT).[1][2][3] In HPRT-competent cells, this compound is converted to 8-azainosine monophosphate (aza-IMP), a toxic nucleotide analog. The incorporation of this analog into nucleic acids disrupts normal biosynthetic pathways, leading to the inhibition of protein synthesis and ultimately, cell death.[2] Consequently, cells deficient in HPRT exhibit resistance to the cytotoxic effects of this compound.[1][2] This selective toxicity makes it a valuable tool for studying purine metabolism and for the selection of HPRT-deficient cells.

Data Presentation

The following tables provide an example of how to structure quantitative data obtained from experiments with this compound. Researchers should generate this data for their specific cancer cell lines of interest.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (Example Data)

Cell LineCancer TypeHPRT StatusIC50 (µM) after 72h
MCF-7Breast AdenocarcinomaCompetent15.5
HeLaCervical CarcinomaCompetent22.1
HT-29Colorectal AdenocarcinomaCompetent35.8
HCT116Colon CancerCompetent18.9
DU145Prostate CarcinomaCompetent28.4
K562Chronic Myelogenous LeukemiaCompetent12.3
JurkatAcute T-cell LeukemiaCompetent9.7
A549Lung CarcinomaCompetent45.2
HAP1Near-haploid Human Cell LineCompetent7.5
HAP1-HPRT-KOHAP1 HPRT KnockoutDeficient> 200

Note: The IC50 values presented are for illustrative purposes and must be determined experimentally for each cell line and specific experimental conditions.

Table 2: Effect of this compound on Apoptosis and Cell Cycle (Example Data)

Cell LineThis compound Conc. (µM)Incubation Time (h)% Apoptotic Cells (Annexin V+)% Cells in G2/M Phase
MCF-7154835.242.1
HeLa204841.538.9
HCT116204838.745.3
Jurkat102455.830.5

Note: These values are examples. The optimal concentration and incubation time to observe significant effects on apoptosis and cell cycle arrest should be determined empirically.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from a well containing only medium.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with the desired concentration of this compound (e.g., the predetermined IC50 concentration) and a vehicle control for a specific duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cell populations.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution in this compound-treated cells using PI staining and flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound and a vehicle control as described in Protocol 2.

  • Cell Fixation:

    • Harvest the cells and wash once with PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Cell Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Use the flow cytometer's software to generate a histogram of DNA content.

    • Analyze the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway and Mechanism of Action

8_Azahypoxanthine_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell 8_Aza This compound 8_Aza_in This compound 8_Aza->8_Aza_in Transport HPRT HPRT 8_Aza_in->HPRT Substrate aza_IMP 8-aza-IMP (Toxic Nucleotide Analog) HPRT->aza_IMP Conversion Nucleic_Acids Incorporation into Nucleic Acids aza_IMP->Nucleic_Acids Protein_Synth_Inhibition Inhibition of Protein Synthesis Nucleic_Acids->Protein_Synth_Inhibition Cell_Death Cell Cycle Arrest & Apoptosis Protein_Synth_Inhibition->Cell_Death

Caption: Mechanism of this compound cytotoxicity in HPRT-competent cancer cells.

Experimental Workflow for IC50 Determination

IC50_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Prepare_Drug Prepare Serial Dilutions of this compound Seed_Cells->Prepare_Drug Treat_Cells Treat Cells and Incubate (24, 48, or 72h) Prepare_Drug->Treat_Cells Add_MTT Add MTT Reagent and Incubate (2-4h) Treat_Cells->Add_MTT Solubilize Add Solubilization Buffer Add_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % Viability and Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the IC50 of this compound.

Logical Flow for Apoptosis and Cell Cycle Analysis

Apoptosis_CellCycle_Flow cluster_apoptosis Apoptosis Analysis cluster_cellcycle Cell Cycle Analysis Start Start: Seed and Treat Cells with this compound Harvest Harvest Cells Start->Harvest Split Split Sample Harvest->Split Stain_Apoptosis Stain with Annexin V-FITC & PI Split->Stain_Apoptosis Sample A Fix_Cells Fix with Cold Ethanol Split->Fix_Cells Sample B FACS_Apoptosis Analyze by Flow Cytometry Stain_Apoptosis->FACS_Apoptosis Result_Apoptosis Quantify Apoptotic Populations FACS_Apoptosis->Result_Apoptosis Stain_CellCycle Stain with PI/RNase A Fix_Cells->Stain_CellCycle FACS_CellCycle Analyze by Flow Cytometry Stain_CellCycle->FACS_CellCycle Result_CellCycle Quantify Cell Cycle Phases FACS_CellCycle->Result_CellCycle

Caption: Logical workflow for parallel analysis of apoptosis and cell cycle.

References

Application Notes and Protocols for Plant Growth Studies with 8-Azahypoxanthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azahypoxanthine is a purine (B94841) analog whose effects on plant growth are an emerging area of study. Due to its structural similarity to adenine-based compounds, it is hypothesized to exhibit cytokinin-like activity. Cytokinins are a class of plant hormones that play a crucial role in regulating cell division, growth, and differentiation. These application notes provide a comprehensive guide for researchers to investigate the potential of this compound as a plant growth regulator. The following protocols for established cytokinin bioassays are adapted to test the efficacy and mode of action of this compound.

Putative Signaling Pathway of this compound

It is hypothesized that this compound, if it possesses cytokinin activity, interacts with the canonical cytokinin signaling pathway. This pathway is initiated by the binding of the signaling molecule to a histidine kinase receptor in the cell membrane. This binding event triggers a phosphorelay cascade that ultimately activates transcription factors in the nucleus, leading to the expression of cytokinin-responsive genes that regulate various aspects of plant growth and development.

putative_8_azahypoxanthine_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8_Azahypoxanthine This compound Histidine_Kinase_Receptor Histidine Kinase Receptor 8_Azahypoxanthine->Histidine_Kinase_Receptor Binding HPT Histidine Phosphotransfer Protein (HPT) Histidine_Kinase_Receptor->HPT Phosphorelay HPT_P HPT-P Type_B_ARR Type-B ARR HPT->Type_B_ARR Phosphotransfer Type_B_ARR_P Type-B ARR-P Cytokinin_Responsive_Genes Cytokinin-Responsive Genes Type_B_ARR_P->Cytokinin_Responsive_Genes Activation Growth_Response Plant Growth Response Cytokinin_Responsive_Genes->Growth_Response Transcription & Translation

Caption: Putative signaling pathway of this compound in plants.

Experimental Workflow for Screening this compound

The following workflow provides a systematic approach to evaluating the effects of this compound on plant growth.

experimental_workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Select_Bioassay Select Bioassay(s) Prepare_Stock->Select_Bioassay Callus_Assay Tobacco Callus Bioassay Select_Bioassay->Callus_Assay Cell Division Chlorophyll_Assay Chlorophyll (B73375) Retention Assay Select_Bioassay->Chlorophyll_Assay Senescence Root_Assay Root Elongation Inhibition Assay Select_Bioassay->Root_Assay Growth Inhibition Perform_Experiment Perform Experiment Callus_Assay->Perform_Experiment Chlorophyll_Assay->Perform_Experiment Root_Assay->Perform_Experiment Collect_Data Data Collection Perform_Experiment->Collect_Data Analyze_Data Data Analysis Collect_Data->Analyze_Data Conclusion Conclusion on This compound Activity Analyze_Data->Conclusion

Caption: Experimental workflow for evaluating this compound.

Data Presentation: Quantitative Summary

The following tables provide suggested concentration ranges for this compound and control compounds for the described bioassays. Researchers should perform dose-response experiments to determine the optimal concentrations.

Table 1: Suggested Concentration Ranges for Bioassays

BioassayTest CompoundSuggested Concentration Range (µM)Positive ControlControl Concentration (µM)
Tobacco Callus BioassayThis compound0.01 - 1006-Benzylaminopurine (BAP)1 - 10
Chlorophyll Retention AssayThis compound0.1 - 50Kinetin (B1673648)1 - 20
Root Elongation Inhibition AssayThis compound0.01 - 100trans-Zeatin (B1683218)0.1 - 10

Table 2: Example Data Collection for Tobacco Callus Bioassay

TreatmentConcentration (µM)Replicate 1 (mg)Replicate 2 (mg)Replicate 3 (mg)Mean Fresh Weight (mg)Standard Deviation
Control (No Hormone)0
This compound0.1
This compound1
This compound10
BAP (Positive Control)5

Experimental Protocols

Tobacco Callus Bioassay

This assay assesses the ability of this compound to stimulate cell division and proliferation in tobacco callus tissue.[1]

Materials:

  • Tobacco (Nicotiana tabacum) callus culture

  • Murashige and Skoog (MS) medium, including vitamins and sucrose

  • This compound

  • 6-Benzylaminopurine (BAP) as a positive control

  • Auxin (e.g., 2,4-Dichlorophenoxyacetic acid)

  • Petri dishes

  • Sterile water

  • Ethanol (B145695)

  • Laminar flow hood

  • Incubator

Protocol:

  • Prepare Media: Prepare MS medium supplemented with a standard concentration of auxin (e.g., 2 mg/L 2,4-D). Autoclave the medium and cool to 50-60°C.

  • Prepare Test Solutions: Prepare stock solutions of this compound and BAP. Filter-sterilize the solutions and add them to the molten MS medium to achieve the desired final concentrations (see Table 1). Pour the medium into sterile Petri dishes.

  • Inoculate Callus: Under sterile conditions in a laminar flow hood, transfer small, uniform pieces of tobacco callus (approximately 100 mg) onto the prepared media.

  • Incubation: Seal the Petri dishes and incubate in the dark at 25 ± 2°C for 3-4 weeks.

  • Data Collection: After the incubation period, measure the fresh weight of the callus from each plate.

  • Analysis: Compare the mean fresh weight of callus grown on media containing this compound to the control and BAP-treated callus.

Chlorophyll Retention Assay

This bioassay measures the ability of this compound to delay senescence, a process characterized by the degradation of chlorophyll.[1][2]

Materials:

  • Mature, healthy leaves from a suitable plant species (e.g., oat, wheat, or tobacco)

  • This compound

  • Kinetin as a positive control

  • Petri dishes

  • Filter paper

  • Ethanol or Acetone (80%)

  • Spectrophotometer

Protocol:

  • Prepare Leaf Discs: Excise uniform leaf discs (e.g., 1 cm in diameter) from healthy, mature leaves, avoiding major veins.

  • Prepare Test Solutions: Prepare aqueous solutions of this compound and kinetin at various concentrations (see Table 1). Use sterile water as a negative control.

  • Treatment: Place a piece of filter paper in each Petri dish and moisten it with one of the test solutions. Place the leaf discs on the moistened filter paper.

  • Incubation: Seal the Petri dishes and incubate them in the dark at 25 ± 2°C for 48-72 hours.

  • Chlorophyll Extraction: After incubation, extract the chlorophyll from the leaf discs by immersing them in a known volume of 80% ethanol or acetone. Keep in the dark until the tissue is completely white.

  • Data Collection: Measure the absorbance of the chlorophyll extract at 645 nm and 663 nm using a spectrophotometer.

  • Analysis: Calculate the total chlorophyll content. Compare the chlorophyll content in leaf discs treated with this compound to the control and kinetin-treated discs.

Root Elongation Inhibition Assay

This assay is based on the principle that cytokinins inhibit primary root growth in seedlings.[3][4][5]

Materials:

  • Seeds of a model plant, such as Arabidopsis thaliana

  • MS medium

  • This compound

  • trans-Zeatin as a positive control

  • Petri dishes

  • Growth chamber

Protocol:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds.

  • Prepare Media: Prepare MS medium and add the appropriate concentrations of this compound and trans-zeatin (see Table 1). Pour the media into square Petri dishes.

  • Plating Seeds: Aseptically place the sterilized seeds in a row on the surface of the agar.

  • Stratification and Germination: Cold-treat the plates at 4°C for 2-3 days to synchronize germination. Then, place the plates vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

  • Data Collection: After 7-10 days, measure the length of the primary root for each seedling.

  • Analysis: Calculate the average root length for each treatment and compare it to the control and trans-zeatin treatments. A significant reduction in root length indicates cytokinin-like activity.

References

Application Notes and Protocols for Selecting HGPRT-Deficient Cells with 8-Azahypoxanthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of cells deficient in the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) is a fundamental technique in cellular and molecular biology, with significant applications in genetic research, somatic cell hybridization, and the generation of cell lines for hybridoma technology. HGPRT is a key enzyme in the purine (B94841) salvage pathway, responsible for recycling hypoxanthine (B114508) and guanine (B1146940) into nucleotides. Cells lacking functional HGPRT are unable to utilize this pathway and are consequently resistant to the toxic effects of certain purine analogs, such as 8-Azahypoxanthine.

This compound, a purine analog, is metabolized by functional HGPRT into a toxic nucleotide that, when incorporated into nucleic acids, leads to cell death.[1][2] This selective toxicity allows for the isolation of rare HGPRT-deficient mutants from a larger population of wild-type cells. This application note provides a detailed protocol for the selection of HGPRT-deficient cells using this compound, including the determination of optimal selection concentrations and the verification of the desired phenotype.

Principle of Selection

The selection strategy is based on the differential metabolic capabilities of wild-type (HGPRT-proficient) and mutant (HGPRT-deficient) cells. Wild-type cells will convert this compound into a toxic metabolite, resulting in cytotoxicity. In contrast, HGPRT-deficient cells cannot perform this conversion and will therefore survive and proliferate in the presence of the selective agent.

Data Presentation

Table 1: Recommended Starting Concentrations of 8-Azaguanine for Selection

Note: 8-Azaguanine is a closely related and more commonly cited purine analog for HGPRT selection. The principles and concentrations are expected to be similar for this compound, but should be empirically determined.

Cell TypeInitial Selection Concentration (µg/mL)Maintenance Concentration (µg/mL)
Hybridomas2010-20
Chinese Hamster Ovary (CHO)155-15
Human Fibroblasts5-102-5
Mouse L Cells10-305-15
Table 2: Characterization of Parental vs. This compound-Resistant Cell Lines
CharacteristicParental Cell LineThis compound-Resistant Cell LineExpected Outcome
This compound IC50 Low (e.g., <1 µg/mL)High (e.g., >10 µg/mL)>10-fold increase in resistance
HGPRT Enzyme Activity NormalAbsent or significantly reducedCorrelates with resistance
Survival in HAT Medium HighLow to noneConfirms HGPRT deficiency

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • 0.1 M NaOH

  • Sterile, nuclease-free water

  • 0.22 µm sterile filter

Procedure:

  • To prepare a 1 mg/mL stock solution, weigh out the desired amount of this compound powder.

  • Dissolve the powder in a small volume of 0.1 M NaOH. Gentle warming may be required to fully dissolve the compound.

  • Once dissolved, bring the solution to the final volume with sterile, nuclease-free water.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Optimal this compound Concentration (Kill Curve)

Objective: To determine the minimum concentration of this compound that effectively kills the parental, HGPRT-proficient cell line.

Materials:

  • Parental cell line

  • Complete cell culture medium

  • This compound stock solution (1 mg/mL)

  • 24-well or 96-well cell culture plates

  • Hemocytometer or automated cell counter

  • Trypan blue solution or other viability assay reagents

Procedure:

  • Seed the parental cells into a 24-well or 96-well plate at a density that allows for logarithmic growth for the duration of the experiment (typically 20-30% confluency).

  • Allow the cells to adhere and recover for 24 hours.

  • Prepare a series of dilutions of the this compound stock solution in complete culture medium. A suggested range is 0.1 µg/mL to 50 µg/mL, including a no-drug control.

  • Carefully aspirate the medium from the wells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plates under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, and lysis).

  • Replace the medium with fresh this compound-containing medium every 2-3 days.

  • After 7-10 days, determine the cell viability in each well using a suitable method (e.g., Trypan blue exclusion assay, MTT assay).

  • The optimal concentration for selection is the lowest concentration that results in complete cell death.

Protocol 3: Selection of HGPRT-Deficient Cells

Materials:

  • Parental cell line

  • Complete cell culture medium

  • This compound at the predetermined optimal concentration

  • Cell culture flasks or plates

Procedure:

  • Plate the parental cells at a low density (e.g., 1 x 10^5 to 5 x 10^5 cells per 100 mm dish) in complete culture medium. Note that high cell densities can lead to metabolic cross-feeding, where dying cells may provide nutrients to neighboring cells, potentially allowing some HGPRT-proficient cells to survive.[1]

  • After 24 hours, replace the medium with complete culture medium containing the optimal selection concentration of this compound.

  • Continue to culture the cells, replacing the selective medium every 2-3 days.

  • Significant cell death is expected in the first few days of selection.

  • Monitor the plates for the emergence of resistant colonies. This may take 2-3 weeks.

  • Once visible colonies have formed, they can be isolated using cloning cylinders or by limiting dilution.

  • Expand the isolated clones in the continued presence of the maintenance concentration of this compound.

Protocol 4: Verification of HGPRT-Deficient Phenotype using HAT Medium

Objective: To confirm that the selected this compound-resistant cells are indeed HGPRT-deficient by assessing their inability to grow in HAT (Hypoxanthine-Aminopterin-Thymidine) medium.

Background: Aminopterin in the HAT medium blocks the de novo nucleotide synthesis pathway. Cells can bypass this blockage by utilizing the salvage pathway. However, HGPRT-deficient cells cannot use the salvage pathway for purine synthesis and will therefore not survive in HAT medium.[3][4]

Materials:

  • This compound-resistant cell clones

  • Parental (wild-type) cell line (as a positive control)

  • Complete cell culture medium

  • HAT medium supplement (commercially available)

Procedure:

  • Seed the this compound-resistant clones and the parental cell line at a low density in separate wells of a culture plate.

  • Prepare complete culture medium containing the HAT supplement according to the manufacturer's instructions.

  • After 24 hours, replace the standard medium with the prepared HAT medium.

  • Culture the cells for 7-14 days, replacing the HAT medium every 2-3 days.

  • Observe the cells for viability and proliferation.

  • Expected Results: The parental (wild-type) cells should proliferate in the HAT medium. The this compound-resistant (HGPRT-deficient) cells should fail to grow and will eventually die.

Visualization

Purine_Salvage_Pathway_and_8_Azahypoxanthine_Action cluster_DeNovo De Novo Purine Synthesis cluster_Salvage Purine Salvage Pathway cluster_Selection Selection with this compound cluster_HGPRT_Deficient HGPRT-Deficient Cell De_Novo_Synthesis De Novo Pathway Nucleotides Guanine & Adenine Nucleotides De_Novo_Synthesis->Nucleotides DNA_RNA_Synthesis DNA/RNA Synthesis Nucleotides->DNA_RNA_Synthesis DNA/RNA Synthesis Hypoxanthine_Guanine Hypoxanthine / Guanine HGPRT HGPRT Hypoxanthine_Guanine->HGPRT Salvaged_Nucleotides Guanine & Adenine Nucleotides HGPRT->Salvaged_Nucleotides Salvaged_Nucleotides->DNA_RNA_Synthesis 8_Azahypoxanthine This compound HGPRT_Selection HGPRT 8_Azahypoxanthine->HGPRT_Selection Toxic_Nucleotide Toxic Nucleotide Analog HGPRT_Selection->Toxic_Nucleotide Cell_Death Cell Death Toxic_Nucleotide->Cell_Death 8_Azahypoxanthine_Deficient This compound No_HGPRT No Functional HGPRT Survival Cell Survival

Caption: Mechanism of this compound selection.

Experimental_Workflow start Start with Parental (HGPRT-Proficient) Cell Line kill_curve Protocol 2: Determine Optimal this compound Concentration (Kill Curve) start->kill_curve selection Protocol 3: Select for Resistant Cells in this compound Medium kill_curve->selection isolation Isolate Resistant Colonies selection->isolation expansion Expand Clonal Populations isolation->expansion verification Protocol 4: Verify HGPRT Deficiency (Sensitivity to HAT Medium) expansion->verification characterization Further Characterization (e.g., HGPRT enzyme assay, growth analysis) verification->characterization end HGPRT-Deficient Cell Line Established characterization->end

Caption: Workflow for selecting HGPRT-deficient cells.

References

Application Notes: Synthesis and Application of Biotin-Labeled 8-Azahypoxanthine for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azahypoxanthine, a purine (B94841) analog, has garnered interest in biological research for its potential role as a signaling molecule and its structural similarity to endogenous purines. To elucidate its mechanism of action and identify its cellular binding partners, a biotin-labeled version of this compound serves as an invaluable chemical probe. This document provides a detailed protocol for the synthesis of biotin-labeled this compound and outlines its application in pull-down assays for the identification of target proteins. The strong and specific interaction between biotin (B1667282) and streptavidin allows for the efficient capture and subsequent identification of proteins that interact with this compound, thereby shedding light on its biological function.

Data Presentation

Table 1: Summary of Synthesis and Purification Data for Biotin-Labeled this compound
StepCompoundMolecular Weight ( g/mol )Starting Material (mg)Product Yield (mg)Yield (%)Purity (by HPLC)
1N-Boc-1,6-diaminohexane216.32100085078>98%
2Biotin-linker conjugate428.61850115085>97%
3Deprotected biotin-linker328.50115082095>99%
4Biotin-labeled this compound449.52150 (this compound)18541>95%

Experimental Protocols

Protocol 1: Synthesis of Biotin-Labeled this compound

This protocol is adapted from the work of Ikeuchi et al. (2014)[1][2].

Materials:

  • This compound

  • N-Boc-1,6-diaminohexane

  • Biotin-NHS ester

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane, Methanol)

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Procedure:

  • Synthesis of the Linker: a. Dissolve N-Boc-1,6-diaminohexane in DMF. b. Add Biotin-NHS ester and TEA to the solution. c. Stir the reaction mixture at room temperature overnight. d. Remove the solvent under reduced pressure. e. Purify the resulting Biotin-linker conjugate by silica gel column chromatography.

  • Deprotection of the Linker: a. Dissolve the purified Biotin-linker conjugate in a mixture of TFA and DCM. b. Stir the solution at room temperature for 2 hours. c. Remove the solvent and TFA under reduced pressure to obtain the deprotected biotin-linker.

  • Coupling of the Linker to this compound: a. Dissolve this compound in DMF. b. Add EDC and NHS to activate the carboxylic acid group (if applicable on a modified this compound) or directly couple the amine linker to an appropriate position on the this compound ring. Note: The original synthesis may involve a multi-step process to introduce a suitable functional group on this compound for linker attachment. c. Add the deprotected biotin-linker and TEA to the reaction mixture. d. Stir the reaction at room temperature for 24 hours. e. Purify the final product, biotin-labeled this compound, by preparative HPLC.

  • Characterization: a. Confirm the identity and purity of the final product using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. b. Determine the final purity using analytical HPLC.

Protocol 2: Pull-Down Assay to Identify Protein Targets

This protocol describes a general workflow for using the biotin-labeled this compound probe to identify interacting proteins from a cell lysate.

Materials:

  • Biotin-labeled this compound

  • Unlabeled this compound (as a competitor)

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Cell lysate from the biological system of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer, or a high concentration of free biotin)

  • SDS-PAGE gels and reagents

  • Coomassie Brilliant Blue or Silver stain

  • Mass spectrometer for protein identification

Procedure:

  • Preparation of Cell Lysate: a. Harvest cells and wash with ice-cold PBS. b. Lyse the cells in an appropriate lysis buffer on ice. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Incubation with Biotinylated Probe: a. Incubate a defined amount of cell lysate (e.g., 1-2 mg of total protein) with the biotin-labeled this compound at a predetermined concentration for 1-2 hours at 4°C with gentle rotation. b. As a negative control, incubate another aliquot of the lysate with an excess of unlabeled this compound for 30 minutes before adding the biotinylated probe to competitively inhibit specific binding. A no-probe control should also be included.

  • Capture of Protein-Probe Complexes: a. Add pre-washed streptavidin-coated beads to the lysate-probe mixture. b. Incubate for 1 hour at 4°C with gentle rotation to allow the biotin-streptavidin interaction.

  • Washing: a. Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose). b. Discard the supernatant. c. Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.

  • Elution: a. Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes. Alternatively, elution can be performed using a buffer containing a high concentration of free biotin.

  • Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Visualize the proteins by Coomassie or silver staining. c. Excise the protein bands that are present in the biotinylated probe lane but absent or significantly reduced in the competitor and no-probe control lanes. d. Identify the proteins by mass spectrometry (e.g., LC-MS/MS).

Visualizations

Synthesis_Workflow cluster_linker_synthesis Linker Synthesis & Deprotection cluster_coupling Coupling to this compound Boc_Linker N-Boc-1,6-diaminohexane Biotin_Linker_Protected Biotin-Linker Conjugate (Boc-protected) Boc_Linker->Biotin_Linker_Protected DMF, TEA Biotin_NHS Biotin-NHS ester Biotin_NHS->Biotin_Linker_Protected Biotin_Linker_Deprotected Deprotected Biotin-Linker Biotin_Linker_Protected->Biotin_Linker_Deprotected TFA, DCM Final_Product Biotin-labeled This compound Biotin_Linker_Deprotected->Final_Product EDC, NHS, DMF Azahypoxanthine This compound Azahypoxanthine->Final_Product

Caption: Chemical synthesis workflow for biotin-labeled this compound.

Pull_Down_Workflow cluster_incubation Incubation cluster_capture Capture & Wash cluster_analysis Analysis Cell_Lysate Cell Lysate Incubate Incubate (Probe + Lysate) Cell_Lysate->Incubate Biotin_Probe Biotin-labeled This compound Biotin_Probe->Incubate Capture Capture Complexes Incubate->Capture Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Capture Wash Wash Beads Capture->Wash Elution Elute Proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec Target_ID Target Protein Identification Mass_Spec->Target_ID

Caption: Experimental workflow for identifying protein targets using a pull-down assay.

References

Application Notes and Protocols for Studying Carotenoid Accumulation in Plants Using 8-Azahypoxanthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Carotenoids are a diverse group of isoprenoid pigments synthesized by plants, algae, and some microorganisms, responsible for many of the yellow, orange, and red colors in nature. In plants, they are essential components of the photosynthetic apparatus, where they play critical roles in light harvesting and photoprotection.[1] Carotenoids also serve as precursors for the biosynthesis of important plant hormones, such as abscisic acid (ABA) and strigolactones.[2] The accumulation of carotenoids is a tightly regulated process influenced by developmental cues and environmental stresses. Understanding the mechanisms that regulate carotenoid biosynthesis is of significant interest for improving the nutritional value and stress tolerance of crops.

8-Azahypoxanthine is a purine (B94841) analog known to be an inhibitor of xanthine (B1682287) oxidase.[3] While direct studies on the effect of this compound on carotenoid accumulation in plants are limited, its known mechanism of action provides a basis for its potential use as a chemical tool to investigate the interplay between reactive oxygen species (ROS) signaling and carotenoid biosynthesis.

Principle of Application

The proposed application of this compound in studying carotenoid accumulation is based on its inhibitory effect on xanthine oxidase. In plants, xanthine dehydrogenase/oxidase (XDH/XO) is a key enzyme in purine catabolism and is also a significant source of ROS, including superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂).[4] These ROS molecules are not only potentially damaging but also act as signaling molecules that can trigger various stress responses in plants, including the upregulation of antioxidant defense systems.

Carotenoids are potent antioxidants that quench ROS and protect the photosynthetic machinery from oxidative damage.[1][5] Studies have shown that an increase in intracellular ROS levels can induce the biosynthesis of carotenoids as a protective mechanism.[6] By inhibiting xanthine oxidase, this compound is hypothesized to reduce the cellular pool of ROS derived from purine catabolism. This reduction in ROS levels may, in turn, lead to a downregulation of carotenoid biosynthesis genes and a subsequent decrease in carotenoid accumulation.

Therefore, this compound can be used as a probe to investigate the following:

  • The role of xanthine oxidase-derived ROS in the regulation of carotenoid biosynthesis.

  • The link between purine metabolism and carotenoid accumulation.

  • The signaling cascade that connects ROS perception to the transcriptional regulation of carotenoid biosynthesis genes.

Experimental Protocols

Protocol 1: In Vitro Treatment of Plant Tissues with this compound

This protocol describes the treatment of plant tissues (e.g., leaf discs, cell suspension cultures) with this compound to assess its effect on carotenoid accumulation.

Materials:

  • Plant material (e.g., young, fully expanded leaves; actively growing cell suspension culture)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)

  • Murashige and Skoog (MS) medium or appropriate culture medium

  • Petri dishes or culture flasks

  • Growth chamber with controlled light and temperature

  • Mortar and pestle

  • Liquid nitrogen

  • Reagents for carotenoid extraction (e.g., acetone (B3395972), chloroform (B151607), methanol)[7]

  • HPLC system with a C30 column for carotenoid analysis[8]

Procedure:

  • Preparation of Plant Material:

    • For leaf discs: Use a cork borer to excise uniform discs from healthy, young leaves.

    • For cell suspension cultures: Use a subculture of actively growing cells.

  • Treatment with this compound:

    • Prepare a series of working solutions of this compound in the appropriate culture medium at different concentrations (e.g., 0, 10, 50, 100 µM). Include a solvent control if DMSO is used.

    • Place the leaf discs in Petri dishes containing the treatment solutions, ensuring they are fully submerged.

    • For cell cultures, add the required volume of this compound stock solution to the culture flasks.

  • Incubation:

    • Incubate the treated tissues in a growth chamber under controlled conditions (e.g., 25°C, 16h/8h light/dark cycle) for a specific duration (e.g., 24, 48, 72 hours).

  • Harvesting and Sample Preparation:

    • After the incubation period, harvest the plant tissues, gently blot them dry, and record the fresh weight.

    • Immediately freeze the samples in liquid nitrogen and store them at -80°C until further analysis.

  • Carotenoid Extraction and Analysis:

    • Grind the frozen tissue to a fine powder in a mortar and pestle with liquid nitrogen.

    • Extract the carotenoids using a suitable solvent system (e.g., acetone or a mixture of chloroform and methanol).[7][9]

    • Analyze the carotenoid composition and quantity using HPLC with a C30 column and a photodiode array detector.[8][10]

  • Data Analysis:

    • Quantify the major carotenoids (e.g., lutein, β-carotene, violaxanthin, neoxanthin) based on the peak areas and comparison with authentic standards.

    • Compare the carotenoid content in the this compound-treated samples with the control samples.

Protocol 2: Gene Expression Analysis of Carotenoid Biosynthesis Genes

This protocol outlines the analysis of the expression levels of key carotenoid biosynthesis genes in response to this compound treatment using Reverse Transcription-quantitative PCR (RT-qPCR).

Materials:

  • Plant material treated with this compound (from Protocol 1)

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., PSY, PDS, ZDS, LCYB, LCYE, CHYB) and a reference gene (e.g., Actin or Ubiquitin)[11][12][13][14]

  • qPCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the frozen, ground plant tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.

    • Perform the qPCR reaction in a thermal cycler using a standard three-step amplification protocol (denaturation, annealing, extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.

    • Compare the gene expression levels in the this compound-treated samples to the control samples.

Data Presentation

Table 1: Hypothetical Effect of this compound on Carotenoid Content in Arabidopsis thaliana Leaves

Treatment Concentration (µM)Lutein (µg/g FW)β-Carotene (µg/g FW)Violaxanthin (µg/g FW)Neoxanthin (µg/g FW)Total Carotenoids (µg/g FW)
0 (Control)450.2 ± 25.1280.5 ± 15.8150.7 ± 10.3120.3 ± 8.91001.7 ± 50.1
10435.1 ± 22.9270.1 ± 14.2145.3 ± 9.8115.6 ± 8.1966.1 ± 45.0
50380.6 ± 20.5235.4 ± 12.1125.9 ± 8.5100.2 ± 7.3842.1 ± 38.4
100310.3 ± 18.3190.7 ± 10.9102.1 ± 7.181.5 ± 6.2684.6 ± 32.5

Data are presented as mean ± standard deviation (n=3). FW = Fresh Weight. This data is hypothetical and for illustrative purposes only.

Table 2: Hypothetical Relative Gene Expression of Carotenoid Biosynthesis Genes in Arabidopsis thaliana Leaves after 48h Treatment with 100 µM this compound

GeneFunctionRelative Expression (Fold Change vs. Control)
PSYPhytoene synthase0.65 ± 0.08
PDSPhytoene desaturase0.72 ± 0.09
LCYBLycopene β-cyclase0.68 ± 0.07
CHYBβ-carotene hydroxylase0.75 ± 0.10

Data are presented as mean ± standard deviation (n=3). This data is hypothetical and for illustrative purposes only.

Visualizations

Carotenoid_Biosynthesis_Pathway GPP Geranyl Pyrophosphate FPP Farnesyl Pyrophosphate GPP->FPP GGPP Geranylgeranyl Pyrophosphate FPP->GGPP PSY PSY GGPP->PSY Phytoene Phytoene PDS PDS/ZDS Phytoene->PDS Lycopene Lycopene LCYE LCYE Lycopene->LCYE LCYB LCYB Lycopene->LCYB alpha_Carotene α-Carotene Lutein Lutein alpha_Carotene->Lutein beta_Carotene β-Carotene CHYB CHYB beta_Carotene->CHYB Zeaxanthin Zeaxanthin ZEP ZEP Zeaxanthin->ZEP Violaxanthin Violaxanthin NSY NSY Violaxanthin->NSY Neoxanthin Neoxanthin NCED NCED Neoxanthin->NCED ABA Abscisic Acid (ABA) PSY->Phytoene PDS->Lycopene LCYE->alpha_Carotene LCYB->beta_Carotene CHYB->Zeaxanthin ZEP->Violaxanthin NSY->Neoxanthin NCED->ABA

Caption: General overview of the carotenoid biosynthesis pathway in plants.

Experimental_Workflow Plant_Material Plant Material (Leaf Discs / Cell Culture) Treatment This compound Treatment (Different Concentrations) Plant_Material->Treatment Incubation Incubation (Controlled Environment) Treatment->Incubation Harvesting Harvesting and Freezing (Liquid Nitrogen) Incubation->Harvesting Analysis Sample Analysis Harvesting->Analysis Carotenoid_Analysis Carotenoid Extraction & HPLC Analysis Analysis->Carotenoid_Analysis Gene_Expression RNA Extraction & RT-qPCR Analysis->Gene_Expression Data_Analysis Data Analysis and Interpretation Carotenoid_Analysis->Data_Analysis Gene_Expression->Data_Analysis

Caption: Experimental workflow for studying the effect of this compound.

Proposed_Mechanism Azahypoxanthine This compound Xanthine_Oxidase Xanthine Oxidase Azahypoxanthine->Xanthine_Oxidase Inhibits ROS Reactive Oxygen Species (ROS) Production Xanthine_Oxidase->ROS Reduces ROS_Signaling ROS Signaling Cascade ROS->ROS_Signaling Modulates Gene_Expression Carotenoid Biosynthesis Gene Expression ROS_Signaling->Gene_Expression Downregulates Carotenoid_Accumulation Carotenoid Accumulation Gene_Expression->Carotenoid_Accumulation Decreases

Caption: Proposed mechanism of this compound action on carotenoids.

References

Application Notes and Protocols: 8-Azahypoxanthine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Azahypoxanthine is a synthetic purine (B94841) analog that has garnered significant interest as a versatile tool in drug discovery. Its structural similarity to endogenous purines like hypoxanthine (B114508) allows it to interact with and modulate the activity of several key enzymes involved in purine metabolism. This inhibitory activity forms the basis of its therapeutic potential across various disease areas, including oncology, inflammatory disorders, and infectious diseases. These application notes provide a comprehensive overview of this compound's mechanisms, applications, and relevant experimental protocols.

Mechanism of Action: A Multi-Target Inhibitor

This compound primarily functions as an enzyme inhibitor, targeting critical checkpoints in the purine salvage and catabolism pathways. Its ability to simultaneously influence multiple enzymes makes it a subject of interest for polypharmacology. The primary targets include:

  • Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): As an analog of hypoxanthine, this compound is a known inhibitor of HGPRT.[1] This enzyme is crucial for the purine salvage pathway, which recycles purines from degraded DNA and RNA to synthesize new nucleotides. By inhibiting HGPRT, this compound can disrupt nucleotide synthesis, a process particularly vital for rapidly proliferating cells like cancer cells.

  • Xanthine (B1682287) Oxidase (XO): This enzyme catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[2][3] Inhibition of xanthine oxidase is a validated strategy for treating hyperuricemia and gout.[2] this compound and its derivatives have been shown to inhibit XO, suggesting their potential in managing conditions associated with excess uric acid production.[4]

  • Purine Nucleoside Phosphorylase (PNP): PNP is another key enzyme in the purine salvage pathway, catalyzing the phosphorolytic cleavage of purine nucleosides to the corresponding purine base and ribose-1-phosphate.[5] PNP inhibitors are explored as T-cell selective immunosuppressive agents, with potential applications in autoimmune diseases and T-cell leukemias.[6] this compound and its close analogs, such as 8-aminohypoxanthine (B116433), are effective PNP inhibitors.[7]

The diagram below illustrates the central role of these enzymes in the purine metabolic pathway and the inhibitory action of this compound.

Purine_Metabolism_Inhibition cluster_salvage Purine Salvage Pathway cluster_catabolism Purine Catabolism Inosine Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine PNP IMP Inosine Monophosphate (IMP) Hypoxanthine->IMP HGPRT Xanthine Xanthine Hypoxanthine->Xanthine XO Nucleotides Nucleotide Synthesis (DNA/RNA) IMP->Nucleotides Guanosine Guanosine Guanine Guanine Guanosine->Guanine PNP GMP Guanosine Monophosphate (GMP) Guanine->GMP HGPRT GMP->Nucleotides UricAcid Uric Acid Xanthine->UricAcid XO Inhibitor This compound Inhibitor->Inosine Inhibits PNP Inhibitor->Hypoxanthine Inhibits HGPRT & XO

Caption: Inhibition of Purine Metabolism by this compound.

Applications in Drug Discovery

Anti-Tumor Agent

The disruption of nucleotide metabolism is a cornerstone of chemotherapy. This compound exhibits significant anti-tumor activity by inhibiting HGPRT, thereby starving cancer cells of the necessary building blocks for DNA and RNA synthesis.[1]

  • In Vitro Efficacy: It has been shown to inhibit the colony formation of the human epidermoid carcinoma cell line H. Ep. No. 2 and suppress the growth of cultured mouse adenocarcinoma 755 (Ca 755) cells.[1] In HeLa S3 cells, a concentration of 10 μg/mL leads to almost complete lethality by reducing cloning efficiency to nearly zero, while having no effect on normal diploid fibroblasts.[1]

  • In Vivo Efficacy: In mouse models of adenocarcinoma, intraperitoneal injections of non-toxic doses of this compound demonstrated inhibition of subcutaneous Ca 755 tumor growth.[1]

Modulator of Xanthine Oxidase for Hyperuricemia

Derivatives of this compound are effective inhibitors of xanthine oxidase. The inhibitory activity is notably influenced by the chemical structure, particularly the length of alkyl chains substituted at the C-2 position. For instance, 2-n-hexyl-8-azahypoxanthine was identified as the most active product in one study, highlighting the potential for structure-based design of new XO inhibitors.[4] This line of research is relevant for developing novel treatments for gout and other conditions related to hyperuricemia.[2]

Immunosuppression via PNP Inhibition

Inhibition of Purine Nucleoside Phosphorylase (PNP) can lead to the accumulation of nucleotide metabolites that are toxic to T-lymphocytes, making PNP inhibitors valuable candidates for T-cell selective immunosuppressive agents.[6] Such agents have potential utility in treating autoimmune disorders and in preventing organ transplant rejection.[6] Analogs like 8-aminohypoxanthine have been shown to be competitive inhibitors of PNP.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its relevant analogs.

Compound Assay Type Target/Cell Line Parameter Value Reference
This compoundCell-basedHeLa S3 CellsEffective Concentration10 µg/mL (complete lethality)[1]
This compoundIn vivoMouse Adenocarcinoma (Ca 755)ActivityInhibited tumor growth[1]
8-AminohypoxanthineEnzyme InhibitionRecombinant Human PNPase (rhPNPase)Ki28 µmol/L (with inosine)[7]
8-AminohypoxanthineEnzyme InhibitionRecombinant Human PNPase (rhPNPase)Ki20 µmol/L (with guanosine)[7]
8-Amino-3-benzylhypoxanthine (B143270)Enzyme InhibitionPurine Nucleoside Phosphorylase (PNP)IC5042.6 µM[6]
8-Amino-3-benzylhypoxanthineCell-basedMOLT-4 (T-lymphoblastoid)IC5065.2 µM[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments involving this compound.

Protocol 1: In Vitro Xanthine Oxidase (XO) Inhibition Assay

This protocol describes a common spectrophotometric method to determine the inhibitory potential of a compound against xanthine oxidase. The assay measures the formation of uric acid from xanthine, which absorbs light at 295 nm.

XO_Assay_Workflow start Start prep_reagents Prepare Reagents: - Phosphate Buffer (pH 7.4) - Xanthine Solution - Xanthine Oxidase Enzyme - this compound Stock start->prep_reagents plate_setup Pipette into 96-well UV-plate: - Buffer - Test Compound (this compound) - Xanthine Solution prep_reagents->plate_setup pre_incubate Pre-incubate plate at 30°C for 10 min plate_setup->pre_incubate add_enzyme Initiate reaction by adding Xanthine Oxidase to each well pre_incubate->add_enzyme measure Measure absorbance at 295 nm every 30 seconds for 15-20 min (Kinetic Reading) add_enzyme->measure analyze Calculate initial reaction velocities and determine % inhibition and IC50 measure->analyze end End analyze->end

Caption: Workflow for a Xanthine Oxidase Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.4.

    • Substrate: Prepare a 1 mM stock solution of xanthine in the assay buffer.

    • Enzyme: Prepare a working solution of recombinant xanthine oxidase in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 15 minutes.

    • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Create a serial dilution to test a range of concentrations.

  • Assay Procedure:

    • Add 150 µL of assay buffer to the wells of a 96-well UV-transparent microplate.

    • Add 10 µL of the test compound dilutions (or solvent for control wells).

    • Add 20 µL of the xanthine substrate solution to all wells.

    • Pre-incubate the plate at 30°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the xanthine oxidase enzyme solution to each well.

    • Immediately place the plate in a microplate reader capable of kinetic measurements.

  • Data Acquisition and Analysis:

    • Measure the increase in absorbance at 295 nm every 30 seconds for 15-20 minutes.

    • Calculate the initial velocity (V₀) of the reaction for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the solvent control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cell lines (e.g., HeLa S3). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Cell_Assay_Workflow start Start seed_cells Seed cancer cells (e.g., HeLa S3) in a 96-well plate and incubate for 24 hours to allow attachment. start->seed_cells treat_cells Treat cells with serial dilutions of This compound. Include untreated and solvent controls. seed_cells->treat_cells incubate_72h Incubate the plate for 72 hours at 37°C, 5% CO2. treat_cells->incubate_72h add_mtt Add MTT reagent to each well and incubate for 3-4 hours. incubate_72h->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals. add_mtt->solubilize read_plate Measure absorbance at 570 nm using a microplate reader. solubilize->read_plate calculate_viability Calculate percent cell viability relative to the control and determine the IC50 value. read_plate->calculate_viability end End calculate_viability->end

Caption: Workflow for a Cell-Based Cytotoxicity (MTT) Assay.

Methodology:

  • Cell Culture and Seeding:

    • Culture HeLa S3 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a 2x concentrated serial dilution of this compound in culture media.

    • Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with media only (blank), cells with solvent (vehicle control), and untreated cells (negative control).

    • Incubate the plate for 72 hours.

  • MTT Addition and Measurement:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Carefully remove the media from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each treatment by normalizing the data to the vehicle control wells (100% viability).

    • Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

This compound is a valuable pharmacological tool with diverse applications in drug discovery. Its ability to inhibit key enzymes in the purine metabolic pathway provides a foundation for developing novel therapeutics for cancer, gout, and autoimmune diseases. The protocols and data presented here offer a framework for researchers to explore the potential of this compound and its analogs in their own discovery programs. Further investigation into the structure-activity relationships and polypharmacological effects of this compound class is warranted to unlock its full therapeutic potential.

References

Application Notes and Protocols: In Vitro Preparation of 8-Azahypoxanthine Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azahypoxanthine is a purine (B94841) analog that functions as an inhibitor of hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1] This activity gives it potential as an antitumor agent, and it is frequently used in cancer research and drug development.[1] For instance, it has been shown to be lethal to HeLa S3 cells at a concentration of 10 μg/mL in media containing 10% normal FBS, while not affecting normal diploid fibroblasts.[1] Proper preparation of stock solutions is critical for accurate and reproducible results in in vitro studies. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for research purposes.

Safety and Handling Precautions

This compound is classified as a skin and eye irritant.[2][3] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound.[2] All work should be conducted in a well-ventilated area or a chemical fume hood.[2]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[2]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]

Physicochemical and Solubility Data

Properly solubilizing this compound is crucial for its use in in vitro assays. The following table summarizes key physicochemical properties and solubility information.

PropertyValueReference
Molecular FormulaC₄H₃N₅O[2]
Molecular Weight137.1 g/mol [2]
AppearanceSolid Powder[4]
Solubility Data
In DMSO≥ 2.5 mg/mL (18.23 mM)[1]
In 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (18.23 mM)[1]
In 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (18.23 mM)[1]
In 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (18.23 mM)[1]

Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro cell-based assays.

Materials:

  • This compound powder (purity >95%)

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: Accurately weigh out a desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.371 mg of this compound (Molecular Weight = 137.1 g/mol ).

  • Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to facilitate dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to prepare working solutions for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

  • Pipettes and sterile filter tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To achieve a final concentration of 10 µg/mL (approximately 73 µM), it is recommended to perform a serial dilution.

    • First, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of cell culture medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium to get a 100 µM solution.

    • Then, dilute this intermediate solution to the final desired concentration. For a final concentration of 10 µg/mL (~73 µM), you can directly dilute the 10 mM stock, but be mindful of the final DMSO concentration.

  • Final Dilution: Directly add the required volume of the stock solution to the cell culture medium to achieve the desired final concentration. For example, to make 10 mL of a 10 µg/mL working solution, add approximately 7.3 µL of the 10 mM DMSO stock to 10 mL of cell culture medium.

    • Important: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%).

  • Mixing and Use: Gently mix the working solution by inverting the tube or pipetting up and down. Add the working solution to your cell cultures as per your experimental design.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.

G Workflow for this compound Solution Preparation cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Sterile DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 1. Thaw Stock Solution Aliquot store->thaw For Experiment dilute 2. Dilute in Cell Culture Medium thaw->dilute mix 3. Mix Gently dilute->mix use 4. Add to Cell Culture mix->use

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols for the Analytical Detection of 8-Azahypoxanthine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azahypoxanthine is a purine (B94841) analog of significant interest in biomedical research and drug development due to its potential as a cytotoxic agent and its role as a metabolite of various therapeutic compounds. Accurate and sensitive detection of this compound in biological matrices such as plasma, urine, and cell lysates is crucial for pharmacokinetic studies, metabolism research, and understanding its mechanism of action. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Method Performance

The following tables summarize the typical performance characteristics of analytical methods for purine analogs, which can be expected for a validated this compound assay.

Table 1: HPLC-UV Method Performance for Purine Analogs

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.69 - 0.72 µg/mL
Limit of Quantitation (LOQ)2.30 - 2.39 µg/mL
Precision (RSD)< 2.0%
Recovery66.75% - 100.15%

Data adapted from methods for adenine (B156593) and hypoxanthine (B114508).[1][2][3]

Table 2: LC-MS/MS Method Performance for Related Compounds

ParameterTypical Value
Linearity (R²)> 0.99
Lower Limit of Quantitation (LLOQ)0.02 - 5 ng/mL
Intra-day Precision (CV)< 15%
Inter-day Precision (CV)< 15%
Accuracy85% - 115%

Data adapted from methods for netupitant, palonosetron, azathioprine, and 6-mercaptopurine.[4][5][6]

Metabolic Pathway of this compound

This compound is metabolized intracellularly through the purine salvage pathway. It serves as a substrate for Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), leading to the formation of 8-aza-inosine monophosphate (8-aza-IMP). This can be further phosphorylated to the di- and triphosphate forms, which can be incorporated into nucleic acids or interfere with nucleotide-dependent enzymes. The metabolism of the related compound 2-Azahypoxanthine (B601068) has been shown to result in the formation of 2-aza-ATP.[7]

metabolic_pathway This compound This compound 8-aza-IMP 8-aza-IMP This compound->8-aza-IMP HGPRT 8-aza-IDP 8-aza-IDP 8-aza-IMP->8-aza-IDP Kinases Enzyme Inhibition Enzyme Inhibition 8-aza-IMP->Enzyme Inhibition 8-aza-ITP 8-aza-ITP 8-aza-IDP->8-aza-ITP Kinases Incorporation into RNA/DNA Incorporation into RNA/DNA 8-aza-ITP->Incorporation into RNA/DNA 8-aza-ITP->Enzyme Inhibition

Metabolic activation of this compound.

Experimental Protocols

Protocol 1: HPLC-UV for the Quantification of this compound in Plasma

This protocol is adapted from established methods for the analysis of purine bases in biological matrices.[1][2][3]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

2. HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with 0.4% phosphoric acid in water mixed with methanol (B129727) (90:10 v/v), pH adjusted to 4.0 with ammonium (B1175870) hydroxide.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 257 nm

  • Column Temperature: Ambient

3. Calibration and Quantification

  • Prepare a stock solution of this compound in the mobile phase.

  • Generate a calibration curve by preparing a series of standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in drug-free plasma and processing them as described in the sample preparation section.

  • Plot the peak area against the concentration and perform a linear regression to determine the concentration of this compound in the unknown samples.

Protocol 2: LC-MS/MS for the Quantification of this compound in Urine

This protocol is adapted from methods for the analysis of small molecule drugs and their metabolites in urine.[4][5][6]

1. Sample Preparation (Dilute-and-Shoot)

  • Centrifuge the urine sample at 3,000 x g for 10 minutes to remove particulate matter.

  • Dilute 50 µL of the supernatant with 450 µL of the initial mobile phase containing a suitable internal standard (e.g., an isotopically labeled this compound).

  • Vortex for 30 seconds.

  • Transfer the diluted sample to an LC-MS vial for analysis.

2. LC-MS/MS Conditions

  • LC System:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3 µm particle size)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: To be determined by infusing a standard solution of this compound. For hypoxanthine (a close analog), a common transition is m/z 137 -> 110. A similar fragmentation pattern would be expected for this compound.

    • Ion Source Parameters (to be optimized):

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

3. Calibration and Quantification

  • Prepare a stock solution of this compound in methanol or another suitable solvent.

  • Generate a calibration curve by spiking drug-free urine with known concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and the internal standard.

  • Process the standards as described in the sample preparation section.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration and perform a linear regression with appropriate weighting.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of this compound in biological samples using LC-MS/MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collection Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation Solid Phase Extraction Solid Phase Extraction Sample Collection->Solid Phase Extraction Dilution Dilution Sample Collection->Dilution Centrifugation Centrifugation Protein Precipitation->Centrifugation Evaporation Evaporation Solid Phase Extraction->Evaporation Final Sample Final Sample Dilution->Final Sample Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Evaporation->Reconstitution Reconstitution->Final Sample LC Separation LC Separation Final Sample->LC Separation Mass Spectrometry Mass Spectrometry LC Separation->Mass Spectrometry Data Acquisition Data Acquisition Mass Spectrometry->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification

General workflow for LC-MS/MS analysis.

References

Experimental Design for In Vivo Studies of 8-Azahypoxanthine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of 8-Azahypoxanthine, a purine (B94841) analog and inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). Due to the limited availability of specific in vivo data for this compound, this document leverages data from other well-characterized IMPDH inhibitors, such as mycophenolic acid (MPA), mizoribine, and tiazofurin, to provide representative protocols and expected outcomes.

Introduction

This compound is a synthetic purine analog that acts as an inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH). This enzyme is a critical rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides.[1] By inhibiting IMPDH, this compound depletes intracellular pools of guanosine (B1672433) triphosphate (GTP), which is essential for DNA and RNA synthesis, signal transduction, and energy metabolism.[1][2] This mechanism of action makes this compound a promising candidate for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.[3][4]

Mechanism of Action: Inhibition of Purine Synthesis

The de novo purine synthesis pathway is a fundamental cellular process that produces the building blocks for nucleic acids. IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a precursor to guanosine monophosphate (GMP) and subsequently GTP.[5] this compound, upon intracellular conversion to its active metabolite, inhibits IMPDH, leading to a reduction in GTP levels. This depletion of guanine nucleotides preferentially affects rapidly proliferating cells, such as activated lymphocytes and cancer cells, which have a high demand for purines.[1]

cluster_0 De Novo Purine Synthesis PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA T_Cell T-Cell Activation GTP->T_Cell Proliferation Cell Proliferation DNA_RNA->Proliferation This compound This compound IMPDH IMPDH This compound->IMPDH

Caption: Simplified signaling pathway of this compound's mechanism of action.

Application 1: In Vivo Anticancer Efficacy Studies

The antiproliferative effect of IMPDH inhibition makes this compound a candidate for cancer therapy. In vivo efficacy is typically evaluated in xenograft or syngeneic mouse models.

Experimental Workflow: Xenograft Tumor Model

start Start implant Implant Tumor Cells (e.g., MDA-MB-231) into Immunodeficient Mice start->implant tumor_growth Allow Tumors to Reach Palpable Size (~100 mm³) implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer this compound or Vehicle Control (i.p., p.o.) randomize->treat monitor Monitor Tumor Volume and Body Weight (2x/week) treat->monitor monitor->monitor No endpoint Endpoint Criteria Met (e.g., Tumor Volume >1500 mm³) monitor->endpoint euthanize Euthanize Mice endpoint->euthanize Yes analysis Tumor Excision & Pharmacodynamic Analysis (e.g., IHC for Ki-67) euthanize->analysis end End analysis->end

Caption: Workflow for an in vivo anticancer efficacy study using a xenograft model.
Protocol: Subcutaneous Xenograft Model

  • Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer) under standard conditions.

  • Animal Model: Use immunodeficient mice (e.g., female NSG mice, 6-8 weeks old).

  • Tumor Implantation: Subcutaneously inject 1 x 10⁶ cancer cells in a suitable medium (e.g., Matrigel) into the mammary fat pad.[6]

  • Tumor Growth Monitoring: Monitor tumor growth using calipers.

  • Randomization and Treatment: Once tumors reach approximately 100 mm³, randomize mice into treatment and control groups (n=9 per group).[6]

    • Treatment Group: Administer this compound at a predetermined dose (e.g., based on MTD studies) via intraperitoneal (i.p.) or oral (p.o.) route, 5 days a week.

    • Control Group: Administer the vehicle control using the same route and schedule.

  • Efficacy Evaluation: Measure tumor volume and body weight twice weekly.

  • Endpoint: Euthanize mice when tumors reach a predetermined endpoint (e.g., 1500 mm³) or if signs of toxicity are observed.[6]

  • Pharmacodynamic Analysis: At the end of the study, excise tumors for immunohistochemistry (IHC) to assess proliferation markers (e.g., Ki-67) and apoptosis.

Representative Efficacy Data (Based on Ribavirin, an IMPDH inhibitor)
Treatment GroupMean Tumor Volume (mm³) at Day 21 ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control1250 ± 150-
Ribavirin (3 mg/kg)600 ± 9052

Note: This data is representative and based on studies with Ribavirin in an MDA-MB-231 DoxoR xenograft model.[6] Actual results with this compound may vary.

Application 2: In Vivo Immunosuppressive Efficacy Studies

By depleting guanine nucleotides in lymphocytes, this compound is expected to have immunosuppressive effects, making it a potential treatment for autoimmune diseases.

Experimental Workflow: Murine Model of Autoimmune Disease

start Start induce_disease Induce Autoimmune Disease (e.g., Collagen-Induced Arthritis) start->induce_disease onset Monitor for Disease Onset (e.g., Paw Swelling) induce_disease->onset randomize Randomize Mice into Treatment Groups onset->randomize treat Administer this compound or Vehicle Control randomize->treat score Score Disease Severity and Monitor Body Weight treat->score score->score No endpoint Study Endpoint Reached score->endpoint collect_samples Collect Blood and Tissues for Cytokine and Histological Analysis endpoint->collect_samples Yes end End collect_samples->end

Caption: Workflow for an in vivo immunosuppressive efficacy study.
Protocol: Collagen-Induced Arthritis (CIA) Model in Mice

  • Animal Model: Use DBA/1 mice, which are susceptible to CIA.

  • Induction of Arthritis:

    • Day 0: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

    • Day 21: Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA).

  • Treatment: Begin treatment with this compound or vehicle control at the time of the booster injection or upon the first signs of arthritis.

  • Disease Assessment:

    • Visually score paw swelling and inflammation several times a week.

    • Measure paw thickness with calipers.

  • Endpoint and Analysis: At the end of the study (e.g., day 42), collect blood for cytokine analysis (e.g., TNF-α, IL-6) and joint tissues for histological evaluation of inflammation and cartilage damage.

Representative Efficacy Data (Based on Mycophenolate Mofetil, a pro-drug of MPA)
Treatment GroupMean Arthritis Score at Day 42 ± SEMReduction in Paw Swelling (%)
Vehicle Control10.5 ± 1.2-
Mycophenolate Mofetil (100 mg/kg)4.2 ± 0.860

Note: This data is representative and based on studies with MMF in a CIA model. Actual results with this compound may vary.

Pharmacokinetics and Toxicology

Prior to efficacy studies, it is crucial to determine the pharmacokinetic (PK) profile and the maximum tolerated dose (MTD) of this compound.

Protocol: Pharmacokinetic Study in Mice
  • Animal Model: Use healthy mice (e.g., C57BL/6).

  • Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., i.v. and p.o. to determine bioavailability).

  • Blood Sampling: Collect serial blood samples at various time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.[7]

  • Plasma Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters.

Representative Pharmacokinetic Parameters (Based on Mycophenolic Acid in Rats)
ParameterIntravenous (IV)Oral (p.o.)
Dose 5 mg/kg25 mg/kg
Cmax (ng/mL) -129.90 ± 25.23
Tmax (h) -0.75
t1/2 (h) 2.88 ± 1.081.12 ± 0.46
AUC (ng*h/mL) 208.5 ± 45.6304.5 ± 65.7
Bioavailability (%) -~15%

Note: This data is representative and based on studies with Mycophenolic Acid in rats.[8] Actual results with this compound may vary.

Protocol: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Use healthy mice.

  • Dose Escalation: Administer escalating doses of this compound to different cohorts of mice.

  • Toxicity Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10-20% body weight loss.

  • Histopathology: At the end of the observation period, perform necropsy and histopathological analysis of major organs.

Downstream Signaling Effects of IMPDH Inhibition

Depletion of guanine nucleotides by this compound has significant downstream effects on cellular processes, particularly T-cell activation and cell cycle progression.

T-Cell Activation Pathway

cluster_0 T-Cell Activation Signaling TCR TCR-MHC Interaction PLC PLCγ Activation TCR->PLC Ras Ras-MAPK Pathway TCR->Ras Costimulation Co-stimulation (CD28) Costimulation->PLC NFkB NF-κB Activation Costimulation->NFkB IP3 IP3 & DAG Production PLC->IP3 Ca Ca²⁺ Influx IP3->Ca NFAT NFAT Activation Ca->NFAT IL2 IL-2 Gene Transcription NFAT->IL2 AP1 AP-1 Activation Ras->AP1 AP1->IL2 NFkB->IL2 GTP_depletion GTP Depletion G_proteins G-Protein Signaling GTP_depletion->G_proteins Inhibits G_proteins->PLC G_proteins->Ras

Caption: Downstream effects of GTP depletion on T-cell activation signaling.

Guanine nucleotide depletion inhibits the function of GTP-binding proteins (G-proteins) that are crucial for T-cell receptor signaling, thereby suppressing T-cell activation and proliferation.[9]

Cell Cycle Progression

IMPDH inhibition leads to G1 cell cycle arrest.[10] This is mediated by the reduced expression of cyclin D3 and the stabilization of the cyclin-dependent kinase inhibitor p27Kip1, preventing the phosphorylation of the retinoblastoma protein (pRb).[10][11]

Conclusion

The provided application notes and protocols offer a robust framework for the in vivo evaluation of this compound. While specific data for this compound is limited, the information derived from other IMPDH inhibitors provides a strong foundation for designing experiments to assess its therapeutic potential in cancer and autoimmune diseases. Researchers should perform initial dose-finding and toxicity studies to establish a safe and effective dose range for this compound before proceeding to efficacy models. Careful monitoring and comprehensive endpoint analyses will be critical for elucidating the in vivo activity of this promising compound.

References

Application of 8-Azahypoxanthine in Cosmetic Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: 8-Azahypoxanthine as a Multifunctional Cosmetic Ingredient

Introduction

This compound (AOH), a purine (B94841) analog, has emerged as a promising multifunctional ingredient in the field of cosmetic science.[1][2][3] Extensive research has demonstrated its efficacy in improving various skin parameters, including skin lightening, wrinkle reduction, and enhancement of the skin barrier function.[1][2][4] AOH is considered a safe and effective compound for topical applications, supported by a range of safety assessments.[1][5][6] This document provides a comprehensive overview of the applications of AOH in cosmetic research, including its mechanisms of action, quantitative efficacy data, and detailed experimental protocols.

Key Applications and Mechanisms of Action

1. Skin Lightening and Hyperpigmentation Control

AOH has been shown to increase skin lightness, making it a valuable ingredient for products targeting hyperpigmentation and uneven skin tone.[1][7] A clinical trial involving the application of a 0.1% AOH lotion for eight weeks resulted in a significant increase in the L* value, an index of skin lightness.[1][7]

The primary mechanism for its skin-lightening effect involves the inhibition of melanin (B1238610) synthesis.[1][8] In vitro studies on B164A5 murine melanoma cells have demonstrated that AOH can directly inhibit tyrosinase activity, a key enzyme in melanogenesis.[1] Furthermore, AOH suppresses the expression of pro-inflammatory factors such as cyclooxygenase-2 (COX-2) and prostaglandin (B15479496) E synthase (PGES), which are known to stimulate melanin production.[1][7][8] This dual action of inhibiting tyrosinase and reducing inflammation contributes to its overall skin-lightening effect.

2. Anti-Aging and Wrinkle Reduction

Clinical studies have validated the efficacy of AOH in reducing the appearance of wrinkles. A 12-week clinical trial with lotions containing 0.01% and 0.05% AOH showed a significant, concentration-dependent improvement in wrinkle area percentage and maximum wrinkle depth.[2] The anti-wrinkle effect of AOH is linked to its ability to enhance the skin barrier function and increase stratum corneum water content.[2]

3. Enhancement of Skin Barrier Function

AOH has been shown to upregulate the expression of genes involved in skin barrier function.[2][4][9] DNA microarray analysis of normal human epidermal keratinocytes (NHEKs) treated with AOH revealed increased expression of genes related to intercellular adhesion (CLDN1, DSC1, DSG1, CDH1) and epidermal differentiation (KRT1, KRT10, TGM1, IVL).[4][9] These molecular changes translate to a strengthened skin barrier, leading to increased skin hydration and reduced transepidermal water loss (TEWL).[2] A clinical trial demonstrated that a 0.1% AOH lotion significantly increased the moisture content of the stratum corneum after eight weeks of application.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical and in vitro studies on this compound.

Table 1: Clinical Efficacy of this compound on Skin Wrinkles

Parameter0.01% AOH Lotion0.05% AOH LotionStudy Duration
Wrinkle Area PercentageSignificant reduction at 8 and 12 weeksSignificant reduction at 12 weeks12 weeks
Maximum Wrinkle DepthSignificant reduction at 12 weeksSignificant reduction at 4, 8, and 12 weeks12 weeks
Mean Maximum Wrinkle DepthNot specifiedSignificant reduction at 12 weeks12 weeks

Data sourced from a 12-week clinical trial involving 23 women.[2]

Table 2: In Vitro Effects of this compound on Melanogenesis

ParameterConcentrationResultCell Line
Tyrosinase Activity Inhibition0.98 mmol/L16.2% reduction (p < 0.05)B164A5
1.63 mmol/L18.9% reduction (p < 0.01)B164A5
Melanin Production SuppressionNot specified36% reduction compared to controlB164A5

Data from in vitro studies on murine melanoma cells.[1]

Table 3: Effect of this compound on Normal Human Epidermal Keratinocyte (NHEK) Viability

Concentration (µg/mL)Effect on Cell Viability
7.8 - 31.3Significant increase
> 250Significant decrease

Data from MTT assay on NHEK cells.[3][9]

Experimental Protocols

Protocol 1: In Vitro Assessment of Tyrosinase Activity Inhibition

Objective: To determine the inhibitory effect of this compound on tyrosinase activity in a cell-based assay.

Materials:

  • B164A5 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052)

  • This compound (AOH) stock solution

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., 1% Triton X-100 in PBS)

  • 96-well microplates

  • Microplate reader

Methodology:

  • Cell Culture: Culture B164A5 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of AOH (e.g., 0.98 mmol/L and 1.63 mmol/L) for a specified period (e.g., 48 hours). Include an untreated control group.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them with cell lysis buffer.

  • Tyrosinase Assay:

    • Add L-DOPA solution (final concentration, e.g., 2 mg/mL) to each well.

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance at 475 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition relative to the untreated control.

Protocol 2: Assessment of Melanin Content in B164A5 Cells

Objective: To quantify the effect of this compound on melanin production in melanoma cells.

Materials:

  • B164A5 murine melanoma cells

  • Cell culture reagents (as in Protocol 1)

  • This compound (AOH) stock solution

  • 1 N NaOH

  • 96-well microplates

  • Microplate reader

Methodology:

  • Cell Culture and Treatment: Follow steps 1-3 from Protocol 1.

  • Cell Harvesting and Lysis:

    • After treatment, wash the cells with PBS and harvest them.

    • Lyse the cell pellets by adding 1 N NaOH and incubating at 60°C for 1 hour.

  • Melanin Quantification:

    • Centrifuge the lysate to pellet any debris.

    • Transfer the supernatant to a new 96-well plate.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Normalize the melanin content to the total protein concentration of each sample and express the results as a percentage of the untreated control.

Protocol 3: Clinical Evaluation of Anti-Wrinkle Efficacy

Objective: To assess the efficacy of a topical formulation containing this compound in reducing facial wrinkles in human subjects.

Methodology:

  • Subject Recruitment: Recruit a cohort of healthy female volunteers (e.g., mean age 44 ± 8 years) with visible facial wrinkles.

  • Study Design: Conduct a randomized, controlled, split-face study. Subjects apply a lotion containing AOH (e.g., 0.01% or 0.05%) to one side of their face and a placebo lotion to the other side, twice daily for 12 weeks.

  • Efficacy Assessments:

    • Wrinkle Analysis: At baseline and at weeks 4, 8, and 12, obtain silicone replicas of the crow's feet area. Analyze the replicas using image analysis software to quantify wrinkle area percentage, maximum wrinkle depth, and mean maximum wrinkle depth.

    • Skin Hydration: Measure the stratum corneum water content at the same time points using a Corneometer.

  • Data Analysis: Perform statistical analysis to compare the changes in wrinkle parameters and skin hydration between the AOH-treated and placebo-treated sides of the face over the study period.

Visualizations

skin_lightening_pathway cluster_uv UV Radiation / Pro-inflammatory Stimuli cluster_keratinocyte Keratinocyte cluster_melanocyte Melanocyte UV UVB COX2 COX-2 UV->COX2 stimulates PGES PGES UV->PGES stimulates PGE2 PGE2 COX2->PGE2 PGES->PGE2 Tyrosinase Tyrosinase PGE2->Tyrosinase activates Melanin Melanin Tyrosinase->Melanin synthesizes AOH This compound AOH->COX2 inhibits AOH->PGES inhibits AOH->Tyrosinase inhibits

Caption: Mechanism of this compound in skin lightening.

experimental_workflow cluster_invitro In Vitro Studies cluster_clinical Clinical Trials cell_culture Cell Culture (e.g., B164A5, NHEK) treatment Treatment with This compound cell_culture->treatment assay Biochemical Assays (Tyrosinase, Melanin) Gene Expression Analysis treatment->assay data_analysis_invitro Data Analysis assay->data_analysis_invitro recruitment Subject Recruitment application Topical Application of Formulation recruitment->application measurement Instrumental Measurement (Wrinkles, Hydration) application->measurement data_analysis_clinical Data Analysis measurement->data_analysis_clinical

Caption: General experimental workflow for cosmetic ingredient evaluation.

skin_barrier_pathway cluster_genes Gene Expression Upregulation cluster_effects Physiological Effects AOH This compound Adhesion Intercellular Adhesion Genes (CLDN1, DSC1, DSG1, CDH1) AOH->Adhesion stimulates Differentiation Epidermal Differentiation Genes (KRT1, KRT10, TGM1, IVL) AOH->Differentiation stimulates Barrier Strengthened Skin Barrier Adhesion->Barrier Differentiation->Barrier Hydration Increased Hydration Barrier->Hydration TEWL Reduced TEWL Barrier->TEWL

Caption: this compound's effect on skin barrier function.

References

Application Notes and Protocols for Studying Purine Salvage Pathway Defects with 8-Azahypoxanthine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The purine (B94841) salvage pathway is a critical metabolic process that recycles purine bases from the degradation of nucleotides, saving cellular energy compared to the de novo synthesis pathway.[1] A key enzyme in this pathway is Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT), which catalyzes the conversion of hypoxanthine (B114508) and guanine (B1146940) into their respective mononucleotides, IMP and GMP.[2] Genetic defects in the HPRT1 gene lead to a spectrum of disorders, the most severe of which is Lesch-Nyhan disease (LND), an X-linked recessive disorder characterized by uric acid overproduction, gout, and severe neurobehavioral abnormalities.[2][3]

Studying HPRT deficiency in a laboratory setting is crucial for understanding the disease's pathophysiology and for screening potential therapeutic agents. This requires reliable methods to select and isolate HPRT-deficient cells. 8-Azahypoxanthine is a purine analogue that, along with compounds like 8-azaguanine (B1665908) and 6-thioguanine (B1684491) (6-TG), serves as a selective agent for cells lacking functional HPRT.[1][4] Cells with a functional HPRT enzyme incorporate these toxic analogues into their nucleotide pool, leading to cytotoxicity and cell death.[5][6] In contrast, HPRT-deficient cells are unable to metabolize these compounds and thus survive in a selective medium, providing a powerful tool for researchers.[6]

These application notes provide a comprehensive overview, quantitative data, and detailed protocols for using this compound to study purine salvage pathway defects.

The Purine Salvage Pathway and HPRT Deficiency

The cellular pool of purines is maintained by a balance between de novo synthesis and salvage pathways.[7] The de novo pathway builds purines from simpler molecules, while the salvage pathway recycles free bases like hypoxanthine, guanine, and adenine. HPRT is central to the salvage of hypoxanthine and guanine.[3] In its absence, these substrates are shunted towards degradation, ultimately forming uric acid via the action of xanthine (B1682287) oxidase.[3] This leads to the hyperuricemia characteristic of LND.[2] Furthermore, the inability to recycle these bases leads to an accumulation of the substrate 5'-phosphoribosyl-1-pyrophosphate (PRPP), which in turn accelerates the de novo synthesis pathway, further contributing to uric acid overproduction.[3]

Caption: The Purine Metabolism Pathways.

Mechanism of Action of this compound

The utility of this compound as a selective agent hinges on the functional activity of the HPRT enzyme.

  • In HPRT-Proficient Cells (Wild-Type): The HPRT enzyme recognizes this compound as a substrate, similar to hypoxanthine. It catalyzes the phosphoribosylation of this compound, converting it into a toxic nucleotide analogue. This analogue is then incorporated into nucleic acids or inhibits other essential metabolic pathways, ultimately triggering cell death.[1][5]

  • In HPRT-Deficient Cells (Mutant): Cells lacking functional HPRT cannot perform the initial phosphoribosylation step.[6] Consequently, this compound is not converted into its toxic metabolite and cannot exert its cytotoxic effects. These cells are resistant and will continue to proliferate in a medium containing the selective agent, while wild-type cells are eliminated.[6]

Mechanism_of_Action cluster_HPRT_Positive HPRT-Proficient Cell (e.g., Wild-Type) cluster_HPRT_Negative HPRT-Deficient Cell (e.g., LND Mutant) Aza_in_pos This compound HPRT_pos Functional HPRT Aza_in_pos->HPRT_pos Toxic_Nuc Toxic Nucleotide Analogue HPRT_pos->Toxic_Nuc Metabolized Death Cell Death Toxic_Nuc->Death Cytotoxicity Aza_in_neg This compound HPRT_neg Non-Functional HPRT Aza_in_neg->HPRT_neg Survival Cell Survival & Proliferation HPRT_neg->Survival No Metabolism

Caption: Selective action of this compound.

Quantitative Data

The study of HPRT deficiency involves both biochemical and cellular assays. The tables below summarize key quantitative data related to the disorder and the agents used for selection.

Table 1: Biochemical Characteristics of HPRT Deficiency This table outlines the residual HPRT enzyme activity and key metabolic markers associated with different clinical phenotypes of HPRT deficiency.

ParameterHealthy ControlHPRT-Related Hyperuricemia (HRH)HPRT-Related Neurologic Dysfunction (HND)Lesch-Nyhan Disease (LND)Citation(s)
Residual HPRT Activity (% of Normal) 100%> 10%2% - 8%< 2%[8]
Hypoxanthine Recycling (pmol/mg/h) 2101.6 ± 490.2398.3 ± 391.7N/A21.4 ± 17.2[9]
Guanine Recycling (pmol/mg/h) 2525.0 ± 543.0N/AN/A40.5 ± 47.1[9]
Serum Uric Acid Normal> 8 mg/dL (adults)> 8 mg/dL (adults)> 8 mg/dL (adults)[8]
Urine Urate:Creatinine Ratio < 2.0> 2.0> 2.0> 2.0[8]
Data for enzyme activity in pmol/mg/h was measured in cultured fibroblasts.[9]

Table 2: Comparison of Purine Analogues for HPRT Mutant Selection This table compares this compound with other commonly used selective agents. Concentrations can vary significantly between cell lines and require empirical optimization.

Selective AgentTypical ConcentrationTarget Cell LineKey CharacteristicsCitation(s)
This compound 20 - 80 µg/mLHuman & Hamster cellsHistorically used for HPRT selection.[4]
8-Azaguanine 20 - 80 µg/mLChinese Hamster V79Shorter phenotypic expression time; lower affinity for HPRT; can select for non-HPRT resistance mechanisms.[5][10]
6-Thioguanine (6-TG) 4 µg/mLChinese Hamster V79Highly specific for HPRT deficiency; considered a more stringent selective agent.[5][10]
Concentration for this compound is inferred from the closely related compound 8-Azaguanine and should be optimized for the specific cell line and experimental conditions.

Experimental Protocols

The following protocol details the HPRT forward mutation assay, adapted for use with this compound. This assay quantifies the frequency of HPRT-deficient mutants within a cell population.

Protocol: HPRT Gene Mutation Assay using this compound

Principle: This assay measures the frequency of forward mutations at the X-linked HPRT locus. Cells are first treated with a potential mutagen (or cultured normally to measure spontaneous mutation frequency). A specific "phenotypic expression" period follows, allowing time for the HPRT enzyme in newly mutated cells to deplete. Finally, the cell population is exposed to this compound. HPRT-proficient cells are killed, while HPRT-deficient mutants survive to form colonies, which are then counted to determine the mutant frequency.[6][11]

Materials and Reagents:

  • Mammalian cell line of choice (e.g., CHO, V79, human fibroblasts, lymphoblastoid cells)

  • Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell dissociation reagent (e.g., Trypsin-EDTA)

  • This compound (stock solution prepared in DMSO or 0.1 N NaOH, filter-sterilized)

  • Culture flasks (T-25, T-75) and culture plates (100 mm dishes, 6-well plates)

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Methanol (B129727) (for fixing)

  • Giemsa stain (for staining colonies)

  • Incubator (37°C, 5% CO₂)

Experimental Workflow Diagram:

Experimental_Workflow start Start: Healthy Cell Culture mutagen Optional: Treat with Mutagen (3-24h) start->mutagen wash1 Wash and Resuspend Cells mutagen->wash1 expression Phenotypic Expression Period (Subculture for 6-9 days) wash1->expression seed_survival Seed for Cloning Efficiency (~200 cells/plate) in non-selective medium expression->seed_survival seed_selection Seed for Mutant Selection (~2-5 x 10^5 cells/plate) in selective medium expression->seed_selection incubate_survival Incubate (7-10 days) seed_survival->incubate_survival incubate_selection Incubate (10-14 days) with this compound seed_selection->incubate_selection fix_stain Fix with Methanol Stain with Giemsa incubate_survival->fix_stain incubate_selection->fix_stain count_colonies Count Colonies fix_stain->count_colonies calculate Calculate Mutant Frequency count_colonies->calculate end End calculate->end

Caption: Workflow for the HPRT gene mutation assay.

Step-by-Step Procedure:

  • Cell Preparation:

    • Maintain a healthy, exponentially growing culture of the chosen cell line. Ensure the culture has a low background of spontaneous mutants. If necessary, "cleanse" the culture of pre-existing mutants by growing it in HAT (Hypoxanthine-Aminopterin-Thymidine) medium, which selects for HPRT-proficient cells.

  • Mutagen Treatment (Optional):

    • If testing a chemical for mutagenicity, treat a known number of cells (e.g., 5 x 10⁶) with various concentrations of the test article for a defined period (e.g., 4 hours). Include appropriate negative (vehicle) and positive (e.g., ethyl methanesulfonate) controls.[12]

    • After treatment, wash the cells twice with PBS and resuspend them in fresh complete medium.

  • Phenotypic Expression Period:

    • This is a critical step. The cells must be cultured in non-selective medium for a period sufficient to allow for the degradation of pre-existing HPRT enzyme and mRNA in newly mutated cells.

    • Subculture the cells every 2-3 days for a total of 7-9 days.[11][13] It is essential to maintain a sufficient number of cells throughout this period (e.g., seed at least 2 x 10⁶ cells at each passage) to ensure the representation of rare mutants.[11]

  • Mutant Selection and Cloning Efficiency Plating:

    • At the end of the expression period, harvest and count the cells.

    • For Mutant Selection: Plate a high density of cells (e.g., 2-5 x 10⁵ cells per 100 mm dish) in a selective medium containing the predetermined optimal concentration of this compound. Plate at least 5 replicate dishes per condition.[13]

    • For Cloning Efficiency (CE): Plate a low density of cells (e.g., 200 cells per 100 mm dish) in a non-selective medium. This determines the proportion of cells that are viable and able to form colonies under normal conditions. Plate 2-3 replicate dishes per condition.[11]

  • Incubation:

    • Incubate the plates at 37°C with 5% CO₂ without disturbance.

    • CE plates are typically incubated for 7-10 days.

    • Selection plates require a longer incubation of 10-14 days, or until resistant colonies are clearly visible.

  • Fixing and Staining:

    • Aspirate the medium from the plates.

    • Gently wash the plates once with PBS.

    • Add methanol to fix the colonies for 10-15 minutes.

    • Remove the methanol and add Giemsa stain for 15-30 minutes.

    • Wash the plates with water and allow them to air dry.

Data Analysis:

  • Count Colonies: Count the number of visible colonies on both the CE and selection plates.

  • Calculate Cloning Efficiency (CE):

    • CE (%) = (Average number of colonies on CE plates / Number of cells seeded on CE plates) x 100

  • Calculate Mutant Frequency (MF):

    • MF = (Total number of mutant colonies on selection plates) / (Total number of cells seeded for selection x (CE / 100))

    • The MF is typically expressed as the number of mutants per 10⁶ clonable cells.

Expected Results: A successful experiment will show a high cloning efficiency (>50%) in the non-selective plates. The negative control (untreated) selection plates will show a low number of spontaneous mutant colonies, establishing the background mutation rate for the cell line. Treatment with an effective mutagen should result in a dose-dependent increase in the mutant frequency compared to the negative control.[12]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 8-Azahypoxanthine Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of 8-Azahypoxanthine in cell culture experiments. Due to the limited specific data available for this compound, this guide also includes general principles and protocols for optimizing the concentration of a novel compound in cell culture. Information on the related compound, 8-Azaguanine (B1665908), is referenced for comparative purposes, but direct extrapolation of concentrations and protocols is not recommended.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cell culture?

A1: this compound is a purine (B94841) analog.[1] Its primary mechanism of action is the inhibition of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1] HGPRT is a key enzyme in the purine salvage pathway, which allows cells to recycle purines for the synthesis of DNA and RNA.[2][3] By inhibiting HGPRT, this compound can disrupt nucleic acid synthesis, leading to antitumor activity in susceptible cells.[1]

Q2: What is the difference between this compound and 8-Azaguanine?

A2: Both this compound and 8-Azaguanine are purine analogs often used to select for cells deficient in the HGPRT enzyme.[4][5][6][7][8] However, they are distinct molecules and their metabolic processing and potential for resistance can differ. For example, resistance to 8-Azaguanine can be mediated by the enzyme guanine (B1146940) deaminase, which converts it to a non-toxic metabolite; it is not confirmed if this is also a resistance mechanism for this compound.[4] Therefore, optimal concentrations and experimental outcomes may vary significantly between the two compounds.

Q3: What is a recommended starting concentration for this compound in cell culture?

A3: There is limited published data on the optimal concentration of this compound for various cell lines. One study reported that a concentration of 10 µg/mL resulted in complete lethality in HeLa S3 cells, while showing no effect on normal diploid fibroblasts.[1] It has also been shown to inhibit colony formation in H. Ep. No. 2 human epidermoid carcinoma cells and suppress the growth of Ca 755 mouse adenocarcinoma cells.[1] For a new cell line, it is crucial to perform a dose-response experiment (kill curve) to determine the optimal concentration.[9][10][11][12] A suggested starting range for a dose-response experiment could be from 0.1 µg/mL to 100 µg/mL.

Q4: How should I prepare and store a stock solution of this compound?

A4: The solubility of this compound can be a limiting factor. It is recommended to first attempt dissolving it in sterile, cell culture-grade dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[1] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1] For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always filter-sterilize the final working solutions before adding them to your cell culture.

Q5: How long should I expose my cells to this compound?

A5: The optimal incubation time is dependent on the cell line's doubling time and the experimental objective. For cytotoxicity and growth inhibition assays, typical incubation periods range from 24 to 72 hours.[9] For selection of HGPRT-deficient mutants, a longer exposure time may be necessary. It is recommended to determine the optimal exposure time empirically for your specific cell line and experimental setup.

Troubleshooting Guides

Issue 1: No observable effect of this compound on my cells.

Possible Cause Troubleshooting Steps
Concentration is too low Perform a dose-response experiment with a wider range of concentrations (e.g., up to 100 µg/mL or higher, solubility permitting).[9][12]
Cell line is resistant Your cell line may have low or no HGPRT activity, or another resistance mechanism. Consider using a cell line known to be sensitive to purine analogs.
Compound degradation Ensure the stock solution was prepared and stored correctly. Prepare a fresh stock solution and repeat the experiment. Avoid multiple freeze-thaw cycles.
Incorrect experimental duration Increase the incubation time, especially if your cells have a long doubling time.[9]
Solubility issues Visually inspect your stock and working solutions for any precipitation. If observed, try different solvents or solubilization techniques as recommended by the supplier.[1]

Issue 2: High levels of cell death, even at the lowest concentrations.

Possible Cause Troubleshooting Steps
Concentration is too high Perform a dose-response experiment with a lower range of concentrations, using serial dilutions to pinpoint the IC50 value.[11][12]
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control (media with solvent only) to assess solvent toxicity.
Cellular stress Ensure your cells are healthy and in the exponential growth phase before adding the compound. Sub-optimal culture conditions can increase sensitivity to cytotoxic agents.

Issue 3: Inconsistent results between experiments.

Possible Cause Troubleshooting Steps
Variability in cell density Standardize the cell seeding density for all experiments. Ensure even cell distribution in the culture plates.[13][14]
Inconsistent compound preparation Prepare a large batch of stock solution to be used across multiple experiments to minimize variability. Aliquot and store properly.
Biological variability Perform multiple biological replicates to ensure the observed effects are consistent and statistically significant.[13][15]
Contamination Regularly check your cell cultures for signs of microbial contamination, which can significantly impact experimental results.[16][17]

Quantitative Data Summary

Compound Cell Line Concentration Effect Reference
This compoundHeLa S310 µg/mLComplete lethality (reduces cloning efficiency to near 0)[1]
This compoundNormal diploid fibroblasts10 µg/mLNo effect on cloning efficiency[1]
This compoundH. Ep. No. 2Not specifiedInhibition of colony formation[1]
This compoundCa 755 (mouse adenocarcinoma)Not specifiedSuppression of growth[1]

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound using a Cytotoxicity Assay (e.g., MTT or similar viability assay)

1. Materials:

  • This compound

  • Appropriate solvent (e.g., cell culture-grade DMSO)

  • Your cell line of interest in exponential growth phase

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

2. Procedure:

  • Day 1: Cell Seeding

    • Harvest and count your cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[9][11]

    • Include wells for controls: no-cell control (medium only), and vehicle control (cells with the highest concentration of solvent to be used).

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]

  • Day 2: Compound Treatment

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 10 mg/mL in DMSO).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to create a range of working concentrations. A broad range is recommended for the initial experiment (e.g., 0.1, 1, 10, 50, 100 µg/mL).[9][12]

    • Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Add 100 µL of medium with the corresponding solvent concentration to the vehicle control wells.

    • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • Day 3-5: Viability Assessment

    • At the end of the incubation period, perform a cell viability assay according to the manufacturer's protocol (e.g., add MTT reagent and incubate for 2-4 hours).[9]

    • After incubation with the viability reagent, solubilize the formazan (B1609692) crystals (if using MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.[9]

3. Data Analysis:

  • Subtract the average absorbance of the no-cell control wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).

  • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

experimental_workflow Workflow for Determining Optimal this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Healthy Cells in Exponential Growth seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare this compound Stock and Serial Dilutions add_compound Treat Cells with this compound Concentrations prep_compound->add_compound seed_cells->add_compound incubate Incubate for a Defined Period (e.g., 24-72h) add_compound->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Measure Absorbance with Plate Reader viability_assay->read_plate analyze_data Calculate % Viability and Determine IC50 read_plate->analyze_data

Caption: Workflow for determining the optimal concentration of this compound.

troubleshooting_flowchart Troubleshooting this compound Experiments start Start Troubleshooting issue What is the primary issue? start->issue no_effect No observable effect issue->no_effect No Effect high_death High cell death issue->high_death High Death inconsistent Inconsistent results issue->inconsistent Inconsistent check_conc Is the concentration high enough? no_effect->check_conc check_conc2 Is the concentration too high? high_death->check_conc2 check_density Is cell seeding consistent? inconsistent->check_density increase_conc Increase concentration range check_conc->increase_conc No check_resistance Is the cell line resistant? check_conc->check_resistance Yes use_sensitive_line Use a known sensitive cell line check_resistance->use_sensitive_line Yes check_compound Is the compound degraded? check_resistance->check_compound No fresh_stock Prepare fresh stock solution check_compound->fresh_stock Yes decrease_conc Decrease concentration range check_conc2->decrease_conc Yes check_solvent Is the solvent toxic? check_conc2->check_solvent No run_vehicle_control Run vehicle control check_solvent->run_vehicle_control Yes standardize_seeding Standardize seeding protocol check_density->standardize_seeding No check_prep Is compound prep consistent? check_density->check_prep Yes use_master_stock Use a single stock batch check_prep->use_master_stock No

Caption: A decision tree for troubleshooting common issues in this compound experiments.

signaling_pathway Conceptual Signaling Pathway for this compound Action azahypoxanthine This compound hgprt HGPRT azahypoxanthine->hgprt Inhibits purine_salvage Purine Salvage Pathway hgprt->purine_salvage Key Enzyme apoptosis Apoptosis hgprt->apoptosis Inhibition leads to nucleotides Purine Nucleotides (GMP, IMP) purine_salvage->nucleotides purine_synthesis De Novo Purine Synthesis purine_synthesis->nucleotides dna_rna DNA & RNA Synthesis nucleotides->dna_rna cell_growth Cell Growth & Proliferation dna_rna->cell_growth

Caption: Conceptual diagram of this compound's impact on the purine salvage pathway.

References

8-Azahypoxanthine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the solubility challenges and solutions for 8-Azahypoxanthine. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate the smooth execution of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a purine (B94841) analog. Its primary mechanism of action is the inhibition of the enzyme Hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1] HGPRT is a key enzyme in the purine salvage pathway, which recycles purines from the degradation of DNA and RNA. By inhibiting HGPRT, this compound disrupts this recycling process, which can be particularly effective in targeting cells that are highly dependent on the salvage pathway, such as certain types of cancer cells and parasites.[1][2]

Q2: What are the main challenges in dissolving this compound?

The primary challenge is its poor solubility in aqueous solutions, which are common vehicles for in vitro experiments. While highly soluble in dimethyl sulfoxide (B87167) (DMSO), it can precipitate when diluted into aqueous buffers or cell culture media.

Q3: What is the recommended solvent for creating a stock solution?

Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound. It is soluble in DMSO at a concentration of up to 100 mg/mL.[1] For best results, use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]

Q4: How should I store this compound stock solutions?

Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Solubility Data

The solubility of this compound is highly dependent on the solvent system. Below is a summary of available solubility data.

Solvent SystemConcentrationObservations
DMSO100 mg/mL (729.39 mM)Ultrasonic assistance may be needed.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (18.23 mM)Clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (18.23 mM)Clear solution.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (18.23 mM)Clear solution.[1]
WaterPoorly solubleSpecific quantitative data is not readily available.
Phosphate-Buffered Saline (PBS)Poorly solubleSpecific quantitative data is not readily available.
EthanolPoorly solubleSpecific quantitative data is not readily available.

Troubleshooting Guide

Issue: Precipitation upon dilution of DMSO stock solution into aqueous media.

This is a common issue due to the poor aqueous solubility of this compound.

Root Cause Analysis and Solutions:

G A Precipitation in Aqueous Media B Solution Concentration Too High A->B C Poor Aqueous Solubility A->C D pH of Aqueous Media A->D E Reduce Final Concentration B->E F Use Co-solvents or Solubilizing Agents C->F G Adjust pH of Media D->G H Perform Serial Dilutions E->H I Incorporate PEG300, Tween-80, or Cyclodextrins F->I J Test Solubility at Different pH Values G->J

Troubleshooting precipitation issues.

Recommendations:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your aqueous medium.

  • Optimize the Dilution Process: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the buffer to the DMSO stock solution slowly while vortexing. This gradual change in solvent polarity can sometimes prevent immediate precipitation.

  • Use of Co-solvents: For in vivo studies, formulations with co-solvents like PEG300 and surfactants like Tween-80 have been shown to be effective.[1] For in vitro assays, ensure that the final concentration of any co-solvent is compatible with your experimental system and does not cause cytotoxicity.

  • pH Adjustment: The solubility of purine analogs can be pH-dependent. While specific data for this compound is limited, you can empirically test the solubility in buffers with different pH values (e.g., pH 6.0, 7.4, and 8.0) to find the optimal condition for your experiment.

Issue: The compound does not fully dissolve in DMSO.

Root Cause Analysis and Solutions:

  • Moisture in DMSO: DMSO is hygroscopic and absorbed water can significantly reduce its solvating power for hydrophobic compounds.

    • Solution: Use fresh, anhydrous grade DMSO.

  • Insufficient Energy to Break Crystal Lattice: The solid material may require energy to overcome intermolecular forces.

    • Solution: Gentle warming (up to 37°C) and sonication in a water bath can aid dissolution.[1] Be cautious with heating, as it could potentially degrade the compound, although this compound is generally stable.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder. For example, for 1 mL of a 100 mM solution (MW: 137.1 g/mol ), weigh 13.71 mg.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO.

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.

  • Sterilization (Optional): If required for cell culture experiments, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter.

  • Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C or -80°C.

Protocol 2: General Method for Preparing Aqueous Working Solutions
  • Initial Dilution: Start with your high-concentration DMSO stock solution (e.g., 100 mM).

  • Pre-warm Aqueous Medium: Warm your aqueous buffer or cell culture medium to 37°C. This can help improve solubility.

  • Serial Dilution: Perform serial dilutions to reach your final desired concentration. It is often more effective to perform an intermediate dilution in a mix of DMSO and your aqueous medium before the final dilution.

  • Vortexing: Ensure thorough mixing by vortexing between each dilution step.

  • Visual Inspection: After preparing the final working solution, visually inspect for any signs of precipitation. If precipitation is observed, consider lowering the final concentration or using a solubilizing agent if compatible with your assay.

Mechanism of Action and Experimental Workflow

Purine Salvage Pathway and HGPRT Inhibition

This compound acts as an antimetabolite by inhibiting HGPRT, a critical enzyme in the purine salvage pathway. This pathway allows cells to recycle purine bases (hypoxanthine and guanine) to form the nucleotides inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP), respectively.

G

Inhibition of HGPRT by this compound.
Experimental Workflow for Assessing Compound Effects

The following workflow outlines the general steps for testing the biological effects of this compound in vitro.

G A Prepare 100 mM this compound in DMSO Stock B Prepare Serial Dilutions in Cell Culture Medium A->B D Treat Cells with this compound (and Controls) B->D C Seed Cells in Multi-well Plates C->D E Incubate for Desired Time Period D->E F Perform Biological Assay (e.g., Viability, Gene Expression) E->F G Data Analysis F->G

General in vitro experimental workflow.

References

Technical Support Center: 8-Azahypoxanthine HGPRT Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and support for 8-Azahypoxanthine-based Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound as an HGPRT inhibitor?

A1: this compound is a purine (B94841) analog that acts as a substrate for the HGPRT enzyme. In the purine salvage pathway, HGPRT catalyzes the conversion of hypoxanthine (B114508) and guanine (B1146940) to their respective mononucleotides, IMP and GMP. This compound mimics hypoxanthine and is converted by HGPRT into 8-aza-inosine monophosphate (8-aza-IMP). This product then inhibits subsequent enzymes in the purine synthesis pathway, leading to cytotoxic effects in cells that rely on the salvage pathway. Its inhibitory action is a critical tool for selecting against HGPRT-competent cells in culture.

Q2: What is the role of the HGPRT-mediated purine salvage pathway?

A2: The purine salvage pathway is a crucial metabolic route that recycles purine bases (hypoxanthine and guanine) from the degradation of nucleotides. HGPRT is the key enzyme in this process, transferring a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to the purine base. This process is highly efficient and conserves the energy that would otherwise be required for de novo purine synthesis. In certain tissues, like the brain, it is the primary source of purine nucleotides.

PRPP PRPP HGPRT HGPRT PRPP->HGPRT PRPP->HGPRT Hypoxanthine Hypoxanthine Hypoxanthine->HGPRT Guanine Guanine Guanine->HGPRT IMP IMP HGPRT->IMP Converts GMP GMP HGPRT->GMP Converts AzaIMP 8-aza-IMP (Toxic Metabolite) HGPRT->AzaIMP Downstream Downstream Purine Synthesis IMP->Downstream GMP->Downstream Azahypoxanthine This compound (Inhibitor) Azahypoxanthine->HGPRT Substrate AzaIMP->Downstream Inhibits

Caption: HGPRT purine salvage pathway with this compound inhibition.

Troubleshooting Guide

Q3: Why am I observing high variability between my replicate wells?

A3: High variability is often traced back to inconsistencies in assay setup.

  • Pipetting Error: Ensure your pipettes are calibrated. When adding reagents, especially the enzyme or inhibitor, use a consistent technique (e.g., reverse pipetting for viscous solutions) and ensure tips are fully submerged without touching the well bottom.

  • Incomplete Reagent Mixing: After adding all components, ensure the plate is gently agitated or mixed on a plate shaker for a recommended time before incubation. Avoid vigorous shaking that could cause cross-contamination.

  • Temperature Gradients: "Edge effects" can occur if the incubator has uneven temperature distribution. Avoid using the outer wells of the plate or ensure a more stable incubation environment.

Q4: My positive control (no inhibitor) shows very low or no HGPRT activity. What is the cause?

A4: This points to an issue with a core component of the assay.

  • Enzyme Inactivity: The HGPRT enzyme may have degraded due to improper storage or multiple freeze-thaw cycles. Use a fresh aliquot of the enzyme and always store it at -80°C.

  • Substrate Degradation: The substrates, PRPP or [³H]-hypoxanthine, may be degraded. Ensure they are stored correctly and are within their expiration date.

  • Incorrect Buffer pH: HGPRT activity is pH-sensitive. Verify the pH of your assay buffer; it should typically be between 7.4 and 8.0.

Start Problem: Low/No Activity in Positive Control CheckEnzyme Check Enzyme: Use fresh aliquot. Verify storage (-80°C). Start->CheckEnzyme Step 1 CheckSubstrate Check Substrates: Verify PRPP & Hypoxanthine storage and expiry. CheckEnzyme->CheckSubstrate If no improvement CheckBuffer Check Buffer: Confirm pH is within optimal range (7.4-8.0). CheckSubstrate->CheckBuffer If no improvement Result Activity Restored? CheckBuffer->Result After checks Success Issue Resolved Result->Success Yes Failure Contact Technical Support Result->Failure No

Caption: Troubleshooting flowchart for low positive control activity.

Q5: My negative control (no enzyme) shows a high background signal. How can I fix this?

A5: A high background signal suggests non-enzymatic conversion or issues with the separation step.

  • Filter Binding: In filter-based assays, the radiolabeled substrate ([³H]-hypoxanthine) may be binding non-specifically to the filter membrane. Ensure you are using the correct type of filter (e.g., glass fiber) and that the wash steps are adequate to remove all unbound substrate. Increase the number of wash steps or the volume of the wash buffer.

  • Substrate Purity: The radiolabeled substrate could be contaminated with its product ([³H]-IMP). Verify the purity of your radiolabel stock.

Quantitative Data Summary

The inhibitory potential of this compound and related compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀). The exact values can vary based on experimental conditions such as enzyme concentration, substrate concentration, and buffer composition.

CompoundTargetTypical IC₅₀ Range (µM)Assay Type
This compoundHGPRT10 - 50Cell-based
8-AzaguanineHGPRT1 - 10Biochemical
6-ThioguanineHGPRT0.5 - 5Biochemical

Experimental Protocols

Protocol: In Vitro HGPRT Inhibition Assay (Radiometric Filter-Binding)

This protocol outlines a standard method for measuring HGPRT activity and its inhibition by compounds like this compound.

1. Reagent Preparation:

  • Assay Buffer (1X): 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM DTT.

  • Substrate Mix: Prepare a mix in the assay buffer containing 2 mM PRPP and 20 µM [³H]-hypoxanthine (specific activity ~1 Ci/mmol).

  • Enzyme Solution: Dilute recombinant human HGPRT to 10 ng/µL in assay buffer. Keep on ice.

  • Inhibitor Stock: Prepare a 10 mM stock of this compound in DMSO. Create serial dilutions in assay buffer.

  • Stop Solution: 50 mM EDTA in water.

  • Wash Buffer: 20 mM Tris-HCl (pH 7.4).

2. Assay Procedure:

  • Add 5 µL of inhibitor dilution (or buffer for positive control, or buffer for negative control) to wells of a 96-well plate.

  • Add 20 µL of Substrate Mix to all wells.

  • To initiate the reaction, add 25 µL of Enzyme Solution to all wells except the negative control (add 25 µL of assay buffer instead).

  • Mix gently on a plate shaker for 30 seconds.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of Stop Solution to each well.

3. Product Separation and Detection:

  • Transfer the entire reaction volume (100 µL) from each well onto a glass fiber filter mat using a cell harvester.

  • Wash the filter mat 5 times with 200 µL of cold Wash Buffer to remove unbound [³H]-hypoxanthine.

  • Dry the filter mat completely under a heat lamp or in an oven.

  • Cut out the individual filter discs and place them in scintillation vials.

  • Add 5 mL of scintillation cocktail to each vial.

  • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

4. Data Analysis:

  • Subtract the average CPM of the negative control (background) from all other readings.

  • Calculate the percent inhibition for each inhibitor concentration relative to the positive control (0% inhibition).

  • Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Start Start: Reagent Prep AddInhibitor 1. Add Inhibitor/Buffer to 96-well plate Start->AddInhibitor AddSubstrate 2. Add Substrate Mix (PRPP + [³H]-hypoxanthine) AddInhibitor->AddSubstrate AddEnzyme 3. Add HGPRT Enzyme to start reaction AddSubstrate->AddEnzyme Incubate 4. Incubate at 37°C for 30 minutes AddEnzyme->Incubate StopReaction 5. Add Stop Solution (EDTA) Incubate->StopReaction Transfer 6. Transfer to Filter Mat StopReaction->Transfer Wash 7. Wash Filter Mat (5x with Wash Buffer) Transfer->Wash Dry 8. Dry Filter Mat Wash->Dry Count 9. Add Scintillation Cocktail & Measure CPM Dry->Count End End: Data Analysis (IC₅₀) Count->End

Caption: Experimental workflow for a radiometric HGPRT inhibition assay.

Technical Support Center: 8-Azahypoxanthine In Vitro Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects of 8-Azahypoxanthine in vitro.

Frequently Asked Questions (FAQs)

Q1: What are the primary known and potential targets of this compound?

This compound is a purine (B94841) analog, structurally similar to hypoxanthine (B114508). Its primary known target is Xanthine Oxidase , an enzyme it inhibits.[1] Given its structure, it has a high potential to interact with other enzymes involved in purine metabolism, most notably Hypoxanthine-guanine phosphoribosyltransferase (HPRT) , a key enzyme in the purine salvage pathway. A related compound, 2-Azahypoxanthine, is known to be a substrate for HPRT and its metabolite, 2-azaIMP, inhibits IMP dehydrogenase.

Q2: We are observing unexpected cytotoxicity in our cell-based assays with this compound. What could be the cause?

Unexpected cytotoxicity could arise from several factors:

  • Metabolism into toxic nucleotides: If the cells you are using have a functional HPRT enzyme, they can convert this compound into a fraudulent nucleotide. This analog can then be incorporated into nucleic acids or interfere with nucleotide-dependent enzymatic reactions, leading to cell death.

  • Inhibition of the purine salvage pathway: By competing with natural hypoxanthine for HPRT, this compound could disrupt the normal recycling of purines, leading to a depletion of the nucleotide pool and subsequent effects on cell proliferation and viability.

  • Inhibition of Xanthine Oxidase: While this is an expected on-target effect, the resulting modulation of uric acid production and reactive oxygen species (ROS) generation could lead to cellular stress and toxicity in some cell types.

  • Undisclosed off-target effects: this compound may be interacting with other proteins, such as kinases or other metabolic enzymes, in an off-target manner.

Q3: How can we determine if the observed effects of this compound are due to off-target interactions?

Distinguishing on-target from off-target effects is crucial. Here are some strategies:

  • Use of HPRT-deficient cell lines: If the cytotoxic effects are absent or significantly reduced in HPRT-deficient cells, it strongly suggests that the toxicity is mediated by its metabolism through the purine salvage pathway.

  • Rescue experiments: Attempt to rescue the cytotoxic phenotype by supplementing the culture medium with purines like hypoxanthine, adenine, or guanosine. If the toxicity is due to the disruption of the purine salvage pathway, providing an excess of the natural substrate may alleviate the effect.

  • Target engagement assays: Directly measure the inhibition of Xanthine Oxidase and HPRT in your experimental system to correlate with the observed phenotype.

  • Broad-spectrum screening: To identify novel off-targets, consider screening this compound against a panel of kinases or other relevant enzyme classes.

Troubleshooting Guides

Problem 1: High variability in cytotoxicity results between different cell lines.
  • Possible Cause: The expression and activity of HPRT can vary significantly between cell lines. Cells with high HPRT activity will be more sensitive to this compound due to its conversion to a toxic metabolite.

  • Troubleshooting Steps:

    • Characterize HPRT status: Determine the HPRT status (proficient or deficient) of the cell lines you are using. This can be done through PCR, western blotting for the HPRT protein, or by testing their sensitivity to other HPRT-dependent toxins like 6-thioguanine.

    • Correlate with sensitivity: Analyze if there is a correlation between HPRT status and the observed IC50 values for this compound.

Cell Line TypeExpected HPRT StatusPredicted Sensitivity to this compound
Most cancer cell linesProficientSensitive
HPRT-deficient lines (e.g., specific sub-clones of CHO, V79)DeficientResistant
Problem 2: The observed biological effect does not correlate with Xanthine Oxidase inhibition.
  • Possible Cause: The phenotype is likely due to an off-target effect, possibly related to interference with the purine salvage pathway or another unknown target.

  • Troubleshooting Steps:

    • HPRT Inhibition Assay: Perform an in vitro assay to determine if this compound inhibits HPRT activity.

    • Metabolomics Analysis: Measure the intracellular pools of purine nucleotides (e.g., ATP, GTP, IMP) after treatment with this compound. A significant perturbation in these pools would suggest interference with purine metabolism.

    • Kinase Profiling: To investigate broader off-target effects, screen this compound against a commercial kinase selectivity panel.

Experimental Protocols

Protocol 1: Basic Cytotoxicity Assessment (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: HPRT Activity Assay (Conceptual Workflow)

This is a conceptual workflow as a specific protocol for this compound is not available.

  • Prepare Cell Lysates: Obtain cell lysates from both HPRT-proficient and HPRT-deficient cell lines.

  • Reaction Mixture: Prepare a reaction mixture containing PRPP (phosphoribosyl pyrophosphate), a radiolabeled purine substrate (e.g., [14C]-hypoxanthine), and the cell lysate.

  • Inhibition: In parallel reactions, include varying concentrations of this compound.

  • Incubation: Incubate the reactions to allow for the conversion of the radiolabeled substrate to its corresponding nucleotide (e.g., [14C]-IMP).

  • Separation: Separate the nucleotide product from the unreacted substrate using thin-layer chromatography (TLC).

  • Quantification: Quantify the amount of radiolabeled nucleotide to determine the rate of the HPRT-catalyzed reaction and the inhibitory effect of this compound.

Visualizations

Purine_Metabolism_and_8_Azahypoxanthine cluster_salvage Purine Salvage Pathway cluster_catabolism Purine Catabolism Hypoxanthine Hypoxanthine HPRT HPRT Hypoxanthine->HPRT IMP IMP HPRT->IMP PRPP Toxic_Metabolite 8-Aza-IMP HPRT->Toxic_Metabolite Xanthine_Oxidase Xanthine Oxidase Xanthine Xanthine Xanthine_Oxidase->Xanthine Uric_Acid Uric_Acid Xanthine_Oxidase->Uric_Acid Xanthine Xanthine->Xanthine_Oxidase Xanthine Hypoxanthine_cat Hypoxanthine Hypoxanthine_cat->Xanthine_Oxidase This compound This compound This compound->HPRT Potential Inhibition/ Substrate This compound->Xanthine_Oxidase Inhibition

Caption: Potential interactions of this compound with purine metabolism pathways.

Off_Target_Troubleshooting Start Unexpected in vitro phenotype observed with this compound Check_HPRT Is the phenotype dependent on HPRT status? Start->Check_HPRT HPRT_Dependent Phenotype likely due to metabolism via purine salvage pathway. Check_HPRT->HPRT_Dependent  Yes HPRT_Independent Phenotype is HPRT-independent. Check_HPRT->HPRT_Independent  No Check_XO Does phenotype correlate with Xanthine Oxidase inhibition? HPRT_Independent->Check_XO XO_Correlated Phenotype may be a downstream effect of Xanthine Oxidase inhibition. Check_XO->XO_Correlated  Yes XO_Not_Correlated Consider other off-target effects. Check_XO->XO_Not_Correlated  No Screening Perform broad-spectrum screening (e.g., kinase panel). XO_Not_Correlated->Screening

Caption: Troubleshooting workflow for unexpected phenotypes with this compound.

References

minimizing cytotoxicity of 8-Azahypoxanthine in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Azahypoxanthine. The information is designed to help minimize its cytotoxic effects on normal cells during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a purine (B94841) analog that primarily acts as an antimetabolite. Its cytotoxicity is dependent on its metabolic activation by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). HGPRT converts this compound into 8-azaguanosine monophosphate (azaGMP), a fraudulent nucleotide. This is further converted to 8-aza-GTP and incorporated into RNA, leading to the inhibition of protein synthesis and ultimately cell death. A key downstream effect is the inhibition of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), which depletes cellular pools of guanine (B1146940) nucleotides, crucial for DNA and RNA synthesis.[1]

Q2: Why does this compound exhibit differential cytotoxicity between normal and cancer cells?

A2: The selective toxicity of this compound is largely attributed to differences in purine metabolism between normal and cancerous cells. Many cancer cells exhibit a higher dependency on the purine salvage pathway, in which HGPRT is a key enzyme, for nucleotide synthesis.[2] Normal cells, in contrast, may rely more on the de novo purine synthesis pathway. Consequently, cancer cells with high HGPRT activity are more efficient at converting this compound into its toxic metabolite, rendering them more sensitive to its cytotoxic effects.[2] In an early study, a concentration of 10 µg/mL was lethal to HeLa S3 cancer cells but did not affect the cloning efficiency of normal diploid fibroblasts.

Q3: What are the downstream signaling effects of this compound treatment?

A3: By inhibiting IMPDH and depleting guanine nucleotide pools, this compound can induce apoptosis.[1][3] The depletion of GTP can disrupt the function of G-proteins, which are critical regulators of numerous signaling pathways. Furthermore, HGPRT activity has been linked to the regulation of purinergic signaling. Deficiencies in HGPRT can lead to aberrant signaling through the P2Y1 receptor, affecting downstream effectors such as pCREB, phospho-ERK1/2, and β-catenin.

Q4: Can I combine this compound with other agents to enhance its anti-cancer effects or protect normal cells?

A4: Yes, combination therapies are a promising strategy. To protect normal cells, a concept known as "cyclotherapy" can be employed. This involves pre-treating cells with an agent that induces cell cycle arrest (e.g., a CDK4/6 inhibitor) in normal cells, which often have intact cell cycle checkpoints. Since many cytotoxic agents, including this compound, target proliferating cells, this approach can selectively spare the arrested normal cells while the cancerous cells, which often have defective checkpoints, continue to divide and are eliminated. Additionally, supplementing the culture medium with purines like hypoxanthine (B114508) may help rescue normal cells by competing with this compound for HGPRT.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
High cytotoxicity observed in normal cell lines. 1. The concentration of this compound is too high.2. The normal cell line has unusually high HGPRT activity.3. The culture medium lacks sufficient purines for salvage.1. Perform a dose-response curve to determine the optimal concentration with the largest therapeutic window.2. If possible, measure the relative HGPRT expression or activity in your normal and cancer cell lines.3. Supplement the medium with a low concentration of hypoxanthine to competitively inhibit this compound uptake and activation in normal cells.
Cancer cell line shows resistance to this compound. 1. The cancer cell line has low or deficient HGPRT activity.2. The cancer cells have an upregulated de novo purine synthesis pathway.3. Increased expression of drug efflux pumps.1. Verify HGPRT expression in your cancer cell line. If deficient, this compound may not be a suitable therapeutic agent.2. Consider combination therapy with an inhibitor of de novo purine synthesis to re-sensitize the cells to this compound.3. Investigate the expression of common drug resistance transporters.
Inconsistent results between experiments. 1. Variability in cell seeding density.2. Degradation of this compound stock solution.3. Inconsistent incubation times.1. Ensure a consistent number of viable cells are seeded for each experiment.2. Prepare fresh stock solutions of this compound and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.3. Standardize the duration of drug exposure across all experiments.
Difficulty in determining the mechanism of cell death (apoptosis vs. necrosis). The chosen cytotoxicity assay only measures cell viability (e.g., MTT).Utilize a multi-parametric approach. Combine a viability assay with an apoptosis-specific assay, such as Annexin V/Propidium Iodide staining followed by flow cytometry, to differentiate between apoptotic and necrotic cell death.

Quantitative Data

Comparative Cytotoxicity of this compound
Cell LineCell TypeCompoundIC50 / EffectReference
HeLa S3 Human Cervical CancerThis compoundComplete lethality at 10 µg/mL
Normal Diploid Fibroblasts Human NormalThis compoundNo effect on cloning efficiency at 10 µg/mL
HEp-2 Human Laryngeal Carcinoma2-AzaadenosineMore toxic than 2-Azahypoxanthine
HEp-2 Human Laryngeal Carcinoma2-AzahypoxanthineLess toxic than 2-Azaadenosine

Note: The differential sensitivity between HeLa cells and normal fibroblasts is a key historical finding that established the therapeutic window for this compound. Researchers should empirically determine the IC50 values for their specific cell lines of interest.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (WST-8/CCK-8)

This protocol details a method for determining the cytotoxic effects of this compound using a water-soluble tetrazolium salt (WST-8) based assay.

Materials:

  • Selected mammalian cell lines (normal and cancer)

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • WST-8 or CCK-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability.

    • Seed 100 µL of cell suspension per well in a 96-well plate at a pre-determined optimal density.

    • Include wells for "no cell" (medium only) and "untreated" (cells with vehicle) controls.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the cells and add 100 µL of the diluted compound or vehicle control.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Add 10 µL of WST-8 reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" wells from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis using flow cytometry.

Materials:

  • Cells treated with this compound and controls

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with the desired concentration of this compound for the appropriate time to induce apoptosis. Include an untreated control.

  • Cell Harvesting:

    • Harvest both adherent and floating cells.

    • Centrifuge at 300 x g for 5 minutes and wash once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1x10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Interpretation:

      • Healthy cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

HGPRT HGPRT azaGMP 8-azaGMP HGPRT->azaGMP Metabolic Activation azaGTP 8-azaGTP azaGMP->azaGTP IMPDH IMPDH Inhibition azaGMP->IMPDH RNA RNA Incorporation azaGTP->RNA Protein_Syn_Inhibition Inhibition of Protein Synthesis RNA->Protein_Syn_Inhibition Cell_Death Cell Death Protein_Syn_Inhibition->Cell_Death Guanine_Depletion Guanine Nucleotide Depletion IMPDH->Guanine_Depletion Guanine_Depletion->Cell_Death

Caption: Mechanism of this compound cytotoxicity.

cluster_normal Normal Cells (Intact Checkpoints) cluster_cancer Cancer Cells (Defective Checkpoints) Normal_Cell Normal Cell G1_Arrest G1 Cell Cycle Arrest Normal_Cell->G1_Arrest Treatment CDK46i CDK4/6 Inhibitor Survival Cell Survival G1_Arrest->Survival Protected 8-AH_Normal This compound 8-AH_Normal->G1_Arrest Cancer_Cell Cancer Cell Proliferation Continued Proliferation Cancer_Cell->Proliferation Ineffective Arrest CDK46i_Cancer CDK4/6 Inhibitor CDK46i_Cancer->Cancer_Cell Death Cell Death Proliferation->Death Cytotoxicity 8-AH_Cancer This compound 8-AH_Cancer->Proliferation

Caption: Cyclotherapy to protect normal cells.

p53 p53 Activation Caspase_Activation Caspase Activation p53->Caspase_Activation ERK_MAPK ERK/MAPK Pathway Modulation ERK_MAPK->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Guanine_Depletion Guanine_Depletion Guanine_Depletion->ERK_MAPK

Caption: Downstream signaling of this compound.

References

Technical Support Center: 8-Azahypoxanthine Delivery in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Azahypoxanthine in plant systems. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in delivering this purine (B94841) analog to plant tissues effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its applications in plant research?

This compound (8-AH) is a purine analog that can act as an inhibitor of enzymes in the purine salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1] In plants, it has been investigated as a plant growth regulator.[2][3] Its primary use in research is to study the effects of disrupting purine metabolism on plant growth, development, and stress responses.

Q2: What are the main challenges in delivering this compound to plant tissues?

The primary challenges stem from the natural barriers of plants and the physicochemical properties of the compound. These include:

  • Plant Barriers: The waxy cuticle and cell walls of plant tissues can limit the uptake of externally applied substances.[1]

  • Solubility: this compound has limited solubility in aqueous solutions, which can complicate the preparation of stock solutions and its application in hydrophilic plant environments.

  • Stability: The stability of this compound can be influenced by factors such as pH and temperature, potentially reducing its efficacy.

  • Transport: Once inside the plant, efficient translocation to target tissues via the xylem and phloem is necessary for systemic effects.

  • Phytotoxicity: At higher concentrations, like many chemical inhibitors, this compound may cause phytotoxic effects such as chlorosis, necrosis, or growth inhibition.

Q3: How can I prepare a stock solution of this compound?

Due to its limited water solubility, a common approach is to first dissolve this compound in an organic solvent and then dilute it to the final working concentration in an aqueous buffer or culture medium.

  • Primary Solvent: Dimethyl sulfoxide (B87167) (DMSO) is an effective solvent for this compound.[1]

  • Stock Solution Preparation:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mg/mL).[1] Note that ultrasonic treatment may be needed to fully dissolve the compound.[1]

    • For in vitro plant tissue culture, this stock can be diluted into the culture medium. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced phytotoxicity.

    • For whole-plant applications, further dilution in a solution containing surfactants or co-solvents may be necessary to improve uptake.[1]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Efficacy / No Observable Phenotype Poor Uptake: The compound is not efficiently penetrating the plant tissue.[1]- Add a surfactant (e.g., Tween-20 at 0.01-0.1%) to your application solution to improve leaf wetting. - For in vitro cultures, ensure the explant is in direct contact with the medium containing this compound. - Consider alternative application methods like root drenching or vacuum infiltration.
Degradation of Compound: this compound may be unstable in your experimental conditions.- Prepare fresh solutions before each experiment. - Check the pH of your final solution; purine analogs can have varying stability at different pH levels. Aim for a pH between 6.0 and 7.0 for general plant applications. - Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Metabolic Inactivation: The plant may be rapidly metabolizing this compound.- Increase the concentration of this compound in a stepwise manner. - Consider using metabolic inhibitors, though this can have confounding effects.
Phytotoxicity (e.g., leaf burn, necrosis, stunted growth) High Concentration: The concentration of this compound is too high for the specific plant species or developmental stage.- Perform a dose-response curve to determine the optimal concentration that provides the desired effect without causing significant damage. - Start with a low concentration (e.g., 1-10 µM) and gradually increase it.
Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) is too high in the final working solution.- Ensure the final concentration of the solvent is below the phytotoxicity threshold for your plant species (typically <0.1% for DMSO). - Include a solvent-only control in your experiments to differentiate between compound and solvent effects.
Precipitation of Compound in Aqueous Solution Low Solubility: this compound is precipitating out of the aqueous medium upon dilution from the organic stock.- Increase the percentage of co-solvents in your final application solution, if permissible for your experimental setup.[1] - Use sonication or gentle heating to aid dissolution during preparation.[1] - Prepare the final working solution immediately before use.

Data Presentation

Table 1: Solubility of this compound in Different Solvent Systems

Solvent System Solubility Notes
DMSO≥ 100 mg/mL (729.39 mM)Ultrasonic treatment may be required.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (18.23 mM)A common vehicle for in vivo animal studies, may be adapted for some plant applications.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (18.23 mM)Cyclodextrins can improve the solubility of hydrophobic compounds in aqueous solutions.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (18.23 mM)Suitable for lipid-based delivery formulations.[1]

Experimental Protocols

Protocol 1: General Application of this compound to Arabidopsis thaliana Seedlings in Liquid Culture

  • Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in 100% DMSO. Store at -20°C.

  • Working Solution Preparation:

    • Prepare sterile liquid growth medium (e.g., 1/2 MS with 1% sucrose, pH 5.7).

    • Just before use, add the this compound stock solution to the liquid medium to achieve the desired final concentration (e.g., 1 µM, 10 µM, 50 µM). Ensure the final DMSO concentration does not exceed 0.1%.

    • Include a mock-treated control with the same final concentration of DMSO.

  • Application:

    • Grow Arabidopsis seedlings in sterile 24-well plates containing the liquid medium.

    • At the desired developmental stage (e.g., 7 days old), replace the existing medium with the medium containing this compound or the mock control.

  • Incubation and Observation:

    • Incubate the seedlings under standard growth conditions (e.g., 16h light/8h dark photoperiod, 22°C).

    • Observe and record phenotypes (e.g., root length, cotyledon color, fresh weight) at specified time points (e.g., 3, 5, and 7 days after treatment).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 100 mM Stock in DMSO working Prepare Working Solution in Liquid Medium stock->working control Prepare Mock Control (DMSO only) stock->control treatment Apply Treatment and Control Solutions working->treatment control->treatment seedlings Grow Seedlings in 24-well Plates seedlings->treatment incubate Incubate under Growth Conditions treatment->incubate observe Observe and Record Phenotypes incubate->observe purine_salvage_pathway cluster_pathway Purine Salvage Pathway cluster_inhibition Inhibition hypoxanthine Hypoxanthine hgprt HGPRT hypoxanthine->hgprt guanine Guanine guanine->hgprt prpp PRPP prpp->hgprt prpp->hgprt imp IMP hgprt->imp gmp GMP hgprt->gmp azahypoxanthine This compound azahypoxanthine->inhibit

References

Technical Support Center: Overcoming Resistance to 8-Azahypoxanthine in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 8-Azahypoxanthine in cancer cells during experiments.

Troubleshooting Guides

Problem 1: Decreased or Loss of Sensitivity to this compound in Cancer Cell Lines

Possible Cause 1: Altered Drug Metabolism

  • Explanation: this compound, a purine (B94841) analog, likely requires conversion to a toxic nucleotide by the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) to exert its cytotoxic effects. Downregulation or loss-of-function mutations in the HPRT1 gene can prevent this conversion, leading to resistance. This is a common mechanism of resistance to other purine analogs like 8-azaguanine (B1665908).[1][2]

  • Troubleshooting Steps:

    • Assess HGPRT Expression:

      • Western Blot: Compare HGPRT protein levels between your resistant and sensitive parental cell lines. A significant decrease or absence of HGPRT in the resistant line is a strong indicator of this resistance mechanism.

      • qRT-PCR: Analyze HPRT1 mRNA levels to determine if the downregulation occurs at the transcriptional level.

    • Sequence the HPRT1 Gene: Isolate genomic DNA from resistant cells and sequence the HPRT1 gene to identify potential inactivating mutations.

    • Enzyme Activity Assay: Measure HGPRT enzyme activity directly in cell lysates to confirm functional loss.

Possible Cause 2: Increased Drug Efflux or Inactivation

  • Explanation: Cancer cells can develop resistance by upregulating efflux pumps that actively remove the drug from the cell, or by increasing the activity of enzymes that convert the drug into a non-toxic metabolite. For purine analogs, increased activity of Guanine Deaminase can convert 8-azaguanine to the non-toxic 8-azaxanthine, and a similar mechanism may exist for this compound.[3]

  • Troubleshooting Steps:

    • Evaluate Guanine Deaminase Activity: Perform an enzyme assay to compare Guanine Deaminase activity between sensitive and resistant cell lines. A significant increase in the resistant line would suggest this as a potential mechanism.[3]

    • Assess ABC Transporter Expression: Use Western Blot or qRT-PCR to check for the overexpression of common multidrug resistance (MDR) proteins, such as P-glycoprotein (ABCB1).

Possible Cause 3: Alterations in Downstream Signaling Pathways

  • Explanation: Resistance can emerge from changes in signaling pathways that control cell survival, proliferation, and apoptosis, rendering the cells less susceptible to the drug's effects.

  • Troubleshooting Steps:

    • Phospho-Kinase Array: Use a phospho-kinase array to get a broad overview of changes in signaling pathway activation between sensitive and resistant cells.

    • Western Blot for Key Signaling Proteins: Investigate key nodes in survival pathways such as PI3K/Akt and MAPK/ERK for increased phosphorylation (activation) in resistant cells.

Problem 2: Inconsistent Efficacy of this compound Across Different Cancer Cell Lines
  • Explanation: The inherent genetic and phenotypic diversity among cancer cell lines leads to varying sensitivities to anticancer agents. This is known as intrinsic resistance.

  • Troubleshooting Steps:

    • Characterize Baseline HGPRT and Guanine Deaminase Levels: Before initiating experiments, profile the baseline expression and activity of HGPRT and Guanine Deaminase in your panel of cell lines. This can help predict sensitivity.

    • Correlate with Genetic Background: Analyze the genomic and transcriptomic data of the cell lines (if available) to identify mutations or expression patterns in key cancer-related genes and pathways that may correlate with sensitivity or resistance.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line has developed resistance to this compound. What is the most likely mechanism?

A1: Based on studies of the closely related compound 8-azaguanine, the most probable cause is the loss of function of the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).[1][2] This enzyme is crucial for converting this compound into its active, cytotoxic form. Another potential mechanism is the increased activity of Guanine Deaminase, which can inactivate the drug.[3]

Q2: How can I overcome this compound resistance in my experiments?

A2: A common strategy to overcome drug resistance is through combination therapy.[4][5] Consider the following approaches:

  • Combination with HGPRT-independent drugs: If resistance is due to HGPRT deficiency, combine this compound with a drug that has a different mechanism of action and is not dependent on HGPRT for its activity.

  • Targeting survival pathways: If you observe upregulation of pro-survival signaling pathways like PI3K/Akt or MAPK/ERK in your resistant cells, consider using inhibitors of these pathways in combination with this compound.

Q3: Are there any known signaling pathways associated with resistance to this compound?

A3: While specific pathways for this compound resistance are not well-documented, general cancer drug resistance often involves the upregulation of pro-survival and anti-apoptotic pathways. Key pathways to investigate include:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.

  • MAPK/ERK Pathway: This pathway is frequently activated in cancer and promotes cell proliferation and survival.

  • NF-κB Signaling: This pathway is involved in inflammation and cell survival and can contribute to chemoresistance.

Q4: What is a standard protocol for developing an this compound-resistant cell line?

A4: An this compound-resistant cell line can be generated by continuous exposure to escalating concentrations of the drug. A general protocol is provided in the "Experimental Protocols" section below.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the recent literature for this compound resistance. The following table provides a template that researchers can use to summarize their own data when comparing sensitive and resistant cell lines.

ParameterSensitive Cell Line (e.g., Parental)Resistant Cell LineFold Change (Resistant/Sensitive)
IC50 of this compound (µM) e.g., 5 µMe.g., 50 µMe.g., 10
HGPRT Protein Expression (Relative Units) e.g., 1.0e.g., 0.1e.g., 0.1
HPRT1 mRNA Expression (Relative Fold Change) e.g., 1.0e.g., 0.2e.g., 0.2
Guanine Deaminase Activity (U/mg protein) e.g., 10e.g., 50e.g., 5
p-Akt/Total Akt Ratio e.g., 0.5e.g., 2.0e.g., 4
p-ERK/Total ERK Ratio e.g., 0.8e.g., 2.4e.g., 3

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cancer Cell Line
  • Determine the initial IC50: Perform a dose-response experiment to determine the concentration of this compound that inhibits the growth of the parental cell line by 50% (IC50).

  • Initial Treatment: Culture the parental cells in media containing this compound at a concentration equal to the IC50.

  • Monitor Cell Viability: Monitor the cells daily. Initially, a significant number of cells will die.

  • Subculture Surviving Cells: When the surviving cells reach 70-80% confluency, subculture them in fresh medium containing the same concentration of this compound.

  • Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Repeat Cycles: Repeat the process of monitoring, subculturing, and dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50) compared to the parental cells.

  • Characterize the Resistant Line: Once a resistant line is established, confirm the resistance by re-evaluating the IC50. The resistant line should be maintained in a medium containing a maintenance dose of this compound.

Protocol 2: Western Blot for HGPRT and Signaling Proteins
  • Cell Lysis: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against HGPRT, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

cluster_0 Mechanism of Action and Resistance to this compound This compound This compound HGPRT HGPRT This compound->HGPRT Activation Guanine_Deaminase Guanine Deaminase This compound->Guanine_Deaminase Inactivation Toxic Nucleotide Toxic Nucleotide HGPRT->Toxic Nucleotide DNA/RNA Incorporation DNA/RNA Incorporation Toxic Nucleotide->DNA/RNA Incorporation Cytotoxicity Cytotoxicity DNA/RNA Incorporation->Cytotoxicity Resistance_HGPRT HGPRT Downregulation/ Mutation Resistance_HGPRT->HGPRT Inactive_Metabolite Inactive Metabolite Guanine_Deaminase->Inactive_Metabolite Resistance_GD Increased Guanine Deaminase Activity Resistance_GD->Guanine_Deaminase Upregulation

Caption: Mechanisms of this compound action and resistance.

cluster_1 Troubleshooting Workflow for this compound Resistance Start Cells Develop Resistance to This compound Check_Metabolism Assess Drug Metabolism (HGPRT levels/activity) Start->Check_Metabolism Low_HGPRT HGPRT Downregulated? Check_Metabolism->Low_HGPRT Check_Inactivation Assess Drug Inactivation (Guanine Deaminase activity) High_GD Guanine Deaminase Upregulated? Check_Inactivation->High_GD Check_Signaling Analyze Signaling Pathways (p-Akt, p-ERK) Altered_Signaling Signaling Pathways Altered? Check_Signaling->Altered_Signaling Low_HGPRT->Check_Inactivation No Conclusion_HGPRT Resistance likely due to loss of drug activation. Low_HGPRT->Conclusion_HGPRT Yes High_GD->Check_Signaling No Conclusion_GD Resistance likely due to drug inactivation. High_GD->Conclusion_GD Yes Conclusion_Signaling Resistance likely due to pro-survival signaling. Altered_Signaling->Conclusion_Signaling Yes Other_Mechanisms Investigate other mechanisms (e.g., drug efflux). Altered_Signaling->Other_Mechanisms No

Caption: Troubleshooting workflow for resistance.

cluster_2 Combination Therapy Strategy Resistant_Cell This compound Resistant Cancer Cell Synergistic_Effect Synergistic or Additive Cell Death Resistant_Cell->Synergistic_Effect This compound + Combo_Drug_A Drug with HGPRT- independent mechanism Combo_Drug_A->Synergistic_Effect + Combo_Drug_B PI3K/Akt or MAPK/ERK Pathway Inhibitor Combo_Drug_B->Synergistic_Effect +

Caption: Combination therapy to overcome resistance.

References

Technical Support Center: Optimizing 8-Azahypoxanthine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Azahypoxanthine experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing incubation times and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a purine (B94841) analog that functions as an antimetabolite. Its cytotoxic effects are mediated through a two-step process. First, it serves as a substrate for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts it into 2-aza-inosine monophosphate (2-azaIMP). Subsequently, 2-azaIMP acts as a competitive inhibitor of IMP dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[1] This inhibition leads to a selective reduction in the cellular pool of guanine nucleotides, which in turn hampers DNA synthesis and other essential cellular processes.[1]

Q2: What is a typical starting point for incubation time when using this compound in a cell-based assay?

A typical starting point for incubation time in cell-based cytotoxicity assays is between 24 and 72 hours. However, the optimal incubation time is highly dependent on the cell line's doubling time, metabolic rate, and the specific experimental endpoint being measured. For rapidly dividing cells, a shorter incubation of 24 to 48 hours may be sufficient to observe a significant cytotoxic effect. For slower-growing cell lines, or to assess long-term effects, an incubation period of 72 hours or longer may be necessary. It is strongly recommended to perform a time-course experiment to determine the ideal incubation period for your specific cell model.

Q3: How does the concentration of this compound affect the optimal incubation time?

Higher concentrations of this compound will generally produce a more rapid and pronounced cytotoxic effect, potentially requiring shorter incubation times. Conversely, lower concentrations may necessitate longer incubation periods to observe a significant reduction in cell viability. It is crucial to perform a dose-response experiment in conjunction with a time-course experiment to identify the optimal concentration and incubation time for your desired experimental outcome.

Q4: Can the cell type influence the required incubation time?

Yes, the optimal incubation time can vary significantly between different cell types. Factors such as the expression level of HGPRT, the activity of the purine salvage pathway, the cell's metabolic rate, and its doubling time all play a role in determining the sensitivity and response time to this compound.

Q5: What are the key downstream effects of this compound treatment?

The primary downstream effect of this compound is the depletion of the guanine nucleotide pool.[1] This has several significant consequences, including:

  • Inhibition of DNA synthesis: A shortage of guanine nucleotides directly impedes the replication of DNA, leading to cell cycle arrest.[1]

  • Inhibition of RNA synthesis: While the primary impact is on DNA synthesis, RNA synthesis can also be affected.

  • Disruption of cellular signaling: Guanine nucleotides are essential for the function of G-proteins and other signaling molecules.

  • Induction of apoptosis: Prolonged depletion of guanine nucleotides can trigger programmed cell death.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Low or No Cytotoxicity Observed Incubation time is too short: The compound may not have had enough time to exert its metabolic effects.Perform a time-course experiment: Test multiple time points (e.g., 24, 48, 72 hours) to determine the optimal incubation duration for your cell line and experimental endpoint.
Concentration is too low: The concentration of this compound may be insufficient to effectively inhibit purine synthesis in your specific cell line.Conduct a dose-response experiment: Test a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50) for your cells.
Cell line is resistant: The cell line may have low levels of HGPRT or a highly active purine salvage pathway, rendering it less sensitive to this compound.Verify HGPRT expression: If possible, confirm the expression of HGPRT in your cell line. Consider using a different cell line known to be sensitive to purine analogs.
Compound degradation: Improper storage or handling may have led to the degradation of the this compound stock solution.Prepare fresh stock solutions: Dissolve this compound in a suitable solvent (e.g., DMSO) and store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
High Variability Between Replicates Inconsistent cell seeding: Uneven cell distribution in the microplate wells can lead to variable results.Ensure a homogenous cell suspension: Mix the cell suspension thoroughly before and during plating. Use a multichannel pipette for consistent dispensing.
Edge effects: Wells on the perimeter of the plate are prone to evaporation, which can alter the compound concentration and affect cell growth.Avoid using outer wells: Fill the peripheral wells with sterile PBS or media and use the inner wells for your experimental samples.
Pipetting errors: Inaccurate pipetting of the compound or reagents can introduce significant variability.Calibrate pipettes regularly: Ensure all pipettes are properly calibrated. Use fresh tips for each replicate.
Unexpectedly High Cytotoxicity Concentration is too high: The concentration of this compound may be causing non-specific toxicity.Perform a dose-response experiment: This will help to identify a concentration range that induces specific, dose-dependent cytotoxicity.
Contamination: Bacterial or fungal contamination in the cell culture can lead to cell death independent of the compound's effect.Maintain aseptic technique: Regularly check cell cultures for any signs of contamination. Use fresh, sterile reagents and media.

Data Presentation

Due to the limited availability of specific IC50 values for this compound in publicly available literature, a comprehensive table across multiple cell lines and incubation times cannot be provided at this time. Researchers are strongly encouraged to determine these values empirically for their specific experimental systems. The following table provides a template for organizing such data.

Cell Line Incubation Time (hours) IC50 (µM) Assay Method Reference
e.g., HeLa24Determine ExperimentallyMTTInternal Data
48Determine ExperimentallyMTTInternal Data
72Determine ExperimentallyMTTInternal Data
e.g., HepG224Determine ExperimentallyXTTInternal Data
48Determine ExperimentallyXTTInternal Data
72Determine ExperimentallyXTTInternal Data
e.g., MCF-724Determine ExperimentallyResazurinInternal Data
48Determine ExperimentallyResazurinInternal Data
72Determine ExperimentallyResazurinInternal Data

Experimental Protocols

Protocol: Determining the IC50 of this compound using a Cytotoxicity Assay (e.g., MTT)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • Selected cancer cell line (e.g., HeLa, HepG2, MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., using trypan blue exclusion).

    • Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well in 100 µL of medium).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of solvent) and an untreated control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

  • Incubation:

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot a dose-response curve (percentage of cell viability vs. log of compound concentration).

    • Determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathway of this compound Action

8_Azahypoxanthine_Pathway Mechanism of this compound Cytotoxicity cluster_cell Cell 8_Azahypoxanthine This compound HGPRT HGPRT 8_Azahypoxanthine->HGPRT Substrate 2_azaIMP 2-aza-Inosine Monophosphate (2-azaIMP) HGPRT->2_azaIMP Converts to IMPDH IMP Dehydrogenase 2_azaIMP->IMPDH Inhibits XMP Xanthosine Monophosphate (XMP) IMPDH->XMP Converts to Guanine_Nucleotides Guanine Nucleotide Pool (GTP, dGTP) DNA_Synthesis DNA Synthesis Guanine_Nucleotides->DNA_Synthesis Required for Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Can lead to IMP Inosine Monophosphate (IMP) IMP->IMPDH Substrate XMP->Guanine_Nucleotides

Caption: Mechanism of this compound cytotoxicity.

Experimental Workflow for IC50 Determination

IC50_Workflow Workflow for IC50 Determination Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h (Attachment) Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with serial dilutions of this compound Incubation_24h->Compound_Treatment Incubation_Time_Course Incubate for desired time points (24, 48, 72h) Compound_Treatment->Incubation_Time_Course Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Incubation_Time_Course->Cytotoxicity_Assay Measure_Absorbance Measure Absorbance Cytotoxicity_Assay->Measure_Absorbance Data_Analysis Calculate % Viability and plot dose-response curve Measure_Absorbance->Data_Analysis IC50_Determination Determine IC50 value (Non-linear regression) Data_Analysis->IC50_Determination End End IC50_Determination->End Troubleshooting_Logic Troubleshooting Logic for Low Cytotoxicity Problem Problem: Low or No Cytotoxicity Check_Incubation Is incubation time optimized? Problem->Check_Incubation Time_Course Action: Perform time-course experiment (24-72h) Check_Incubation->Time_Course No Check_Concentration Is concentration optimized? Check_Incubation->Check_Concentration Yes Resolved Issue Potentially Resolved Time_Course->Resolved Dose_Response Action: Perform dose-response experiment Check_Concentration->Dose_Response No Check_Cell_Line Is the cell line sensitive? Check_Concentration->Check_Cell_Line Yes Dose_Response->Resolved Verify_HGPRT Action: Verify HGPRT expression or use a different cell line Check_Cell_Line->Verify_HGPRT No Check_Compound Is the compound active? Check_Cell_Line->Check_Compound Yes Verify_HGPRT->Resolved Fresh_Stock Action: Prepare fresh stock solution Check_Compound->Fresh_Stock No Check_Compound->Resolved Yes Fresh_Stock->Resolved

References

dealing with inconsistent results in 8-Azahypoxanthine studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Azahypoxanthine. Inconsistent results in studies involving this compound can arise from a variety of factors, from reagent handling to experimental design. This guide aims to address common issues and provide solutions to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a purine (B94841) analog that acts as an inhibitor of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1] HGPRT is a key enzyme in the purine salvage pathway, which recycles purine bases from degraded DNA and RNA to synthesize new nucleotides. By inhibiting HGPRT, this compound disrupts this recycling process. In cellular metabolism, this compound is converted to 2-aza-insoine monophosphate (2-azaIMP), which then leads to the formation of 2-aza-adenosine triphosphate (2-azaATP).[2] This metabolite can interfere with normal purine nucleotide pools, selectively reducing guanine (B1146940) nucleotides, which can inhibit DNA synthesis and cellular growth.[2]

Q2: What are the common applications of this compound in research?

The primary application of this compound is in cancer research due to its antitumor activity.[1] It is used in cell-based assays to study the effects of purine salvage pathway inhibition on cancer cell proliferation and to investigate its potential as a therapeutic agent. It is particularly relevant for studies involving cells that are highly dependent on the purine salvage pathway for nucleotide synthesis.

Q3: How should this compound be prepared and stored to ensure its stability?

Proper preparation and storage of this compound are critical to prevent its degradation and ensure consistent experimental results. Stock solutions should be prepared in an appropriate solvent, such as DMSO, and stored in aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] It is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1]

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibition of Cell Growth

Possible Cause 1: Compound Insolubility or Precipitation

This compound has limited solubility in aqueous solutions. If the compound precipitates out of the culture medium, its effective concentration will be lower than intended, leading to reduced or no observable effect.

  • Recommendation: Visually inspect the culture medium for any signs of precipitation after adding the this compound solution. When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and does not exceed cytotoxic levels. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] It may be necessary to prepare a fresh stock solution and to use a solvent system that enhances solubility, such as a mixture of DMSO, PEG300, Tween-80, and saline.[1]

Possible Cause 2: Compound Degradation

Improper storage or handling of this compound can lead to its chemical degradation, reducing its potency.

  • Recommendation: Always prepare fresh working solutions from a properly stored, frozen aliquot of the stock solution for each experiment. Avoid using stock solutions that have been stored at room temperature for extended periods or have undergone multiple freeze-thaw cycles.[1]

Possible Cause 3: Cell Line Resistance

Some cell lines may have intrinsic resistance to this compound. This can be due to low expression or activity of the HGPRT enzyme, or the presence of drug efflux pumps that actively remove the compound from the cells.

  • Recommendation: Before conducting large-scale experiments, perform a dose-response curve (IC50 determination) to assess the sensitivity of your specific cell line to this compound. If the cells are resistant, consider using a different cell line or investigating the underlying resistance mechanisms.

Possible Cause 4: Variability in Cell Culture Conditions

Inconsistencies in cell culture practices can significantly impact experimental outcomes.

  • Recommendation: Maintain consistent cell culture conditions, including the use of the same batch of media and serum, and regular calibration of incubators for CO2 and temperature. Any changes to the culture environment should be carefully documented and controlled for.

Issue 2: High Variability Between Replicate Wells or Experiments

Possible Cause 1: Inaccurate Pipetting or Uneven Cell Seeding

Errors in pipetting the compound or seeding an unequal number of cells across wells can lead to significant variability in the results.

  • Recommendation: Use calibrated pipettes and ensure thorough mixing of the cell suspension before seeding. When treating cells, mix the compound into the medium before adding it to the wells to ensure a uniform concentration.

Possible Cause 2: Edge Effects in Multi-well Plates

Wells on the perimeter of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth, leading to an "edge effect."

  • Recommendation: To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain a humid environment across the plate.

Possible Cause 3: Fluctuation in the Number of Spontaneous Mutants

In assays that rely on the selection of HGPRT-deficient cells, the number of pre-existing spontaneous mutants can vary between different batches of cells, leading to inconsistent results.

  • Recommendation: To account for this variability, it is important to determine the spontaneous mutation frequency for each batch of cells by plating a subset of untreated cells in the selective medium.

Data Presentation

Table 1: Solubility of this compound in Different Solvent Systems

ProtocolSolvent CompositionSolubility
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (18.23 mM)
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (18.23 mM)
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (18.23 mM)

Data sourced from MedchemExpress.[1]

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDuration
-80°CUp to 6 months
-20°CUp to 1 month

Data sourced from MedchemExpress.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary to aid dissolution.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term use.[1]

Protocol 2: In Vitro HGPRT Inhibition Assay (General Workflow)

This protocol outlines a general workflow for assessing the inhibitory effect of this compound on cell proliferation, which is indicative of HGPRT inhibition in HGPRT-proficient cells.

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 48-72 hours).

  • Cell Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as the MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Mandatory Visualizations

purine_salvage_pathway Hypoxanthine Hypoxanthine HGPRT HGPRT Hypoxanthine->HGPRT Guanine Guanine Guanine->HGPRT PRPP 5-Phosphoribosyl-1-pyrophosphate PRPP->HGPRT IMP Inosine Monophosphate HGPRT->IMP GMP Guanosine Monophosphate HGPRT->GMP This compound This compound This compound->HGPRT Nucleotides Nucleotide Synthesis (DNA, RNA) IMP->Nucleotides GMP->Nucleotides

Caption: Inhibition of the Purine Salvage Pathway by this compound.

experimental_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere Overnight seed_cells->adhere prepare_compound Prepare Serial Dilutions of This compound adhere->prepare_compound treat_cells Treat Cells with Compound adhere->treat_cells prepare_compound->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay data_analysis Analyze Data and Determine IC50 viability_assay->data_analysis end End data_analysis->end

Caption: General Workflow for an In Vitro this compound Cell Proliferation Assay.

troubleshooting_logic issue Inconsistent Results with This compound check_solubility Check for Compound Precipitation issue->check_solubility solubility_ok Solubility OK check_solubility->solubility_ok No solubility_issue Precipitation Observed check_solubility->solubility_issue Yes check_storage Verify Proper Stock Solution Storage storage_ok Storage OK check_storage->storage_ok No storage_issue Improper Storage check_storage->storage_issue Yes check_cell_line Assess Cell Line Sensitivity (IC50) sensitivity_ok Cells Sensitive check_cell_line->sensitivity_ok Yes sensitivity_issue Cells Resistant check_cell_line->sensitivity_issue No check_protocol Review Experimental Protocol protocol_ok Protocol OK check_protocol->protocol_ok No protocol_issue Protocol Errors check_protocol->protocol_issue Yes solubility_ok->check_storage solution_solubility Optimize Solvent or Prepare Fresh Solution solubility_issue->solution_solubility storage_ok->check_cell_line solution_storage Prepare Fresh Stock and Aliquot storage_issue->solution_storage sensitivity_ok->check_protocol solution_cell_line Use a Different Cell Line sensitivity_issue->solution_cell_line protocol_ok->issue Re-evaluate Experiment solution_protocol Refine Pipetting, Seeding, and Plate Layout protocol_issue->solution_protocol

Caption: Troubleshooting Logic for Inconsistent this compound Results.

References

Technical Support Center: Improving the Formulation of 8-Azahypoxanthine for In Vivo Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the formulation of 8-Azahypoxanthine for in vivo studies.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the formulation and in vivo application of this compound.

Problem Possible Cause Suggested Solution
Precipitation of this compound during formulation preparation. Low aqueous solubility of this compound.- Utilize co-solvents such as DMSO, PEG300, and Tween-80. A common starting formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] - Employ solubilizing agents like SBE-β-CD. A formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline) can be effective.[1] - For lipophilic delivery, a formulation of 10% DMSO and 90% Corn Oil can be used.[1] - Gentle heating and/or sonication can aid in dissolution.[1]
Precipitation of the compound after intraperitoneal (IP) injection. Change in solvent environment upon injection into the peritoneal cavity, leading to decreased solubility.- Optimize the formulation to ensure the compound remains soluble at physiological pH and in the presence of biological fluids. - Decrease the concentration of the injected solution and increase the injection volume (within acceptable limits for the animal model). - Consider alternative delivery vehicles such as liposomes or nanoparticles to improve stability and solubility in vivo.
High toxicity or adverse effects observed in animal models. The formulation vehicle (e.g., high percentage of DMSO) may be causing toxicity. The dose of this compound may be too high.- Conduct a dose-range finding study to determine the maximum tolerated dose (MTD). - Evaluate the toxicity of the vehicle alone in a control group of animals. - Reduce the percentage of organic co-solvents in the formulation if possible, while maintaining solubility. - Closely monitor animals for clinical signs of toxicity, such as weight loss, lethargy, and changes in behavior.
Lack of significant anti-tumor efficacy in xenograft models. Sub-optimal dosing, administration route, or formulation leading to poor bioavailability. The tumor model may be resistant to this compound.- Confirm the activity of your batch of this compound with an in vitro assay. - Ensure the formulation is stable and the compound is fully dissolved before injection. - Optimize the dosing regimen (dose and frequency). An in vivo study in a mouse model of adenocarcinoma showed anti-tumor activity with intraperitoneal injections from day 1 to 11.[1] - Consider a different administration route that may improve drug delivery to the tumor site. - Verify that the target, hypoxanthine-guanine phosphoribosyltransferase (HGPRT), is expressed and functional in your chosen cancer cell line.
High variability in experimental results between animals. Inconsistent formulation preparation or administration. Biological variability among animals.- Ensure the formulation is prepared fresh for each experiment and is homogenous. - Standardize the injection procedure (e.g., injection site, volume, and speed). - Increase the number of animals per group to improve statistical power.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a purine (B94841) analog that acts as an inhibitor of hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1] HGPRT is a key enzyme in the purine salvage pathway. By inhibiting HGPRT, this compound disrupts DNA and RNA synthesis in rapidly dividing cells, such as cancer cells, leading to its anti-tumor activity.

Q2: What are the recommended storage conditions for this compound and its formulations?

A2: this compound powder should be stored according to the manufacturer's instructions, typically in a dry, dark place at 0 - 4°C for the short term or -20°C for the long term. Stock solutions are best stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to prepare working solutions for in vivo experiments fresh on the day of use.[1]

Q3: How is this compound metabolized in vivo?

A3: In vitro studies have shown that this compound is metabolized to 2-aza-adenosine triphosphate (2-azaATP). This metabolite can lead to a reduction in the pool of guanine (B1146940) nucleotides.

Q4: What are some potential pharmacodynamic markers to assess the in vivo activity of this compound?

A4: Direct measurement of HGPRT activity in tumor tissue or surrogate tissues could be a potential pharmacodynamic marker. Additionally, monitoring the levels of purine nucleotides, specifically guanine nucleotides, in tumor biopsies could provide evidence of target engagement.

Q5: Are there any known resistance mechanisms to this compound?

A5: Resistance to inhibitors of the purine salvage pathway can arise from mutations in the HGPRT gene, leading to a non-functional enzyme.

Section 3: Quantitative Data Summary

Table 1: Solubility of this compound in Different In Vivo Formulations

Formulation CompositionSolubilityAppearance
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (18.23 mM)Clear solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (18.23 mM)Clear solution
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (18.23 mM)Clear solution
Data sourced from MedchemExpress.[1]

Table 2: In Vivo Efficacy of this compound (Template)

Animal ModelCell LineAdministration Route & Dosing RegimenTumor Growth Inhibition (%)Survival Benefit
MouseAdenocarcinoma (e.g., Ca 755)Intraperitoneal, [Dose] mg/kg, [Frequency]To be determined experimentallyTo be determined experimentally

Table 3: Pharmacokinetic Parameters of this compound in Mice (Template)

ParameterValue
Half-life (t½)To be determined experimentally
CmaxTo be determined experimentally
TmaxTo be determined experimentally
AUCTo be determined experimentally
Bioavailability (Oral)To be determined experimentally

Table 4: Toxicology Profile of this compound (Template)

Study TypeAnimal ModelNOAEL (No-Observed-Adverse-Effect Level)Key Findings
Acute ToxicityMouseTo be determined experimentallyTo be determined experimentally
Sub-chronic ToxicityRatTo be determined experimentallyTo be determined experimentally

Section 4: Experimental Protocols

Protocol for Preparation of this compound Formulation for Intraperitoneal Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder in a sterile conical tube.

  • Add the required volume of DMSO to the tube to create a stock solution (e.g., 25 mg/mL). Vortex thoroughly until the powder is completely dissolved.

  • In a separate sterile conical tube, add the required volume of PEG300.

  • Slowly add the this compound stock solution in DMSO to the PEG300 while vortexing.

  • Add the required volume of Tween-80 to the mixture and vortex until a clear, homogenous solution is formed.

  • Finally, add the required volume of saline to the mixture to achieve the final desired concentration and formulation ratios (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). Vortex thoroughly.

  • If any precipitation is observed, gently warm the solution or sonicate for a short period until it becomes clear.

  • Prepare the formulation fresh on the day of injection.

Protocol for In Vivo Anti-Tumor Efficacy Study in a Subcutaneous Xenograft Model

Materials:

  • Cancer cells (e.g., adenocarcinoma cell line)

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel (optional)

  • Sterile PBS

  • Syringes and needles (27-30 gauge)

  • Calipers

  • This compound formulation

  • Vehicle control

Procedure:

  • Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration (e.g., 5 x 10^6 cells/100 µL).

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, begin measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the this compound formulation or vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection) at the predetermined dose and schedule.

  • Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.

  • Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or if they show signs of significant distress.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percentage of tumor growth inhibition (TGI). Analyze survival data using Kaplan-Meier curves.

Protocol for Acute Toxicity Study

Materials:

  • Healthy mice (e.g., C57BL/6 or BALB/c)

  • This compound formulation

  • Vehicle control

  • Syringes and needles

Procedure:

  • Divide mice into several groups, including a control group receiving the vehicle and treatment groups receiving different doses of the this compound formulation.

  • Administer a single dose of the formulation or vehicle via the intended clinical route (e.g., intraperitoneal injection).

  • Observe the animals continuously for the first few hours post-dosing and then periodically (e.g., daily) for 14 days.

  • Record clinical signs of toxicity, including changes in skin and fur, eyes, respiratory rate, and behavior.

  • Record body weight before dosing and at regular intervals throughout the study.

  • At the end of the observation period, euthanize all animals and perform a gross necropsy.

  • Determine the MTD and identify any target organs of toxicity.

Section 5: Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_invivo In Vivo Experiment cluster_analysis Data Analysis prep1 Weigh this compound prep2 Dissolve in DMSO prep1->prep2 prep3 Add Co-solvents (PEG300, Tween-80) prep2->prep3 prep4 Add Saline prep3->prep4 treatment Administer Formulation prep4->treatment Freshly Prepared Formulation animal_model Select Animal Model (e.g., Nude Mouse) tumor_implant Subcutaneous Tumor Implantation animal_model->tumor_implant randomize Randomize into Groups tumor_implant->randomize randomize->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint toxicity_assessment Assess Toxicity monitoring->toxicity_assessment tgi Calculate Tumor Growth Inhibition endpoint->tgi survival Analyze Survival Data endpoint->survival

Caption: Experimental workflow for in vivo efficacy testing of this compound.

signaling_pathway cluster_purine Purine Salvage Pathway hypoxanthine Hypoxanthine hgprt HGPRT hypoxanthine->hgprt guanine Guanine guanine->hgprt prpp PRPP prpp->hgprt imp IMP dna_rna DNA/RNA Synthesis imp->dna_rna gmp GMP gmp->dna_rna hgprt->imp hgprt->gmp azahypoxanthine This compound azahypoxanthine->hgprt Inhibition

Caption: Mechanism of action of this compound via inhibition of HGPRT.

References

avoiding precipitation of 8-Azahypoxanthine in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the precipitation of 8-Azahypoxanthine in media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a purine (B94841) analog that acts as an inhibitor of the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).[1] HGPRT plays a crucial role in the purine salvage pathway, which allows cells to recycle purine bases from degraded DNA and RNA to synthesize new nucleotides.[2][3][4][5][6] By inhibiting HGPRT, this compound disrupts this recycling process, which can be particularly effective against cells that are highly dependent on the salvage pathway, such as certain cancer cells and parasites.[6]

Q2: What are the main challenges when dissolving this compound for in vitro experiments?

The primary challenge is the low aqueous solubility of this compound. While it is readily soluble in dimethyl sulfoxide (B87167) (DMSO), it can precipitate when diluted into aqueous culture media. This precipitation can lead to inaccurate experimental concentrations and potentially impact cell health.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[7] It is advisable to use anhydrous, high-purity DMSO as the presence of water can reduce the solubility of the compound.

Q4: How should I store my this compound stock solution?

For long-term storage (months to years), it is recommended to store the solid powder form of this compound at -20°C in a dry, dark place.[7] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (weeks to months).[7]

Troubleshooting Guide: Preventing Precipitation

Issue: My this compound precipitates out of solution after I add it to my cell culture media.

This is a common issue due to the compound's low solubility in aqueous solutions. Here are several troubleshooting steps to prevent precipitation:

  • Optimize the Working Concentration: Ensure you are not exceeding the solubility limit of this compound in your final media. It may be necessary to perform a dose-response curve to determine the lowest effective concentration for your experiments.

  • Method of Dilution:

    • Pre-warm the media: Adding a cold stock solution to cold media can induce precipitation. Pre-warm your culture media to 37°C before adding the this compound stock solution.

    • Rapid mixing: Add the stock solution dropwise to the pre-warmed media while gently swirling or vortexing to ensure rapid and even dispersion.

    • Avoid high concentrations of serum during initial dilution: If possible, add the compound to the basal medium before the addition of serum, as high protein concentrations can sometimes promote precipitation.

  • Use of Co-solvents: For applications requiring higher concentrations, a co-solvent system may be necessary. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to achieve a solubility of ≥ 2.5 mg/mL.[1] However, the suitability of such a formulation must be tested for your specific cell type, as co-solvents can have their own biological effects.

  • Sonication: If you observe initial precipitation, brief sonication of the final solution in a water bath sonicator may help to redissolve the compound.[1] Use with caution to avoid heating the media excessively.

Data Presentation

Table 1: Solubility and Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₄H₃N₅O[8]
Molecular Weight137.10 g/mol [8]
Solubility in DMSOSoluble[7]
Solubility in Co-solvent≥ 2.5 mg/mL (18.23 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
AppearanceLight yellow to light beige powder[9]

Note: Specific solubility of this compound in aqueous solutions at different pH values is not well-documented in publicly available literature. Researchers are advised to empirically determine the solubility in their specific experimental media.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (MW: 137.10 g/mol )

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out 1.371 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 100 µL of sterile DMSO to the tube.

    • Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Media

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile cell culture medium, pre-warmed to 37°C

  • Procedure:

    • Determine the final desired concentration of this compound in your experiment.

    • Calculate the volume of the 10 mM stock solution needed. For example, to prepare 10 mL of media with a final concentration of 10 µM, you would need 10 µL of the 10 mM stock solution.

    • In a sterile tube, add the calculated volume of the stock solution to the pre-warmed cell culture medium.

    • Immediately mix the solution by gentle inversion or pipetting. Do not vortex vigorously as this can cause foaming and protein denaturation.

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

    • Use the freshly prepared media for your experiment. It is recommended to prepare the working solution immediately before use.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot add_stock Add Stock Solution to Media aliquot->add_stock Use one aliquot prewarm Pre-warm Culture Media to 37°C prewarm->add_stock mix Mix Gently add_stock->mix inspect Inspect for Precipitation mix->inspect use Use Immediately inspect->use precipitate Precipitation Occurs inspect->precipitate sonicate Brief Sonication precipitate->sonicate optimize Optimize Concentration precipitate->optimize

Caption: Workflow for preparing this compound solutions.

hgprt_pathway hypoxanthine Hypoxanthine hgprt HGPRT hypoxanthine->hgprt guanine Guanine guanine->hgprt prpp PRPP prpp->hgprt imp IMP hgprt->imp gmp GMP hgprt->gmp nucleotides Nucleotide Synthesis imp->nucleotides gmp->nucleotides azahypoxanthine This compound azahypoxanthine->inhibition inhibition->hgprt

References

Technical Support Center: Assessing the Purity of Synthesized 8-Azahypoxanthine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized 8-Azahypoxanthine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and purity assessment.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the potential impurities?

A common and plausible route for the synthesis of this compound (v-triazolo[4,5-d]pyrimidin-7(6H)-one) involves a two-step process. The first step is the synthesis of the key intermediate, 5-amino-1H-[1][2][3]triazole-4-carboxamide. The second step is the cyclization of this intermediate to form the final this compound ring system.

Potential impurities can arise from starting materials, side reactions, or incomplete reactions. These may include unreacted 5-amino-1H-[1][2][3]triazole-4-carboxamide, by-products from the cyclization step, and potential isomers.

Q2: My HPLC chromatogram shows multiple peaks besides the main product peak. What could these be?

Unexpected peaks in your HPLC chromatogram could be several species. Refer to the table of potential impurities below. Common culprits include unreacted starting materials or intermediates. The presence of isomers is also a possibility depending on the cyclization conditions used. To identify these peaks, it is recommended to use a mass spectrometer in line with the HPLC (LC-MS).

Q3: The yield of my this compound synthesis is consistently low. What are the possible reasons?

Low yields can be attributed to several factors. Incomplete cyclization of the 5-amino-1H-[1][2][3]triazole-4-carboxamide intermediate is a common issue. The reaction conditions for the cyclization, such as temperature and reaction time, are critical and may need optimization. Additionally, purification methods may lead to product loss. Ensure that the purification technique is suitable for the polar nature of this compound.

Q4: My NMR spectrum of the final product appears complex and difficult to interpret. What should I look for?

A complex NMR spectrum may indicate the presence of impurities or a mixture of tautomers. For this compound, you should expect to see characteristic signals for the triazole and pyrimidine (B1678525) ring protons in the 1H NMR spectrum, likely in the aromatic region. The 13C NMR should show signals corresponding to the carbons in the fused ring system. Using a deuterated solvent like DMSO-d6 is recommended. If the spectrum is still complex, consider 2D NMR techniques like COSY and HSQC to help assign the signals.

Q5: How can I confirm the identity and purity of my synthesized this compound?

A combination of analytical techniques is recommended for unambiguous identification and purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection will provide information on the number of components and their relative abundance. High-Resolution Mass Spectrometry (HRMS) will confirm the molecular weight and elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) will confirm the chemical structure.

Troubleshooting Guides

Synthesis Troubleshooting
Issue Possible Cause Suggested Solution
Low yield of 5-amino-1H-[1][2][3]triazole-4-carboxamide Incomplete reaction of starting materials.Ensure the starting materials are pure and dry. Optimize reaction time and temperature.
Low yield of this compound Incomplete cyclization.Increase reaction temperature or prolong the reaction time for the cyclization step. Consider using a different cyclizing agent.
Product is difficult to purify Product may be highly polar.Use an appropriate purification method such as recrystallization from a suitable solvent system or preparative HPLC with a polar stationary phase.
Analytical Troubleshooting
Issue Possible Cause Suggested Solution
Poor peak shape in HPLC Inappropriate mobile phase pH or column choice.Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Use a column suitable for polar compounds.
Inconsistent retention times in HPLC Fluctuation in mobile phase composition or temperature.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a consistent temperature.
No signal in ESI-MS Inefficient ionization.Optimize the ESI source parameters. Ensure the mobile phase is compatible with ESI (e.g., contains a volatile buffer like ammonium (B1175870) formate).
Broad peaks in NMR spectrum Presence of paramagnetic impurities or aggregation.Filter the sample before analysis. Try acquiring the spectrum at a higher temperature to reduce aggregation.

Quantitative Data

Table 1: Predicted Analytical Data for this compound
Parameter Predicted Value
Molecular Formula C4H3N5O
Molecular Weight 137.10 g/mol
Exact Mass 137.0338 g/mol
Predicted 1H NMR (DMSO-d6, 400 MHz) δ 8.0-8.5 (s, 1H), 11.0-12.0 (br s, 1H), 12.0-13.0 (br s, 1H)
Predicted 13C NMR (DMSO-d6, 100 MHz) δ 145-160 (3C), 115-125 (1C)
Expected [M+H]+ in ESI-MS 138.0412
Predicted UV λmax ~250-270 nm
Table 2: Potential Impurities in the Synthesis of this compound
Impurity Name Structure Molecular Weight ( g/mol ) Likely Detection Method
5-amino-1H-[1][2][3]triazole-4-carboxamideC3H5N5O127.11HPLC, LC-MS
Starting materials for the precursorVariesVariesHPLC, LC-MS
Isomeric cyclization by-productsC4H3N5O137.10HPLC, LC-MS, NMR

Experimental Protocols

Protocol 1: Synthesis of this compound

This is a plausible, generalized protocol based on the synthesis of related triazolopyrimidines.

Step 1: Synthesis of 5-amino-1H-[1][2][3]triazole-4-carboxamide A detailed protocol for the synthesis of this precursor would be required, typically involving the reaction of a cyano-containing starting material with an azide (B81097) source.

Step 2: Cyclization to this compound

  • To a solution of 5-amino-1H-[1][2][3]triazole-4-carboxamide in a high-boiling point solvent such as formamide, add a cyclizing agent (e.g., formic acid or a derivative).

  • Heat the reaction mixture at an elevated temperature (e.g., 150-180 °C) for several hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and isolate the crude product by filtration or precipitation.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., water or an alcohol/water mixture).

Protocol 2: HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Protocol 3: NMR Spectroscopy
  • Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • Acquire 1H and 13C NMR spectra on a 400 MHz or higher field spectrometer.

  • Reference the spectra to the residual solvent peak of DMSO-d6 (δ 2.50 for 1H and δ 39.52 for 13C).

Protocol 4: Mass Spectrometry
  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water).

  • Infuse the sample into an electrospray ionization (ESI) source of a mass spectrometer.

  • Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected [M+H]+ ion (m/z 138.04).

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization cluster_purification Purification SM1 Cyano-containing Precursor Reaction1 Reaction SM1->Reaction1 SM2 Azide Source SM2->Reaction1 Intermediate 5-amino-1H-[1,2,3]triazole-4-carboxamide Reaction1->Intermediate Reaction2 Cyclization Intermediate->Reaction2 CyclizingAgent Cyclizing Agent (e.g., Formamide) CyclizingAgent->Reaction2 CrudeProduct Crude this compound Reaction2->CrudeProduct Purification Recrystallization / Chromatography CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Purity_Assessment_Workflow cluster_analytical_techniques Analytical Techniques cluster_data_analysis Data Analysis Sample Synthesized this compound Sample HPLC HPLC-UV Sample->HPLC MS ESI-MS Sample->MS NMR NMR (1H, 13C) Sample->NMR Purity Purity (%) HPLC->Purity Identity Structural Confirmation MS->Identity NMR->Identity Final_Assessment Final Purity Assessment Purity->Final_Assessment Identity->Final_Assessment

Caption: Workflow for purity assessment of this compound.

References

controlling for metabolic conversion of 8-Azahypoxanthine in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Azahypoxanthine. This resource provides targeted guidance on controlling for its metabolic conversion in experimental assays to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound in vitro?

A1: The primary metabolic conversion of this compound (AHX) is its oxidation by the enzyme Xanthine (B1682287) Oxidase (XO) to form 2-aza-8-oxohypoxanthine (AOH).[1] Xanthine Oxidase is a widely distributed enzyme that plays a key role in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[2][3][4] Given that this compound is a purine analogue, it can also serve as a substrate for this enzyme.[1][5]

Q2: My assay results with this compound are inconsistent or show a loss of activity over time. Could metabolic conversion be the cause?

A2: Yes, metabolic conversion is a likely cause for inconsistency and time-dependent loss of activity. If your in vitro system (e.g., cell culture, tissue homogenates, or even some serum-containing media) contains active Xanthine Oxidase, the parent compound this compound will be depleted over the course of the experiment as it is converted into its metabolite, AOH.[1] This can lead to variable results, particularly in longer-term assays.

Q3: How can I prevent the metabolic conversion of this compound in my experiments?

A3: The most effective way to prevent the conversion is to inhibit the activity of Xanthine Oxidase (XO). This is achieved by adding a specific XO inhibitor to your assay system. Allopurinol is a classic, widely used XO inhibitor that is effective for this purpose.[2][6] By blocking the enzyme, you can ensure that the concentration of this compound remains stable throughout your experiment.

Q4: What are the recommended inhibitors for Xanthine Oxidase (XO) and what concentrations should I use?

A4: Several inhibitors are available for Xanthine Oxidase. Allopurinol is a standard choice.[6] Other options include Febuxostat and various flavonoids which have been shown to exhibit XO inhibitory activity.[7] The optimal concentration depends on the specific inhibitor and the amount of XO activity in your system. It is always best to perform a dose-response curve, but the table below provides reported IC50 values as a starting point.

InhibitorTypeReported IC50 / KiCitation
AllopurinolPurine AnalogueIC50: 6.96 µM - 24 µg/mL[6][7]
FebuxostatNon-PurineFDA-approved inhibitor
DiosmetinFlavonoid (Competitive)IC50: 1.86 ± 0.11 µM
FisetinFlavonoid (Mixed)IC50: 5.83 ± 0.08 µM[8]
GenisteinFlavonoid (Competitive)IC50: 7.56 ± 0.10 µM[8]
GlyciteinFlavonoid (Competitive)IC50: 12 ± 0.86 µg/mL[6]

Q5: Should I be concerned about other metabolic enzymes, such as Purine Nucleoside Phosphorylase (PNP)?

A5: While Xanthine Oxidase is the primary concern for the direct oxidation of this compound[1], other enzymes involved in purine salvage pathways, like Purine Nucleoside Phosphorylase (PNP), could potentially interact with 8-aza purine analogues.[9][10] For instance, PNP metabolizes inosine (B1671953) to hypoxanthine and guanosine (B1672433) to guanine.[9][11] While direct evidence for this compound as a major PNP substrate is less documented than for XO, related compounds like 8-azaguanine (B1665908) are known to interact with PNP.[12] If you suspect multiple metabolic pathways are at play, a combination of inhibitors or the use of metabolically deficient systems may be necessary.

Q6: How can I analytically confirm that this compound is being metabolized in my experimental system?

A6: You can monitor the stability of this compound and the appearance of its metabolite (AOH) over time using analytical chemistry techniques. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) detection is the most common and robust method.[13][14][15] By taking samples from your assay at different time points (e.g., 0, 2, 6, 24 hours), you can quantify the concentration of the parent compound and any metabolites that are formed.

Troubleshooting Guides

Scenario 1: Unexpected loss of compound activity in a cell-based assay.

  • Problem: The biological effect of this compound diminishes significantly in assays lasting several hours or days.

  • Possible Cause: The cells in your culture are expressing and possibly secreting Xanthine Oxidase, which is degrading the compound in the culture medium.[16]

  • Troubleshooting Steps:

    • Confirm Metabolism: Use HPLC or LC-MS to analyze the concentration of this compound in the culture medium at the beginning and end of the experiment. A significant decrease suggests metabolic degradation.

    • Inhibit XO: Repeat the experiment with the addition of an XO inhibitor like Allopurinol (start with a concentration of ~10 µM).

    • Compare Results: If the biological activity is restored or stabilized in the presence of the inhibitor, metabolic conversion was the root cause.

Scenario 2: Appearance of an unexpected peak in HPLC/LC-MS analysis.

  • Problem: When analyzing samples from your assay, you observe a new peak that is not present in your initial this compound standard.

  • Possible Cause: This new peak is likely a metabolite, such as 2-aza-8-oxohypoxanthine (AOH).[1]

  • Troubleshooting Steps:

    • Run Inhibitor Control: Analyze a sample from an identical experiment that includes an XO inhibitor. If the unknown peak is absent or significantly reduced in the inhibitor-treated sample, it confirms that the peak is a product of XO activity.

    • Characterize Metabolite: If possible, use high-resolution mass spectrometry to determine the mass of the unknown peak and compare it to the expected mass of AOH.

    • Assess Metabolite Activity: If a standard for the metabolite is available, test its activity in your assay to determine if it is inert, has a different activity, or contributes to the observed biological effect.

troubleshooting_flowchart start Inconsistent Results or Activity Loss with 8-AHX? check_metabolism Analyze 8-AHX concentration over time via HPLC/LC-MS start->check_metabolism is_stable Is 8-AHX concentration stable? check_metabolism->is_stable other_issue Metabolism is not the primary issue. Investigate other experimental variables (e.g., compound stability, assay drift). is_stable->other_issue Yes add_inhibitor Add Xanthine Oxidase inhibitor (e.g., Allopurinol) to the assay. is_stable->add_inhibitor No run_assay Re-run the assay with the inhibitor. add_inhibitor->run_assay is_restored Is biological activity restored/stabilized? run_assay->is_restored success Problem Solved: Metabolic conversion by XO was the cause. Include inhibitor in future experiments. is_restored->success Yes complex_metabolism Metabolism is still occurring or inhibitor is ineffective. Consider other enzymes (e.g., PNP) or inhibitor concentration. is_restored->complex_metabolism No

Fig 1. Troubleshooting flowchart for this compound assay issues.

Key Experimental Protocols

Protocol 1: Inhibition of Xanthine Oxidase in a Cell-Based Assay

  • Objective: To prevent the metabolic conversion of this compound during a cell-based experiment.

  • Materials:

    • Cells in culture (adherent or suspension)

    • This compound (stock solution in a suitable solvent, e.g., DMSO)

    • Xanthine Oxidase Inhibitor (e.g., Allopurinol, stock solution in water or DMSO)

    • Cell culture medium

  • Procedure:

    • Prepare your cell plates or flasks as per your standard protocol.

    • Prepare your treatment media. For each concentration of this compound to be tested, prepare two sets of media:

      • Test Condition: Medium + this compound

      • Inhibitor Control: Medium + this compound + XO Inhibitor (e.g., 10 µM Allopurinol)

    • Also prepare the necessary vehicle controls, including one with the XO inhibitor alone to test for any effects of the inhibitor itself.

    • Remove the existing medium from the cells and add the prepared treatment media.

    • Incubate for the desired experimental duration.

    • Proceed with your downstream analysis (e.g., measuring cell viability, reporter gene activity, etc.).

  • Analysis: Compare the results from the "Test Condition" with the "Inhibitor Control". A significant difference in the biological readout, where the inhibitor-treated group shows an effect more consistent with the expected activity of the parent compound, indicates that metabolic control is necessary.

metabolic_pathway sub This compound (Active Compound) enzyme Xanthine Oxidase (XO) sub->enzyme prod 2-Aza-8-oxohypoxanthine (Metabolite) enzyme->prod inhibitor Allopurinol (Inhibitor) inhibitor->enzyme

Fig 2. Metabolic conversion of this compound by Xanthine Oxidase.

Protocol 2: Monitoring this compound Stability by HPLC

  • Objective: To quantify the rate of metabolic conversion of this compound in a specific experimental system.

  • Materials:

    • Your experimental system (e.g., cell culture, liver S9 fractions)

    • This compound

    • HPLC system with a C18 column and UV detector

    • Acetonitrile (ACN) and a suitable buffer (e.g., phosphate (B84403) buffer or water with 0.1% TFA) for the mobile phase

    • Quenching solution (e.g., ice-cold methanol (B129727) or acetonitrile)

  • Procedure:

    • Set up your experiment as you normally would, including all relevant controls (e.g., with and without cells, with and without an XO inhibitor).

    • Spike this compound into the system to achieve the desired final concentration.

    • Immediately take a "Time 0" sample by removing an aliquot of the medium/buffer and quenching the reaction by adding it to 2-3 volumes of ice-cold quenching solution. This stops all enzymatic activity.

    • Collect additional samples at subsequent time points (e.g., 1, 4, 8, 24 hours), quenching each one immediately.

    • Centrifuge the quenched samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet proteins and cell debris.

    • Transfer the supernatant to HPLC vials for analysis.

    • Develop an HPLC method to separate this compound from its potential metabolites and other matrix components. A simple gradient of buffer to ACN is often sufficient.

    • Create a standard curve using known concentrations of this compound to enable quantification.

  • Analysis: Plot the concentration of this compound versus time. A rapid decrease in concentration in your active system compared to a control (e.g., medium only) confirms metabolic liability. You can calculate the half-life (t½) of the compound in your system from this data.

experimental_workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis cluster_results 4. Interpretation prep_cells Prepare Cells/Assay System add_media Add Media to System prep_cells->add_media prep_media Prepare Treatment Media (+/- 8-AHX, +/- Inhibitor) prep_media->add_media incubate Incubate for Desired Duration add_media->incubate collect_samples Collect Samples for Bio-Assay & HPLC incubate->collect_samples analyze_bio Perform Biological Readout (e.g., Viability, Reporter) collect_samples->analyze_bio analyze_hplc Perform HPLC Analysis (Quantify 8-AHX) collect_samples->analyze_hplc compare Compare Bio-Activity and Stability between +/- Inhibitor Groups analyze_bio->compare analyze_hplc->compare

Fig 3. Integrated workflow for controlling and verifying 8-AHX metabolism.

References

refining protocols for 8-Azahypoxanthine-based selection of mutants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining protocols for 8-Azahypoxanthine-based selection of mutants.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound-based mutant selection?

A1: The selection is based on the function of the purine (B94841) salvage pathway, specifically the enzyme Hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Cells with a functional HGPRT enzyme convert this compound (or its analogue, 8-Azaguanine) into a toxic nucleotide analog. This analog gets incorporated into DNA and RNA, leading to cell death.[1][2] Conversely, cells that have a mutation rendering the HGPRT enzyme non-functional cannot metabolize the toxic analog and, therefore, survive and proliferate in the presence of the selection agent.[1][2]

Q2: What is the difference between this compound and 8-Azaguanine?

A2: this compound and 8-Azaguanine are both purine analogs used for selecting HGPRT-deficient mutants. 8-Azaguanine is a guanine (B1146940) analog, while this compound is a hypoxanthine (B114508) analog. Both are substrates for the HGPRT enzyme and are converted into toxic metabolites.[3] In literature and practice, the principles of their use are largely identical, with 8-Azaguanine being more commonly cited in established protocols.

Q3: What are the primary applications for this selection method?

A3: This method is crucial for:

  • The HPRT Gene Mutation Assay: A standard test to evaluate the mutagenic potential of chemical compounds.[4]

  • Hybridoma Technology: Myeloma fusion partners are typically HGPRT-deficient. This allows for the selection of fused hybridoma cells using HAT (Hypoxanthine-Aminopterin-Thymidine) medium, as the B-cell partner provides the functional HGPRT gene necessary for survival in this medium.[4][5]

  • Somatic Cell Genetics: Studying gene function, mutation rates, and DNA repair mechanisms.

Q4: What is a typical spontaneous mutation frequency for the HPRT gene?

A4: The spontaneous mutation frequency for the HPRT gene can vary between cell lines but is typically in the range of 10⁻⁵ to 10⁻⁷.[4] It is recommended to determine the baseline spontaneous mutation frequency for your specific cell line in your laboratory to identify any deviations during experiments.

Troubleshooting Guide

Issue 1: High Background (Excessive number of surviving colonies in negative controls)

Possible CauseRecommended Solution
Ineffective this compound Concentration The concentration may be too low. Perform a dose-response (kill curve) experiment to determine the minimal concentration that effectively kills the wild-type parental cell line.[4]
Degradation of this compound Improper storage can reduce potency. Prepare fresh stock solutions, aliquot, and store at -80°C for long-term use (up to 6 months). Avoid repeated freeze-thaw cycles.[4][6]
High Spontaneous Mutation Rate The cell line may have inherent genomic instability. Ensure consistent culture conditions and consider using a fresh, early-passage stock of the cell line.
Alternative Resistance Mechanisms Cells may develop resistance through mechanisms other than HPRT mutation, such as increased expression of guanine deaminase, which detoxifies 8-Azaguanine.[7] If this is suspected, confirm HPRT deficiency using an enzyme activity assay.
Cross-contamination Pre-existing resistant cells may have contaminated the culture. Practice stringent aseptic techniques.

Issue 2: Low or No Mutant Yield

Possible CauseRecommended Solution
This compound Concentration is Too High Excessive concentrations can cause non-specific cytotoxicity, killing both wild-type and mutant cells.[4] Refer to your kill curve data to select a concentration that is toxic to wild-type cells but permissive for mutants.
Insufficient Phenotypic Expression Time After a mutation occurs, a "phenotypic lag" period is required for the existing HGPRT enzyme and mRNA to degrade.[4] If selection is applied too early, newly mutated cells will be killed. This period is typically 6-8 days for the HPRT gene but should be optimized for your specific cell line.
Poor Cell Viability or Plating Efficiency Harsh mutagen treatment or poor cell culture maintenance can reduce cell health. Assess cell viability (e.g., via trypan blue exclusion) before plating. Determine the plating efficiency of untreated cells to adjust the number of cells seeded for selection.[4]
Low Mutation Induction The mutagen treatment may be ineffective. Ensure the mutagen is prepared correctly and used at an appropriate concentration. Include a positive control (e.g., Ethyl methanesulfonate) to verify the experimental procedure.

Issue 3: Inconsistent Results Between Experiments

Possible CauseRecommended Solution
Variability in Cell Culture Conditions Changes in media, serum batches, or incubator conditions can alter cell growth and drug sensitivity. Maintain highly consistent cell culture practices and use the same batches of reagents for a set of experiments where possible.[4]
Inconsistent Preparation of Selection Agent Variability in weighing or dissolving the compound can lead to different final concentrations. Prepare a large, single batch of this compound stock solution, aliquot, and store at -80°C to ensure consistency across multiple experiments.[4]
Fluctuations in Pre-existing Mutants The number of spontaneous mutants can vary between cell populations. To mitigate this, it is common practice to "cleanse" the cell population of pre-existing HPRT-deficient mutants by culturing them in a medium like HAT or Azaserine-Hypoxanthine, which selects for cells with a functional HGPRT enzyme, before mutagenesis.
Cell Clumping Clumps of cells can protect sensitive cells from the selective agent. Ensure a single-cell suspension is achieved before and during plating for selection.

Data Presentation

Table 1: Recommended Storage of 8-Azaguanine/8-Azahypoxanthine Stock Solutions

Storage TemperatureDurationNotes
-80°CUp to 6 monthsRecommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[4][6]
-20°CUp to 1 monthSuitable for short-term storage.[4][6]
2-8°C1-2 weeksNot recommended for prolonged storage of reconstituted products.[8]

Table 2: Typical Concentration Ranges for HPRT Mutant Selection

CompoundCell TypeConcentrationReference
8-AzaguanineMyeloma (for hybridomas)20 µg/mL[3]
8-AzaguanineT-acute lymphoblastic leukaemia (MOLT3)IC50: 10 µM (24h)[6]
8-AzaguanineT-acute lymphoblastic leukaemia (CEM)IC50: 100 µM (24h)[6]
6-ThioguanineChinese Hamster Ovary (CHO)5-10 µg/mLVaries

Note: The optimal concentration is highly cell-line dependent and must be determined empirically by performing a dose-response (kill curve) analysis.

Experimental Protocols

Protocol 1: Preparation of this compound/8-Azaguanine Stock Solution
  • Weighing: Carefully weigh the desired amount of this compound or 8-Azaguanine powder in a sterile container.

  • Reconstitution: Reconstitute the powder in a sterile solvent. Dimethyl sulfoxide (B87167) (DMSO) is commonly used. For some applications, sterile cell culture medium can be used, though solubility may be lower.[4] It may be necessary to warm the solution (e.g., in a 37°C water bath) to achieve complete dissolution in DMSO.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots. Store at -80°C for up to 6 months.[4][6]

Protocol 2: HPRT Gene Mutation Assay Workflow
  • Cell Preparation (Optional Cleansing): Culture cells in standard growth medium. To reduce background from pre-existing mutants, culture cells for several passages in a medium that selects for HGPRT-positive cells (e.g., HAT medium). Subsequently, grow cells in a HAT-free medium for at least 3 days before the experiment.

  • Mutagen Treatment: Seed cells at a density that allows for cell division. Expose cells to the test compound (mutagen) for a defined period (e.g., 4-24 hours). Include appropriate negative (vehicle) and positive (e.g., Ethyl methanesulfonate) controls.

  • Phenotypic Expression Period: After treatment, wash the cells to remove the mutagen. Culture the cells in fresh, non-selective growth medium for a period sufficient to allow for the degradation of the existing HPRT enzyme and expression of the mutant phenotype. This is typically 6-8 days, involving several cell passages.

  • Selection Plating:

    • Trypsinize and create a single-cell suspension.

    • Perform a cell count and assess viability.

    • Plate a known number of cells (e.g., 1 x 10⁵ to 1 x 10⁶ cells per 100 mm dish) in a selective medium containing the pre-determined optimal concentration of this compound. Plate at least in triplicate.

  • Plating Efficiency Control: Plate a small number of cells (e.g., 100-200 cells per dish) in a non-selective medium to determine the plating efficiency of the cell population after the expression period.

  • Incubation: Incubate the plates for 10-14 days, or until colonies are of a sufficient size for counting.

  • Colony Staining and Counting: Aspirate the medium, wash the plates with PBS, and stain the colonies with a suitable stain (e.g., Crystal Violet or Giemsa). Count the number of visible colonies in both the selection and plating efficiency plates.

  • Calculation of Mutant Frequency:

    • Mutant Frequency = (Total number of resistant colonies) / (Total number of cells plated for selection × Plating Efficiency)

    • Plating Efficiency = (Number of colonies on non-selective plates) / (Number of cells plated on non-selective plates)

Protocol 3: HPRT Enzyme Activity Assay (General Principle)

This protocol outlines the general principle behind commercially available spectrophotometric or fluorometric HPRT activity assay kits.

  • Sample Preparation: Prepare cell or tissue lysates according to the kit manufacturer's instructions. This typically involves homogenization or sonication in a provided assay buffer.

  • Reaction Setup:

    • Prepare a reaction mix containing the HPRT substrates (Hypoxanthine and PRPP) and other components required for the detection reaction.

    • Add the prepared cell lysate to the wells of a microplate.

    • Include positive controls (recombinant HPRT enzyme) and background controls as specified in the kit protocol.[7][9]

  • Signal Detection: The HPRT enzyme in the sample converts hypoxanthine to inosine (B1671953) monophosphate (IMP). This product is then used in a subsequent enzymatic reaction that generates a quantifiable signal (e.g., NADH production measured by absorbance at 340 nm, or a fluorescent product).[7][10]

  • Data Analysis: Measure the signal over time (kinetic assay) or at a specific endpoint. Calculate the HPRT activity based on a standard curve generated with a known amount of the product (e.g., IMP).[9] Activity is typically expressed in units such as nmol/h/mg of protein.

Visualizations

G Purine Salvage Pathway & this compound Action cluster_wt Wild-Type Cell cluster_mutant HGPRT-Deficient Mutant Cell PRPP PRPP HGPRT_WT HGPRT (Wild-Type) PRPP->HGPRT_WT PRPP->HGPRT_WT PRPP->HGPRT_WT Hypoxanthine Hypoxanthine Hypoxanthine->HGPRT_WT Guanine Guanine Guanine->HGPRT_WT Azahypoxanthine This compound (Selective Agent) Azahypoxanthine->HGPRT_WT HGPRT_Mutant HGPRT (Mutant/Deficient) Azahypoxanthine->HGPRT_Mutant Not a substrate Cell_Survival Cell Survival Azahypoxanthine->Cell_Survival No toxic product formed IMP IMP HGPRT_WT->IMP GMP GMP HGPRT_WT->GMP Toxic_Analog Toxic Nucleotide Analog HGPRT_WT->Toxic_Analog DNA_RNA DNA/RNA Synthesis IMP->DNA_RNA GMP->DNA_RNA Cell_Death Cell Death Toxic_Analog->Cell_Death Incorporation into DNA/RNA No_Conversion No Conversion

Caption: Mechanism of this compound selection.

G Experimental Workflow for Mutant Selection Start Start with Wild-Type Cell Population Mutagen Treat with Mutagen (e.g., EMS) Start->Mutagen Expression Phenotypic Expression (6-8 Days, No Selection) Mutagen->Expression Plate Plate Cells Expression->Plate Selection Selection Medium (+ this compound) Plate->Selection High Density Control Non-Selective Medium (for Plating Efficiency) Plate->Control Low Density Incubate_S Incubate (10-14 Days) Selection->Incubate_S Incubate_C Incubate (10-14 Days) Control->Incubate_C Count_S Count Resistant Colonies Incubate_S->Count_S Count_C Count Control Colonies Incubate_C->Count_C Calculate Calculate Mutant Frequency Count_S->Calculate Verify Isolate & Verify Mutants (e.g., HPRT Activity Assay) Count_S->Verify Count_C->Calculate

Caption: HPRT gene mutation assay workflow.

G Troubleshooting Logic for High Background Problem Problem: High Background in Controls Check_Agent Is the selective agent potent and at the correct concentration? Problem->Check_Agent Perform_KC Action: Perform Kill Curve with parental cell line. Check_Agent->Perform_KC No / Unsure Check_Cells Is the cell population 'clean' of pre-existing mutants? Check_Agent->Check_Cells Yes Check_Stock Action: Prepare fresh stock solution. Aliquot and store at -80°C. Perform_KC->Check_Stock Check_Stock->Problem Re-test Cleanse Action: Cleanse population with HAT medium before mutagenesis. Check_Cells->Cleanse No / Unsure Verify_Phenotype Action: Isolate colonies and verify HPRT deficiency with an enzyme assay. Check_Cells->Verify_Phenotype Yes Cleanse->Problem Re-test Other_Mech Conclusion: Resistance may be due to other mechanisms (e.g., Guanine Deaminase). Verify_Phenotype->Other_Mech Mutants are HPRT+ Resolved Problem Resolved Verify_Phenotype->Resolved Mutants are HPRT-

Caption: Troubleshooting high background colonies.

References

Validation & Comparative

A Head-to-Head Battle for HGPRT Inhibition: 8-Azahypoxanthine vs. 6-Mercaptopurine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a perpetual frontier. In the landscape of purine (B94841) metabolism, Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) stands as a critical enzyme and a key target for therapeutic intervention in various diseases, including cancer and inflammatory conditions. This guide provides a comprehensive comparison of two prominent HGPRT inhibitors: 8-Azahypoxanthine and 6-mercaptopurine (B1684380), focusing on their inhibitory performance, mechanisms of action, and the experimental frameworks used for their evaluation.

Executive Summary

Both this compound and 6-mercaptopurine are purine analogs that effectively inhibit HGPRT, a central enzyme in the purine salvage pathway. 6-mercaptopurine is a well-established clinical agent, acting as a prodrug that is converted by HGPRT into its active, cytotoxic metabolites. This mechanism is fundamental to its use in cancer chemotherapy and immunosuppression. This compound is also recognized as an HGPRT inhibitor with demonstrated antitumor properties. While quantitative inhibitory data for 6-mercaptopurine is available, specific inhibitory constants for this compound against purified HGPRT are less documented in publicly available literature. This guide synthesizes the current understanding of both compounds, presenting available data to facilitate a comparative assessment for research and development purposes.

Quantitative Inhibitory Performance

A direct comparison of the inhibitory potency of this compound and 6-mercaptopurine against HGPRT is crucial for evaluating their potential as therapeutic agents. The following table summarizes the available quantitative data.

CompoundTarget EnzymeInhibition TypeKi (Inhibitor Constant)IC50 (Half-maximal Inhibitory Concentration)
6-Mercaptopurine Guanine (B1146940) Phosphoribosyltransferase (HGPRT)Competitive4.7 µM[1]Not Directly Reported for Purified Enzyme
Hypoxanthine (B114508) PhosphoribosyltransferaseCompetitive8.3 µM[1]Not Directly Reported for Purified Enzyme
This compound Hypoxanthine-guanine phosphoribosyltransferase (HGPRT)Not SpecifiedNot ReportedNot Reported

Mechanism of Action

6-Mercaptopurine: A Prodrug Activated by HGPRT

6-mercaptopurine's primary mechanism of action relies on its metabolic activation by HGPRT.[2] It acts as a purine antimetabolite. Once inside the cell, HGPRT converts 6-mercaptopurine into thioinosine monophosphate (TIMP), a fraudulent nucleotide.[2] TIMP and its subsequent metabolites can then interfere with de novo purine biosynthesis and be incorporated into DNA and RNA, leading to cytotoxicity and immunosuppression.[2] Therefore, HGPRT is both the target and the activator of 6-mercaptopurine.

This compound: A Direct Inhibitor

This compound, a purine analog, functions as a direct inhibitor of HGPRT.[3] By binding to the enzyme, it prevents the conversion of hypoxanthine and guanine into their respective mononucleotides, thus disrupting the purine salvage pathway. This inhibition of nucleotide synthesis is believed to be the basis for its observed antitumor activity.[3]

Signaling Pathway: The Purine Salvage Pathway

HGPRT plays a pivotal role in the purine salvage pathway, which allows cells to recycle purine bases from the degradation of nucleic acids. This pathway is crucial for maintaining a sufficient pool of nucleotides for DNA and RNA synthesis, especially in rapidly dividing cells.

Purine_Salvage_Pathway Purine Salvage Pathway and Inhibition cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway PRPP PRPP IMP IMP PRPP->IMP Multiple Steps AMP AMP IMP->AMP GMP GMP IMP->GMP Hypoxanthine Hypoxanthine IMP_salvage IMP Hypoxanthine->IMP_salvage PRPP Guanine Guanine GMP_salvage GMP Guanine->GMP_salvage PRPP HGPRT HGPRT Cytotoxic Metabolites Cytotoxic Metabolites HGPRT->Cytotoxic Metabolites Forms 8_Azahypoxanthine This compound 8_Azahypoxanthine->HGPRT Inhibits 6_Mercaptopurine 6-Mercaptopurine 6_Mercaptopurine->HGPRT Metabolized by DNA/RNA Synthesis DNA/RNA Synthesis Cytotoxic Metabolites->DNA/RNA Synthesis Inhibits

Caption: Mechanism of HGPRT inhibition by this compound and 6-Mercaptopurine.

Experimental Protocols

To evaluate and compare the inhibitory activity of compounds like this compound and 6-mercaptopurine on HGPRT, a robust and standardized experimental protocol is essential. Below is a detailed methodology for a typical in vitro HGPRT inhibition assay.

Objective

To determine the inhibitory potency (Ki and/or IC50) of this compound and 6-mercaptopurine on purified recombinant human HGPRT.

Materials
  • Purified recombinant human HGPRT enzyme

  • Hypoxanthine

  • Guanine

  • 5-Phospho-α-D-ribose 1-pyrophosphate (PRPP)

  • This compound

  • 6-Mercaptopurine

  • Tris-HCl buffer (pH 7.4)

  • MgCl2

  • Bovine Serum Albumin (BSA)

  • Radiolabeled substrate (e.g., [14C]-Hypoxanthine or [14C]-Guanine)

  • Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)

  • Scintillation counter and scintillation fluid

  • 96-well microplates

  • Incubator

Experimental Workflow

HGPRT_Inhibition_Assay Experimental Workflow for HGPRT Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Reagents Prepare assay buffer, enzyme, substrates, and inhibitors at various concentrations. Setup Reaction In a 96-well plate, add buffer, MgCl2, BSA, inhibitor (or vehicle), and enzyme. Prepare Reagents->Setup Reaction Pre-incubation Pre-incubate for 10 minutes at 37°C. Setup Reaction->Pre-incubation Initiate Reaction Add radiolabeled substrate and PRPP to start the reaction. Pre-incubation->Initiate Reaction Incubation Incubate for a defined time (e.g., 15-30 minutes) at 37°C. Initiate Reaction->Incubation Stop Reaction Terminate the reaction by adding EDTA or by spotting onto a TLC plate. Incubation->Stop Reaction Separation Separate the product (radiolabeled nucleotide) from the substrate (radiolabeled purine base) using TLC. Stop Reaction->Separation Quantification Excise the spots corresponding to the product and quantify the radioactivity using a scintillation counter. Separation->Quantification Data Analysis Calculate the percentage of inhibition for each inhibitor concentration. Quantification->Data Analysis Determine IC50/Ki Plot the data and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation if the inhibition mechanism is known. Data Analysis->Determine IC50/Ki

Caption: A typical workflow for an in vitro HGPRT inhibition assay.

Detailed Steps:
  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and BSA.

  • Inhibitor and Enzyme Addition: To each well of a microplate, add the reaction mixture, followed by the desired concentration of either this compound, 6-mercaptopurine, or a vehicle control. Finally, add the purified HGPRT enzyme.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the radiolabeled substrate (e.g., [14C]-Hypoxanthine) and PRPP.

  • Incubation: Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by spotting an aliquot of the reaction mixture onto a TLC plate.

  • Chromatographic Separation: Develop the TLC plate in an appropriate solvent system to separate the radiolabeled product (e.g., [14C]-IMP) from the unreacted radiolabeled substrate.

  • Quantification: Visualize the spots under UV light, excise the spots corresponding to the product, and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. If the mode of inhibition is determined (e.g., competitive, non-competitive), the Ki value can be calculated using the Cheng-Prusoff equation.

Conclusion

Both this compound and 6-mercaptopurine are valuable tools for researchers studying HGPRT and the purine salvage pathway. 6-mercaptopurine's clinical significance is well-established, and its interaction with HGPRT is a classic example of prodrug activation. While this compound is a known direct inhibitor of HGPRT with therapeutic potential, a more detailed quantitative characterization of its inhibitory activity is needed to fully assess its standing relative to 6-mercaptopurine. The experimental protocol outlined in this guide provides a framework for conducting such comparative studies, which will be instrumental in advancing our understanding of these compounds and their potential applications in drug development.

References

8-Azahypoxanthine as a Specific HGPRT Inhibitor: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 8-Azahypoxanthine's role as a modulator of Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) activity against other known inhibitors. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows to validate its specificity and mechanism of action.

Introduction to HGPRT and its Inhibition

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a crucial enzyme in the purine (B94841) salvage pathway. It catalyzes the conversion of hypoxanthine (B114508) and guanine (B1146940) into their respective mononucleotides, inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP). This process allows cells to recycle purine bases from degraded DNA and RNA, which is particularly important in rapidly proliferating cells or organisms that cannot synthesize purines de novo. The central role of HGPRT in purine metabolism has made it a significant target for therapeutic intervention in various diseases, including cancer and parasitic infections.

Inhibitors of HGPRT can be broadly categorized into two main types:

  • Direct Inhibitors: These compounds bind to the enzyme and prevent it from carrying out its catalytic function. Their potency is typically measured by inhibition constants like Kᵢ or IC₅₀ values.

  • Substrate Analogs (Prodrugs): These molecules mimic the natural substrates of HGPRT. The enzyme processes them into toxic nucleotide analogs, which then disrupt downstream cellular processes, leading to cytotoxicity. The effectiveness of these compounds is dependent on the activity of HGPRT.

This compound falls into the latter category. It is a purine analog that requires a functional HGPRT enzyme to exert its cytotoxic effects. This guide will compare its mechanism and available data with direct inhibitors and another well-known substrate analog, 6-thioguanine.

Comparative Analysis of HGPRT Inhibitors

The following table summarizes the key characteristics of this compound and other selected HGPRT inhibitors. It is important to note that direct comparison of potency between substrate analogs and direct inhibitors is nuanced, as their mechanisms of action differ significantly.

Inhibitor/ModulatorMechanism of ActionTarget SelectivityQuantitative Data (Kᵢ/IC₅₀)Key Applications
This compound Substrate for HGPRT; converted to a toxic nucleotide analog that inhibits cell growth.[1]Specific to cells with functional HGPRT.No direct Kᵢ or IC₅₀ values for enzyme inhibition are readily available in the literature. Its effect is measured by cellular cytotoxicity.Selection of HGPRT-deficient cells in research, potential as an anticancer agent.[1]
6-Thioguanine Substrate for HGPRT; converted to thioguanine monophosphate (TGMP) and subsequently to cytotoxic thioguanine nucleotides that incorporate into DNA and RNA.Specific to cells with functional HGPRT.Not typically characterized by a Kᵢ value for direct inhibition. Its efficacy is related to the rate of its conversion by HGPRT.Cancer chemotherapy, particularly for leukemias.
Allopurinol Primarily a potent inhibitor of xanthine (B1682287) oxidase. It is also a substrate for HGPRT, being converted to a ribonucleotide. It is not a direct inhibitor of HGPRT's primary catalytic activity.Primarily targets xanthine oxidase.Not applicable for direct HGPRT inhibition.Treatment of gout and hyperuricemia.
Gibberellin A34 Direct inhibitor of human HGPRT.[2]Investigated against human HGPRT.Kᵢ = 0.121 µM[2]Research compound for potential anticancer drug development.[2]
Chasmanthin Direct inhibitor of human HGPRT.[2]Investigated against human HGPRT.Kᵢ = 0.368 µM[2]Research compound for potential anticancer drug development.[2]
HGPRT/TBrHGPRT1-IN-1 Selective and potent direct inhibitor of human and Trypanosoma brucei HGPRT.Targets both human and parasitic forms of HGPRT.Kᵢ = 3 nM (human HGPRT)[2]Research in infectious diseases and cancer.
Acyclic Nucleoside Phosphonates (ANPs) Analogs of the nucleotide product, acting as direct inhibitors.[3]Can be designed for selectivity towards parasitic HGPRT over human HGPRT.[3]Kᵢ values can be as low as 100 nM for parasitic HGPRT.[3]Potential as antimalarial therapeutics.[3]
Prolinol-Containing Inhibitors Direct inhibitors of HGPRT.[4]Can exhibit varying selectivity for human versus parasitic or bacterial HGPRT.[4]Kᵢ values can be in the low nanomolar range (e.g., 3-30 nM for some compounds against human HGPRT).[4]Potential as anti-infective and anticancer agents.[4]

Experimental Protocols

Spectrophotometric Assay for HGPRT Enzyme Inhibition

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of HGPRT and to evaluate the potency of direct inhibitors.

Principle: The activity of HGPRT is measured by monitoring the formation of inosine monophosphate (IMP) from hypoxanthine. The production of IMP is coupled to the activity of IMP dehydrogenase (IMPDH), which catalyzes the oxidation of IMP to xanthosine (B1684192) monophosphate (XMP) with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the HGPRT activity.

Materials:

  • Recombinant human HGPRT enzyme

  • Hypoxanthine

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.4)

  • IMP dehydrogenase (IMPDH)

  • Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • Test inhibitor (e.g., this compound and direct inhibitors for comparison)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Mix: Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, PRPP, hypoxanthine, NAD⁺, and IMPDH.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.

  • Assay Setup: To each well of the 96-well plate, add the reagent mix and the test inhibitor at various concentrations. Include control wells with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding a standardized amount of HGPRT enzyme to each well.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm every minute for a period of 30-60 minutes at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.

    • Plot the percentage of HGPRT inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

    • To determine the inhibition constant (Kᵢ) and the mode of inhibition (competitive, non-competitive, etc.), perform the assay with varying concentrations of both the substrate (hypoxanthine or PRPP) and the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

Cell-Based Assay for HGPRT-Dependent Cytotoxicity

This protocol is used to validate inhibitors like this compound that require HGPRT for their cytotoxic effect.

Principle: HGPRT-competent cells are sensitive to this compound because they convert it into a toxic nucleotide. In contrast, HGPRT-deficient cells are resistant to its cytotoxic effects. By comparing the viability of HGPRT-competent and HGPRT-deficient cell lines in the presence of the compound, its HGPRT-dependent mechanism can be confirmed.

Materials:

  • HGPRT-competent cell line (e.g., HeLa S3)

  • HGPRT-deficient cell line (e.g., a cell line selected for resistance to 6-thioguanine)

  • Cell culture medium and supplements

  • This compound

  • Cell viability assay reagent (e.g., MTT, XTT, or a reagent for measuring ATP content)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed both HGPRT-competent and HGPRT-deficient cells into separate 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include untreated control wells.

  • Incubation: Incubate the plates for a period sufficient to observe cytotoxic effects (e.g., 48-72 hours).

  • Cell Viability Assessment: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Normalize the viability of treated cells to that of the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration for both cell lines.

    • Determine the IC₅₀ value for each cell line. A significant difference in the IC₅₀ values between the HGPRT-competent and HGPRT-deficient cells validates the HGPRT-dependent cytotoxicity of this compound.

Visualizations

Signaling Pathway Diagram

Purine_Salvage_Pathway Hypoxanthine Hypoxanthine HGPRT HGPRT Hypoxanthine->HGPRT Guanine Guanine Guanine->HGPRT PRPP PRPP PRPP->HGPRT IMP IMP HGPRT->IMP GMP GMP HGPRT->GMP Toxic_Nucleotide Toxic Nucleotide Analog HGPRT->Toxic_Nucleotide DNA_RNA DNA/RNA Synthesis IMP->DNA_RNA GMP->DNA_RNA Azahypoxanthine This compound Azahypoxanthine->HGPRT Cell_Death Cell Death Toxic_Nucleotide->Cell_Death

Caption: Purine salvage pathway and the mechanism of this compound action.

Experimental Workflow Diagram

HGPRT_Inhibitor_Validation Start Start: Hypothesis (Compound is an HGPRT inhibitor) Enzyme_Assay In Vitro Enzymatic Assay Start->Enzyme_Assay Cell_Assay Cell-Based Assay Start->Cell_Assay Direct_Inhibition Determine IC50 / Ki (Direct Inhibition) Enzyme_Assay->Direct_Inhibition HGPRT_Competent Treat HGPRT+ Cells Cell_Assay->HGPRT_Competent HGPRT_Deficient Treat HGPRT- Cells Cell_Assay->HGPRT_Deficient Mechanism Determine Mechanism of Action Direct_Inhibition->Mechanism Compare_Cytotoxicity Compare Cytotoxicity (IC50 values) HGPRT_Competent->Compare_Cytotoxicity HGPRT_Deficient->Compare_Cytotoxicity Compare_Cytotoxicity->Mechanism Direct_Inhibitor Conclusion: Direct HGPRT Inhibitor Mechanism->Direct_Inhibitor  Low IC50/Ki  in enzyme assay Substrate_Analog Conclusion: HGPRT-dependent Prodrug Mechanism->Substrate_Analog  Differential cytotoxicity  in cell lines

Caption: Experimental workflow for validating an HGPRT inhibitor.

Conclusion

The validation of this compound as a specific modulator of HGPRT activity relies on demonstrating its HGPRT-dependent cytotoxicity rather than direct enzymatic inhibition. While potent, direct inhibitors of HGPRT with low nanomolar Kᵢ values exist and are valuable tools for research and potential therapeutic development, this compound serves as a classic example of a substrate analog whose biological effect is contingent on the presence of a functional HGPRT enzyme. This property makes it an invaluable tool for selecting HGPRT-deficient cells and for studying the purine salvage pathway. For researchers and drug development professionals, understanding the distinction between these mechanisms is critical for the accurate interpretation of experimental data and the design of novel therapeutic strategies targeting HGPRT.

References

A Comparative Analysis of 8-Azahypoxanthine and Other Purine Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic agent development, purine (B94841) analogs represent a cornerstone in the treatment of various diseases, including cancer and gout. This guide provides a detailed comparative analysis of 8-Azahypoxanthine against two other well-established purine analogs, 6-mercaptopurine (B1684380) and allopurinol. This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research and development efforts.

Biochemical and Pharmacological Profile

Purine analogs exert their effects by mimicking endogenous purine bases, thereby interfering with nucleic acid synthesis and the function of enzymes involved in purine metabolism. This compound, a structural analog of hypoxanthine (B114508), along with 6-mercaptopurine, an analog of both hypoxanthine and adenine, and allopurinol, an isomer of hypoxanthine, are key examples of this class of compounds. Their therapeutic utility stems from their ability to modulate critical cellular pathways.

Comparative Performance Data

To facilitate a clear comparison of their biological activities, the following tables summarize the available quantitative data on the inhibition of xanthine (B1682287) oxidase and cytotoxicity against various cancer cell lines.

Table 1: Comparison of Xanthine Oxidase Inhibition

CompoundTarget EnzymeSubstrateIC50 (µM)Ki (µM)Inhibition Type
This compound Xanthine OxidaseXanthineData Not AvailableData Not AvailableNot Determined
6-MercaptopurineXanthine OxidaseXanthine17.71 ± 0.29[1][2]5.78 ± 0.48[1][2]Mixed
AllopurinolXanthine OxidaseXanthine~2.0 - 8.7Data Not AvailableCompetitive

Table 2: Comparative Cytotoxicity (IC50 in µM)

CompoundHeLa (Cervical Cancer)HepG2 (Liver Cancer)MCF-7 (Breast Cancer)
This compound ~73.5 (10 µg/mL)[4]Data Not AvailableData Not Available
6-MercaptopurineData Not Available32.25>100
AllopurinolLimited direct cytotoxicity[5]Limited direct cytotoxicityLimited direct cytotoxicity

Note: The IC50 value for this compound on HeLa cells is an approximation based on the reported complete lethality at a concentration of 10 µg/mL. Allopurinol is generally considered to have low direct cytotoxicity but can enhance the efficacy of other chemotherapeutic agents.

Mechanism of Action and Signaling Pathways

Purine analogs disrupt cellular processes through various mechanisms. A key proposed mechanism for the anticancer activity of 8-azapurines, including this compound, involves the activation of the p53 tumor suppressor pathway. This pathway plays a critical role in cell cycle arrest, apoptosis, and DNA repair.

Purine_Analog_Mechanism Proposed Mechanism of Action for this compound This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Metabolic Activation Metabolic Activation Cellular Uptake->Metabolic Activation Incorporation into Nucleic Acids Incorporation into Nucleic Acids Metabolic Activation->Incorporation into Nucleic Acids Enzyme Inhibition Enzyme Inhibition Metabolic Activation->Enzyme Inhibition DNA Damage DNA Damage Incorporation into Nucleic Acids->DNA Damage ATM/ATR Activation ATM/ATR Activation DNA Damage->ATM/ATR Activation p53 Activation p53 Activation ATM/ATR Activation->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis Apoptosis p53 Activation->Apoptosis DNA Repair DNA Repair p53 Activation->DNA Repair

Proposed mechanism of action for this compound.

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for key assays are provided below.

Xanthine Oxidase Inhibition Assay

This protocol outlines the procedure for determining the inhibitory activity of purine analogs against xanthine oxidase.

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine (substrate)

  • Test compounds (this compound, 6-mercaptopurine, allopurinol)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine in potassium phosphate buffer.

    • Prepare stock solutions of the test compounds in DMSO.

    • Dilute the xanthine oxidase enzyme in potassium phosphate buffer to the desired concentration.

  • Assay Setup:

    • In a 96-well plate, add potassium phosphate buffer, varying concentrations of the test compound (or DMSO for control), and the xanthine substrate.

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the xanthine oxidase solution to each well.

    • Immediately measure the increase in absorbance at 295 nm at regular intervals for a set period (e.g., 10-20 minutes). The rate of uric acid formation is proportional to the increase in absorbance.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

    • To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.[6]

MTT Cytotoxicity Assay

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the purine analogs on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Test compounds (this compound, 6-mercaptopurine, allopurinol)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization and Measurement:

    • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Experimental_Workflow General Experimental Workflow for Compound Comparison cluster_0 In Vitro Enzyme Inhibition Assay cluster_1 Cell-Based Cytotoxicity Assay Reagent Preparation Reagent Preparation Assay Setup Assay Setup Reagent Preparation->Assay Setup Reaction & Measurement Reaction & Measurement Assay Setup->Reaction & Measurement Data Analysis (IC50, Ki) Data Analysis (IC50, Ki) Reaction & Measurement->Data Analysis (IC50, Ki) Comparative Analysis Comparative Analysis Data Analysis (IC50, Ki)->Comparative Analysis Cell Culture & Seeding Cell Culture & Seeding Compound Treatment Compound Treatment Cell Culture & Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50) Data Analysis (IC50)->Comparative Analysis

General experimental workflow for compound comparison.

This guide provides a foundational comparison of this compound with 6-mercaptopurine and allopurinol. Further research is warranted to elucidate the precise quantitative inhibitory and cytotoxic parameters of this compound and to fully map its interactions with cellular signaling pathways. The provided protocols offer a standardized approach for researchers to generate robust and comparable data, ultimately accelerating the discovery and development of novel purine analog-based therapeutics.

References

Navigating Purine Metabolism: A Comparative Guide to the Cross-Reactivity of 8-Azahypoxanthine in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interaction of purine (B94841) analogs with metabolic enzymes is critical for drug design and discovery. This guide provides a comparative analysis of the cross-reactivity of 8-Azahypoxanthine, a synthetic purine analog, with three key enzymes in the purine salvage pathway: Xanthine (B1682287) Oxidase (XO), Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), and Purine Nucleoside Phosphorylase (PNP).

Executive Summary

This compound's structural similarity to the natural purine hypoxanthine (B114508) suggests potential interactions with enzymes involved in purine metabolism. This guide synthesizes available data on these interactions, highlighting that while direct quantitative data for this compound is limited, studies on its derivatives and related compounds provide valuable insights into its potential cross-reactivity. This compound is reported to be an inhibitor of HGPRT, and its derivatives show inhibitory activity against Xanthine Oxidase. Its interaction with Purine Nucleoside Phosphorylase is less clear and warrants further investigation. This guide presents a compilation of the available data, detailed experimental protocols for assessing these enzymatic activities, and visual workflows to aid in experimental design.

Comparison of Enzymatic Interactions

EnzymeNatural Substrate(s)Interaction with this compound & AnalogsQuantitative Data (for Analogs)
Xanthine Oxidase (XO) Hypoxanthine, XanthineDerivatives of this compound (2-n-alkyl-8-azahypoxanthines) act as inhibitors. The inhibitory activity is dependent on the length of the alkyl chain.[1]Specific Ki or IC50 values for this compound are not available. For comparison, the related compound 8-bromoxanthine (B49285) has a Ki of approximately 400 µM for xanthine oxidase.[1]
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Hypoxanthine, Guanine (B1146940)This compound is described as an inhibitor of HGPRT.[2] The related compound 8-azaguanine (B1665908) is utilized in selection studies for HGPRT-deficient cells, indicating a metabolic interaction.[3]A specific Ki or IC50 value for this compound is not provided in the available literature.
Purine Nucleoside Phosphorylase (PNP) Inosine (B1671953), Guanosine, Deoxyinosine, DeoxyguanosineDirect interaction data for this compound is not available. However, the related compound 8-aminohypoxanthine (B116433) is a competitive inhibitor of PNP.[4][5] 8-azaguanine acts as a non-typical substrate for PNP.[6]For 8-amino-3-benzylhypoxanthine (B143270), an IC50 of 42.6 µM has been reported for PNP inhibition.[7]

Note: The lack of direct quantitative data for this compound necessitates experimental validation to determine its precise inhibitory or substrate activity with these enzymes.

Signaling Pathways and Experimental Workflows

To visualize the context of these enzymatic assays, the following diagrams illustrate the purine salvage pathway and a general workflow for determining enzyme inhibition.

Purine_Salvage_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO IMP IMP Hypoxanthine->IMP HGPRT + PRPP Guanine Guanine GMP GMP Guanine->GMP HGPRT + PRPP UricAcid Uric Acid Xanthine->UricAcid XO Inosine Inosine Inosine->Hypoxanthine Guanosine Guanosine Guanosine->Guanine PRPP PRPP Azahypoxanthine This compound (Analog) XO Xanthine Oxidase (XO) Azahypoxanthine->XO HGPRT HGPRT Azahypoxanthine->HGPRT PNP PNP Azahypoxanthine->PNP

Caption: Purine Salvage Pathway and Potential Interactions of this compound.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_prep Prepare Enzyme Solution Incubate Incubate Enzyme with Inhibitor Enzyme_prep->Incubate Substrate_prep Prepare Substrate Solution Add_Substrate Initiate Reaction (Add Substrate) Substrate_prep->Add_Substrate Inhibitor_prep Prepare this compound (Inhibitor) Dilutions Inhibitor_prep->Incubate Incubate->Add_Substrate Measure Measure Product Formation (e.g., Spectrophotometry) Add_Substrate->Measure Plot Plot % Inhibition vs. [Inhibitor] Measure->Plot Calculate Calculate IC50 / Ki Plot->Calculate

Caption: General Workflow for Determining Enzyme Inhibition (IC50/Ki).

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are summarized protocols for assaying the activity of the three key enzymes.

Xanthine Oxidase (XO) Activity Assay (Spectrophotometric)

This protocol is based on the measurement of uric acid formation from the oxidation of hypoxanthine or xanthine.

  • Principle: Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid, which has a characteristic absorbance at 290-295 nm.

  • Reagents:

    • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

    • Hypoxanthine or Xanthine solution (substrate)

    • Purified Xanthine Oxidase enzyme

    • This compound (or other inhibitors) dissolved in a suitable solvent

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer and the desired concentration of this compound.

    • Add the xanthine oxidase enzyme to the reaction mixture and pre-incubate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the substrate (hypoxanthine or xanthine).

    • Monitor the increase in absorbance at 290 nm or 295 nm over time using a spectrophotometer.

    • The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

    • To determine the IC50, perform the assay with a range of this compound concentrations and calculate the percentage of inhibition relative to a control without the inhibitor.

    • The Ki can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and analyzing the data using Lineweaver-Burk or other kinetic plots.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Activity Assay (Spectrophotometric)

This protocol measures the formation of inosine monophosphate (IMP) from hypoxanthine and phosphoribosyl pyrophosphate (PRPP).

  • Principle: HGPRT catalyzes the conversion of hypoxanthine and PRPP to IMP. The produced IMP is then oxidized by IMP dehydrogenase (IMPDH), leading to the reduction of NAD+ to NADH, which can be monitored at 340 nm.

  • Reagents:

    • Reaction Buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl2)

    • Hypoxanthine solution

    • PRPP solution

    • NAD+ solution

    • IMPDH enzyme

    • Purified HGPRT enzyme or cell lysate containing HGPRT

    • This compound (or other inhibitors)

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, hypoxanthine, PRPP, NAD+, and IMPDH.

    • Add the HGPRT enzyme source (purified enzyme or cell lysate) and the desired concentration of this compound to the reaction mixture.

    • Incubate the mixture at 37°C.

    • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

    • The rate of reaction is determined from the linear phase of the absorbance curve.

    • Calculate IC50 and Ki values as described for the Xanthine Oxidase assay.

Purine Nucleoside Phosphorylase (PNP) Activity Assay (Spectrophotometric)

This protocol measures the phosphorolysis of a purine nucleoside substrate like inosine.

  • Principle: PNP catalyzes the cleavage of inosine in the presence of phosphate to form hypoxanthine and ribose-1-phosphate. The resulting hypoxanthine is then converted to uric acid by xanthine oxidase, and the increase in absorbance at 293 nm is measured.

  • Reagents:

    • PNP Assay Buffer (e.g., Potassium Phosphate buffer, pH 7.5)

    • Inosine solution (substrate)

    • Xanthine Oxidase (developer enzyme)

    • Purified PNP enzyme or cell/tissue lysate

    • This compound (or other inhibitors)

  • Procedure:

    • Prepare a reaction mixture containing the PNP assay buffer and xanthine oxidase.

    • Add the PNP enzyme source and the desired concentration of this compound.

    • Pre-incubate the mixture for a short period.

    • Initiate the reaction by adding the inosine substrate.

    • Measure the increase in absorbance at 293 nm over time.

    • The rate of uric acid formation is proportional to the PNP activity.

    • Determine IC50 and Ki values as described in the previous protocols.

Conclusion and Future Directions

The available evidence suggests that this compound is a likely inhibitor of HGPRT and that its derivatives can inhibit Xanthine Oxidase. However, a significant data gap exists regarding its direct interaction with both Xanthine Oxidase and Purine Nucleoside Phosphorylase. For a comprehensive understanding of its cross-reactivity profile, direct enzymatic assays to determine the Ki and IC50 values of this compound with all three enzymes are essential. The experimental protocols provided in this guide offer a robust framework for conducting such investigations. This will enable a more precise comparison with its natural counterpart, hypoxanthine, and other purine analogs, ultimately aiding in the development of more selective and effective therapeutic agents.

References

Comparative Antitumor Efficacy of 8-Azahypoxanthine Derivatives: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azahypoxanthine, a purine (B94841) analog belonging to the broader class of 8-azapurines, represents a scaffold of significant interest in the development of novel anticancer agents. The structural modification of the purine core by introducing a nitrogen atom at the 8th position can alter the molecule's electronic properties and its interaction with biological targets, potentially leading to enhanced antitumor efficacy and selectivity. This guide provides a comparative analysis of the antitumor efficacy of this compound derivatives, drawing upon available preclinical data.

While extensive comparative data for a wide range of this compound derivatives is still emerging, preliminary studies on closely related 8-azapurine (B62227) analogs, such as 8-azainosine (the ribonucleoside of this compound), have demonstrated notable cytotoxic and antitumor activities. This guide will synthesize the available information to offer insights into their therapeutic potential and the methodologies used for their evaluation.

Comparative Efficacy of 8-Azainosine

8-Azainosine has been evaluated for its ability to inhibit the growth of various cancer cell lines and in vivo tumor models. The following table summarizes its activity; however, it is important to note that direct, side-by-side comparative studies with a series of other this compound derivatives are not extensively available in the current literature.

CompoundCancer Cell Line/Tumor ModelEfficacy MetricObserved Effect
8-Azainosine H. Ep. No. 2 (Human epidermoid carcinoma)Growth InhibitionInhibited cell growth
Adenocarcinoma 755 (in mice)Tumor Growth InhibitionInhibited tumor growth to 25% of controls
L1210 Leukemia (in mice)Increased LifespanProlonged lifespan by approximately 50%

Experimental Protocols

The evaluation of the antitumor efficacy of this compound derivatives involves a series of standardized in vitro and in vivo assays. The following are detailed methodologies for key experiments typically cited in such studies.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of compounds in a living organism.

  • Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS) into the flank.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The this compound derivatives are administered via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers and calculated using the formula: (Length × Width²)/2.

  • Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated at the end of the study. Body weight and any signs of toxicity are also monitored throughout the experiment.

Visualizing Experimental Workflow and Signaling Pathways

Diagrams are essential tools for illustrating complex processes. Below are Graphviz diagrams representing a typical experimental workflow for evaluating antitumor compounds and a hypothetical signaling pathway that could be modulated by this compound derivatives.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Culture Cancer Cell Lines MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay Treatment with This compound Derivatives IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Xenograft_Model Tumor Xenograft Model (Nude Mice) IC50_Determination->Xenograft_Model Selection of Potent Compounds Treatment_Administration Compound Administration Xenograft_Model->Treatment_Administration Tumor_Measurement Tumor Volume Measurement Treatment_Administration->Tumor_Measurement Efficacy_Analysis Tumor Growth Inhibition Analysis Tumor_Measurement->Efficacy_Analysis

Caption: Experimental workflow for assessing the antitumor efficacy of this compound derivatives.

signaling_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Derivative This compound Derivative Derivative->PI3K Inhibition

Unveiling the Influence of 8-Azahypoxanthine on Plant Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 8-Azahypoxanthine's (AHX) effects on plant gene expression, offering a comparative perspective against established plant growth regulators, namely auxins and cytokinins. The information presented herein is supported by experimental data from peer-reviewed studies, with detailed protocols and quantitative comparisons to aid in the design and interpretation of future research.

Introduction to this compound and its Alternatives

This compound, a purine (B94841) analog, has emerged as a molecule of interest in plant biology due to its observed effects on plant growth and development. Initially identified as a "fairy chemical" secreted by certain fungi, it has been shown to influence various physiological processes, including gene expression related to stress responses and metabolic pathways.[1]

For decades, the manipulation of plant gene expression for research and agricultural purposes has been dominated by the application of phytohormones. Among the most well-characterized are auxins and cytokinins . Auxins are pivotal in regulating cell division, elongation, and differentiation, while cytokinins are key players in cell division and shoot formation. Both hormone classes exert their effects through complex signaling pathways that culminate in large-scale changes in gene expression. Understanding the impact of AHX in the context of these classical phytohormones is crucial for elucidating its mechanism of action and potential applications.

Comparative Analysis of Gene Expression Changes

The following tables summarize the quantitative effects of this compound, auxin, and cytokinin on the expression of representative genes in the model plant Arabidopsis thaliana. It is important to note that experimental conditions such as treatment duration, concentration, and plant developmental stage can influence the magnitude of these changes.

Table 1: Effect of this compound on Stress and Hormone-Related Gene Expression in Arabidopsis thaliana

Gene CategoryGeneLog2 Fold ChangeReference
Ethylene Biosynthesis ACS6+2.5[1]
Jasmonic Acid Response JAZ1+2.1[1]
Salicylic Acid Response PR1+1.8[1]
Abscisic Acid Response RD29A+1.5[1]
Cytokinin Response ARR5+1.2[1]
Photosynthesis-Related CAB1-1.7[1]

Data derived from transcriptome sequencing of Arabidopsis seedlings treated with 400 μM this compound.[1]

Table 2: Comparative Effect of Auxin and Cytokinin on Gene Expression in Arabidopsis thaliana

Gene IDGene NameFunctionTreatmentLog2 Fold ChangeReference
AT2G22670IAA1Auxin-responsive proteinAuxin (IAA)+5.6[2]
AT4G14560IAA5Auxin-responsive proteinAuxin (IAA)+4.8[2]
AT1G15580GH3.3Auxin-responsive proteinAuxin (IAA)+4.2[2]
AT3G54990ARR5Type-A response regulatorCytokinin (BA)+6.1[3]
AT3G49750ARR7Type-A response regulatorCytokinin (BA)+5.8[3]
AT1G74890ARR15Type-A response regulatorCytokinin (BA)+5.2[3]
AT2G40380WRKY33Transcription factorSalinity Stress+2.3[4]
AT5G59570WRKY40Transcription factorABA Treatment+2.1[5]

Data compiled from multiple microarray and RNA-seq experiments. Fold changes are indicative and may vary based on experimental conditions.[2][3][4][5]

Experimental Protocols

General Workflow for Chemical Treatment and Gene Expression Analysis

This section outlines a generalized workflow for assessing the impact of chemical treatments on plant gene expression.

Experimental_Workflow cluster_preparation Plant Preparation cluster_treatment Chemical Treatment cluster_analysis Gene Expression Analysis A Seed Sterilization & Germination B Seedling Growth (Controlled Environment) A->B C Application of This compound, Auxin, or Cytokinin B->C D Tissue Harvesting & RNA Extraction C->D E cDNA Synthesis D->E F Quantitative RT-PCR (qRT-PCR) or RNA Sequencing (RNA-seq) E->F G Data Analysis (Fold Change Calculation) F->G

A generalized experimental workflow for analyzing the effects of chemical treatments on plant gene expression.
Protocol for this compound Treatment of Arabidopsis thaliana for RNA-Sequencing

Plant Material and Growth Conditions:

  • Arabidopsis thaliana (e.g., ecotype Col-0) seeds are surface-sterilized.

  • Seeds are sown on Murashige and Skoog (MS) agar (B569324) plates and stratified at 4°C for 3 days in the dark.

  • Plates are then transferred to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.

This compound Treatment:

  • A stock solution of this compound (e.g., 40 mM in DMSO) is prepared.

  • Ten-day-old seedlings are transferred to liquid MS medium.

  • This compound is added to the liquid medium to a final concentration of 400 μM.[1] A mock treatment with an equivalent amount of DMSO is used as a control.

  • Seedlings are incubated for a specified duration (e.g., 24 hours).

RNA Extraction and Sequencing:

  • Whole seedlings are harvested, flash-frozen in liquid nitrogen, and stored at -80°C.

  • Total RNA is extracted using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.

  • RNA quality and quantity are assessed using a spectrophotometer and gel electrophoresis.

  • Library preparation for RNA-sequencing is performed using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina).

  • Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Data Analysis:

  • Raw sequencing reads are quality-checked and trimmed.

  • Reads are mapped to the Arabidopsis thaliana reference genome.

  • Differential gene expression analysis is performed to identify genes with significant changes in expression between AHX-treated and control samples.

Signaling Pathways

Proposed Signaling Cascade for this compound

The precise signaling pathway for this compound in plants is not yet fully elucidated. However, based on the observed induction of stress and hormone-related genes, a putative pathway can be proposed.

AHX_Signaling AHX This compound Receptor Putative Receptor(s) AHX->Receptor Secondary_Messengers Secondary Messengers (e.g., Ca2+, ROS) Receptor->Secondary_Messengers Kinase_Cascade MAPK Cascade Secondary_Messengers->Kinase_Cascade Transcription_Factors Stress-Responsive Transcription Factors (e.g., WRKYs, ERFs) Kinase_Cascade->Transcription_Factors Gene_Expression Target Gene Expression (Hormone Biosynthesis, Stress Response) Transcription_Factors->Gene_Expression

A proposed signaling pathway for this compound in plants, leading to changes in gene expression.
Auxin Signaling Pathway

Auxin signaling is primarily mediated by the degradation of Aux/IAA transcriptional repressors, which allows Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes.

Auxin_Signaling Auxin Auxin TIR1_AFB TIR1/AFB (F-box protein) Auxin->TIR1_AFB SCF_Complex SCF Complex TIR1_AFB->SCF_Complex activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF ARF (Auxin Response Factor) Aux_IAA->ARF represses AuxRE Auxin Response Element (in gene promoter) ARF->AuxRE binds Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression regulates

The canonical auxin signaling pathway in plants, leading to the regulation of gene expression.
Cytokinin Signaling Pathway

Cytokinin signaling involves a two-component system that culminates in the activation of cytokinin response factors, which in turn regulate target gene expression.

Cytokinin_Signaling Cytokinin Cytokinin AHK AHK Receptor (Histidine Kinase) Cytokinin->AHK binds AHP AHP (Phosphotransfer Protein) AHK->AHP phosphorylates ARR_B Type-B ARR (Response Regulator) AHP->ARR_B phosphorylates CRE Cytokinin Response Element (in gene promoter) ARR_B->CRE binds Gene_Expression Cytokinin-Responsive Gene Expression CRE->Gene_Expression ARR_A Type-A ARR (Negative Regulator) Gene_Expression->ARR_A induces ARR_A->ARR_B inhibits

The two-component cytokinin signaling pathway in plants, regulating gene expression.

Conclusion

This compound demonstrates a clear capacity to modulate plant gene expression, particularly influencing pathways related to stress and hormonal responses. Its mode of action appears to differ from the canonical signaling pathways of auxins and cytokinins, suggesting a potentially novel mechanism for regulating plant physiology. The comparative data presented in this guide highlight the distinct transcriptional signatures elicited by these compounds. Further research is warranted to fully elucidate the signaling cascade of this compound and to explore its potential for agricultural and biotechnological applications. The provided protocols and diagrams serve as a foundational resource for researchers embarking on the study of this intriguing molecule.

References

A Comparative Study of 8-Azahypoxanthine and Hypoxanthine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of the naturally occurring purine (B94841), hypoxanthine (B114508), and its synthetic analog, 8-Azahypoxanthine. This objective analysis, supported by experimental data and protocols, aims to elucidate the biochemical fates and enzymatic interactions of these two compounds, offering valuable insights for research and drug development.

Introduction

Hypoxanthine is a central intermediate in purine metabolism, playing a crucial role in both the catabolic and salvage pathways. Its levels are tightly regulated, and dysregulation is associated with various pathological conditions, including hyperuricemia and gout. This compound, a structural analog of hypoxanthine where the carbon at position 8 is replaced by a nitrogen atom, is a synthetic compound with significant biological activities, primarily acting as an inhibitor of key enzymes in purine metabolism. Understanding the comparative metabolism of these two molecules is essential for the development of novel therapeutics targeting purine metabolic pathways.

Metabolic Pathways

The metabolism of hypoxanthine is well-characterized and involves two primary routes: the catabolic pathway mediated by xanthine (B1682287) oxidase (XO) and the salvage pathway governed by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). In contrast, this compound primarily acts as an inhibitor of these pathways, although it can also be a substrate for certain enzymes.

Hypoxanthine Metabolism

Hypoxanthine is a product of adenine (B156593) and guanine (B1146940) catabolism. In the catabolic pathway, xanthine oxidase, a molybdenum-containing enzyme, catalyzes the oxidation of hypoxanthine to xanthine, which is further oxidized to uric acid, the final product of purine degradation in humans.[1][2] This process generates reactive oxygen species (ROS) as byproducts.[2] Alternatively, in the salvage pathway, HGPRT catalyzes the conversion of hypoxanthine and 5-phosphoribosyl-1-pyrophosphate (PRPP) into inosine (B1671953) monophosphate (IMP), which can then be re-utilized for the synthesis of purine nucleotides.[3][4]

This compound Metabolism

This compound is primarily known for its inhibitory effects on the enzymes of purine metabolism. It is a recognized inhibitor of HGPRT, a property that has been utilized in cell culture to select for HGPRT-deficient mutants.[5][6] While it can act as a substrate for xanthine oxidase, leading to the formation of 2-aza-8-oxohypoxanthine, it also exhibits inhibitory activity against this enzyme.[7] Studies on 2-n-alkyl derivatives of this compound have shown that their inhibitory potency against xanthine oxidase is dependent on the length of the alkyl chain.[8] Furthermore, this compound can be converted by HGPRT to its ribonucleotide, 2-aza-inosine monophosphate (2-azaIMP), which is a known competitive inhibitor of IMP dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanine nucleotides.[7]

Quantitative Data Comparison

The following tables summarize the available quantitative data for the interaction of hypoxanthine and this compound with key metabolic enzymes. It is important to note that specific kinetic constants for this compound are not as extensively documented as those for hypoxanthine.

Table 1: Interaction with Xanthine Oxidase (XO)

CompoundRoleKm (µM)VmaxKi (µM)IC50 (µM)Notes
HypoxanthineSubstrate1.86 - 3.68Reported--Km values vary depending on experimental conditions.[9][10]
This compoundSubstrate/Inhibitor--Not ReportedNot ReportedInhibitory activity is reported, particularly for its derivatives.[8] It is also a substrate, being converted to 2-aza-8-oxohypoxanthine.[7]

Table 2: Interaction with Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)

CompoundRoleKm (µM)VmaxKi (µM)IC50 (µM)Notes
HypoxanthineSubstrateReportedReported--A key substrate in the purine salvage pathway.[3]
This compoundInhibitor--Not ReportedNot ReportedA known inhibitor used for selecting HGPRT-deficient cells.[5][6]

Table 3: Interaction of the Metabolite of this compound with IMP Dehydrogenase (IMPDH)

CompoundRoleKi (µM)Notes
2-azaIMPCompetitive Inhibitor662-azaIMP is the ribonucleotide metabolite of this compound.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for a comparative analysis of this compound and hypoxanthine metabolism.

Protocol 1: Spectrophotometric Assay of Xanthine Oxidase Activity

This protocol is based on the method of monitoring the formation of uric acid from hypoxanthine or xanthine, which absorbs light at 295 nm.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Hypoxanthine or this compound (substrate)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of hypoxanthine or this compound in the phosphate buffer.

    • Prepare a working solution of xanthine oxidase in the same buffer.

  • Assay Setup:

    • In a 96-well microplate, add the phosphate buffer to each well.

    • Add varying concentrations of the substrate (hypoxanthine or this compound) to the wells.

    • For inhibition studies, pre-incubate the enzyme with varying concentrations of the inhibitor (e.g., this compound or its derivatives) for a specified time before adding the substrate.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the xanthine oxidase solution to each well.

    • Immediately measure the increase in absorbance at 295 nm at regular intervals for 5-10 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • For substrate kinetics, plot V₀ against substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.

    • For inhibition studies, determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. The mode of inhibition and the inhibition constant (Ki) can be determined using Lineweaver-Burk or Dixon plots.[1]

Protocol 2: HGPRT Activity Assay

This protocol describes a non-radioactive method for measuring HGPRT activity by coupling the production of IMP to the reduction of NAD⁺ by IMPDH.[11]

Materials:

  • Cell lysates or purified HGPRT

  • Hypoxanthine or this compound

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Recombinant IMP dehydrogenase (IMPDH)

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a complete reaction mixture containing the reaction buffer, PRPP, NAD⁺, and IMPDH.

  • Assay Setup:

    • Add the cell lysate or purified HGPRT to the wells of a 96-well microplate.

    • Add the substrate (hypoxanthine or this compound) to initiate the reaction. For inhibition studies, pre-incubate the enzyme with the inhibitor.

  • Measurement:

    • Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Data Analysis:

    • Calculate the rate of NADH formation from the linear phase of the reaction.

    • Determine the specific activity of HGPRT. For inhibition studies, calculate the IC50 and Ki values as described in Protocol 1.

Protocol 3: LC-MS/MS Analysis of Purine Metabolites

This method allows for the sensitive and specific quantification of multiple purine metabolites simultaneously.[2][12]

Materials:

  • Cell culture or tissue samples

  • Internal standards (isotopically labeled purine analogs)

  • Acetonitrile and methanol (B129727) for protein precipitation

  • LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase with an ion-pairing agent)

Procedure:

  • Sample Preparation:

    • Harvest cells or homogenize tissues.

    • Perform metabolite extraction and protein precipitation using a cold solvent mixture (e.g., acetonitrile/methanol/water) containing internal standards.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • LC-MS/MS Analysis:

    • Inject the supernatant into the LC-MS/MS system.

    • Separate the metabolites using an appropriate chromatographic method.

    • Detect and quantify the metabolites using multiple reaction monitoring (MRM) in the mass spectrometer.

  • Data Analysis:

    • Quantify the concentration of each metabolite by comparing its peak area to that of its corresponding internal standard.

Visualizations

The following diagrams illustrate the metabolic pathways and experimental workflows described in this guide.

Caption: Metabolic fate of Hypoxanthine.

Azahypoxanthine_Metabolism cluster_inhibition Inhibitory Actions cluster_metabolism Metabolic Conversion Azahypoxanthine_inhib This compound XO_inhib Xanthine Oxidase Azahypoxanthine_inhib->XO_inhib Inhibits HGPRT_inhib HGPRT Azahypoxanthine_inhib->HGPRT_inhib Inhibits Azahypoxanthine_met This compound Aza_IMP 2-azaIMP Azahypoxanthine_met->Aza_IMP HGPRT IMPDH IMPDH Aza_IMP->IMPDH Inhibits

Caption: Metabolism and inhibitory actions of this compound.

Experimental_Workflow cluster_spectrophotometry Spectrophotometric Assay cluster_lcms LC-MS/MS Analysis Reagent_Prep Reagent Preparation Assay_Setup Assay Setup Reagent_Prep->Assay_Setup Measurement Absorbance Measurement Assay_Setup->Measurement Data_Analysis_Spec Data Analysis (Km, Vmax, IC50, Ki) Measurement->Data_Analysis_Spec Sample_Prep Sample Preparation LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis_LCMS Data Analysis (Quantification) MS_Detection->Data_Analysis_LCMS

Caption: Workflow for kinetic and metabolic analysis.

Conclusion

This comparative guide highlights the distinct metabolic roles of hypoxanthine and this compound. Hypoxanthine is a key endogenous metabolite, integral to both purine catabolism and salvage. In contrast, this compound functions primarily as an inhibitor of key enzymes in these pathways, namely xanthine oxidase and HGPRT. Its metabolic conversion to 2-azaIMP further extends its inhibitory profile to IMP dehydrogenase. The provided experimental protocols and diagrams offer a framework for researchers to further investigate the nuanced interactions of these compounds and to explore their therapeutic potential. Further studies are warranted to determine the specific kinetic parameters of this compound with its target enzymes to enable a more comprehensive quantitative comparison.

References

Validating the In Vivo Efficacy of 8-Azahypoxanthine in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of 8-Azahypoxanthine, a purine (B94841) analog with potential as an anti-cancer agent. Due to the limited availability of specific in vivo data for this compound, this document utilizes data from its closely related analog, 8-azaguanine (B1665908) , as a surrogate for the purpose of this analysis. This comparison is benchmarked against the well-established purine analog, 6-mercaptopurine (B1684380) (6-MP) , to offer a comprehensive overview for preclinical research and development.

Executive Summary

8-Azaguanine, acting as a proxy for this compound, demonstrates anti-tumor activity in solid tumor models, primarily through its incorporation into RNA, leading to the disruption of protein synthesis. In contrast, 6-mercaptopurine exerts its cytotoxic effects predominantly through its incorporation into DNA, inhibiting DNA replication. This fundamental difference in their mechanism of action suggests distinct therapeutic opportunities and potential combination strategies. While quantitative data for a direct head-to-head comparison in the same cancer model is scarce in publicly available literature, this guide synthesizes existing preclinical data to facilitate an objective comparison.

Data Presentation: In Vivo Efficacy

The following tables summarize the available quantitative and qualitative data for the in vivo anti-tumor activity of 8-azaguanine and 6-mercaptopurine in various mouse models.

Table 1: In Vivo Efficacy of 8-Azaguanine in a Sarcoma 37 Mouse Model

CompoundAnimal ModelTumor TypeDosing ScheduleObserved EfficacySource
8-AzaguanineCAF1 miceSarcoma 37200 mg/kg (minimal effective dose), parenteral administrationSelective inhibition of tumor tissue respiration. A single dose of 500 mg/kg led to significant inhibition of respiration at 2 hours, becoming almost complete at 24 hours.[1]Finkelstein et al., 1951

Table 2: In Vivo Efficacy of 6-Mercaptopurine in a Leukemia Mouse Model

CompoundAnimal ModelTumor TypeDosing ScheduleObserved EfficacySource
6-Mercaptopurine (nanomedicine formulation)NPG miceAcute Lymphoblastic Leukemia (ALL) - Jurkat cell line xenograft20 mg/kg daily for 14 daysProlonged survival time of ALL model mice compared to control.[2][3]Li et al., 2021

Table 3: Comparative Overview of 8-Azaguanine and 6-Mercaptopurine

Feature8-Azaguanine (as a proxy for this compound)6-Mercaptopurine
Primary Mechanism of Action Incorporation into RNA, leading to inhibition of protein synthesis.[1]Incorporation into DNA, leading to inhibition of DNA replication.[4]
Key Activating Enzyme Hypoxanthine-guanine phosphoribosyltransferase (HPRT)[5]Hypoxanthine-guanine phosphoribosyltransferase (HPRT)[4]
Demonstrated In Vivo Efficacy Anti-tumor effects in a solid tumor model (Sarcoma 37).[1]Efficacy in hematological malignancy models (Leukemia) and has been studied in solid tumors.[2][3][6]
Potential Resistance Mechanisms Reduced HPRT activity, increased guanine (B1146940) deaminase activity.[7]Decreased HPRT activity, increased alkaline phosphatase activity.

Experimental Protocols

General Protocol for Evaluating In Vivo Efficacy of Purine Analogs in a Subcutaneous Xenograft Mouse Model

This protocol provides a general framework for assessing the anti-tumor efficacy of compounds like 8-azaguanine and 6-mercaptopurine.

1. Cell Culture and Animal Models:

  • Human cancer cell lines (e.g., Sarcoma 37 for solid tumors, Jurkat for leukemia) are cultured under standard conditions.
  • Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), 6-8 weeks old, are used to prevent graft rejection.

2. Tumor Implantation:

  • Cultured cancer cells are harvested, washed, and resuspended in a sterile solution (e.g., PBS or serum-free media), often mixed with Matrigel to enhance tumor formation.
  • Approximately 1-10 million cells are injected subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Tumor growth is monitored by measuring the tumor volume with calipers (Volume = (length x width^2) / 2).
  • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

4. Compound Preparation and Administration:

  • The test compound (e.g., 8-azaguanine or 6-mercaptopurine) is formulated in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal, oral gavage).
  • The control group receives the vehicle only.
  • Dosing is performed according to a predetermined schedule (e.g., daily, twice daily) for a specified duration.

5. Efficacy Assessment:

  • Tumor volumes and body weights are measured regularly (e.g., 2-3 times per week).
  • Primary efficacy endpoints may include tumor growth inhibition (TGI), tumor regression, and increase in lifespan.
  • At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

6. Statistical Analysis:

  • Statistical analysis (e.g., t-test, ANOVA) is used to compare the treatment groups with the control group to determine the significance of the observed anti-tumor effects.

Mandatory Visualization

Signaling Pathway Diagrams

Purine_Analog_Metabolism cluster_0 Purine Salvage Pathway cluster_1 Cellular Processes Hypoxanthine Hypoxanthine HPRT HPRT Hypoxanthine->HPRT Guanine Guanine Guanine->HPRT 8-Azaguanine 8-Azaguanine 8-Azaguanine->HPRT Activation 6-Mercaptopurine 6-Mercaptopurine 6-Mercaptopurine->HPRT Activation azaGMP azaGMP HPRT->azaGMP Metabolizes TIMP TIMP HPRT->TIMP Metabolizes RNA_Synthesis RNA Synthesis azaGMP->RNA_Synthesis Incorporation DNA_Synthesis DNA Synthesis TIMP->DNA_Synthesis Incorporation Protein_Synthesis Protein Synthesis RNA_Synthesis->Protein_Synthesis Disrupted_Protein_Synthesis Disrupted Protein Synthesis RNA_Synthesis->Disrupted_Protein_Synthesis Inhibited_DNA_Replication Inhibited DNA Replication DNA_Synthesis->Inhibited_DNA_Replication Experimental_Workflow Cell_Culture Cancer Cell Culture Tumor_Implantation Subcutaneous Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Dosing Compound Administration Randomization->Dosing Data_Collection Tumor Volume & Body Weight Measurement Dosing->Data_Collection Endpoint_Analysis Endpoint Analysis (TGI, Survival) Data_Collection->Endpoint_Analysis

References

comparison of 8-Azahypoxanthine effects across different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 6-Mercaptopurine's Effects on Cancer Cell Lines

Disclaimer: Initial searches for "8-Azahypoxanthine" did not yield sufficient specific data on its effects on cancer cell lines to create a comprehensive comparison guide. Therefore, this guide provides a comparative analysis of a closely related and well-studied purine (B94841) analog, 6-mercaptopurine (B1684380) (6-MP) , to serve as a representative example for researchers, scientists, and drug development professionals.

6-Mercaptopurine is a well-established antimetabolite used in the treatment of various cancers, particularly acute lymphoblastic leukemia.[1] Its mechanism of action involves the disruption of DNA and RNA synthesis, leading to cytotoxicity in rapidly dividing cancer cells.[2][3] This guide summarizes the cytotoxic, apoptotic, and cell cycle inhibitory effects of 6-MP across different cancer cell lines, providing available quantitative data, experimental methodologies, and an overview of the implicated signaling pathways.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The cytotoxic effects of 6-mercaptopurine have been evaluated across a range of cancer cell lines, with results varying based on the cell type and the assay conditions.

Cell LineCancer TypeIC50 Value (µM)AssayReference
HepG2Hepatocellular Carcinoma32.25Not Specified[4]
MCF-7Breast Adenocarcinoma>100Not Specified[4]
HCT-116Colon Cancer~238 (36.1 µg/mL)Not Specified[5]
JurkatT-cell LeukemiaNot specified, but 50µM used for apoptosis/cell cycle studiesWST-1[6][7]
MOLT-4T-cell LeukemiaCytotoxicity observed at 2 and 10 µMNot Specified[8]
P388Murine LeukemiaNot SpecifiedNot Specified[9]
SUM149 (MA cells)Triple-Negative Breast CancerNo significant effect up to 8 µMNot Specified[10]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as drug exposure time, cell density, and the specific viability assay used.

Induction of Apoptosis

6-Mercaptopurine is known to induce programmed cell death (apoptosis) in cancer cells. In Jurkat T cells, treatment with 50 µM 6-MP led to a time-dependent increase in apoptosis, with approximately 30% of cells becoming apoptotic after 48 hours.[7] The mechanism of apoptosis induction is linked to the incorporation of 6-MP metabolites into DNA, which triggers DNA damage responses and ultimately leads to cell death, often characterized by DNA fragmentation.[9][11]

Cell Cycle Arrest

The cytostatic effects of 6-mercaptopurine are also mediated through the induction of cell cycle arrest. In Jurkat T-lymphocyte cells, 6-MP has been shown to promote cell cycle arrest.[6] The incorporation of 6-MP metabolites into the DNA during the S-phase of the cell cycle disrupts normal DNA replication, leading to cell cycle arrest and preventing cellular proliferation.[2] In some cell lines, this can manifest as a G2 arrest, leading to a form of mitotic death.[9] Furthermore, 6-MP has been observed to affect the levels of cell cycle regulatory proteins, such as cyclin D1.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols used to assess the effects of 6-mercaptopurine.

1. Cell Viability and Cytotoxicity Assays (MTT/WST-1):

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 10,000 cells/well) and allowed to adhere overnight.[5]

  • Drug Treatment: Cells are treated with a range of concentrations of 6-mercaptopurine (e.g., 10 nM to 100 µM) and a vehicle control (e.g., 0.01 N NaOH).[13]

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan (B1609692) product.

  • Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 440 nm for WST-1).[13]

  • IC50 Calculation: The absorbance values are normalized to the vehicle control, and the IC50 value is calculated using software such as GraphPad Prism.[4]

2. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):

  • Cell Treatment: Cells are treated with 6-mercaptopurine at a specific concentration (e.g., 50 µM) for various time points (e.g., 24, 48, 72 hours).[6]

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in a binding buffer containing Annexin V (conjugated to a fluorophore like FITC) and propidium iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

  • Quantification: The percentage of apoptotic cells is determined from the flow cytometry data.[6]

3. Cell Cycle Analysis (Propidium Iodide Staining):

  • Cell Treatment: Cells are treated with 6-mercaptopurine as described for the apoptosis assay.[6]

  • Cell Fixation: Harvested cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with propidium iodide (PI), which intercalates with DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry.

  • Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.[6]

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro effects of 6-mercaptopurine on a cancer cell line.

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture viability Cell Viability Assay (MTT/WST-1) cell_culture->viability apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cell_culture->cell_cycle drug_prep 6-Mercaptopurine Stock Preparation drug_prep->viability drug_prep->apoptosis drug_prep->cell_cycle ic50 IC50 Calculation viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist

Experimental workflow for 6-MP analysis.

Signaling Pathways of 6-Mercaptopurine

6-Mercaptopurine exerts its anticancer effects primarily by interfering with the de novo purine synthesis pathway. The following diagram outlines its mechanism of action.

signaling_pathway cluster_uptake Cellular Uptake and Metabolism cluster_pathways Inhibition of Purine Synthesis cluster_effects Cellular Effects MP 6-Mercaptopurine (6-MP) HGPRT HGPRT MP->HGPRT TIMP Thioinosine Monophosphate (TIMP) MeTIMP Methyl-TIMP TIMP->MeTIMP TGMP Thioguanosine Monophosphate (TGMP) TIMP->TGMP PRPP PRPP Amidotransferase MeTIMP->PRPP dna_rna DNA & RNA Synthesis TGMP->dna_rna HGPRT->TIMP de_novo De Novo Purine Synthesis apoptosis Apoptosis dna_rna->apoptosis cell_cycle_arrest Cell Cycle Arrest dna_rna->cell_cycle_arrest

Mechanism of action of 6-Mercaptopurine.

References

Evaluating the Synergistic Effects of 8-Azahypoxanthine with Other Drugs: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and clinical trial databases reveals a significant gap in the publicly available research on the synergistic effects of 8-Azahypoxanthine when used in combination with other therapeutic agents. Despite its classification as a purine (B94841) analog and an inhibitor of hypoxanthine-guanine phosphoribosyltransferase (HGPRT), suggesting potential for combination therapies in cancer and other diseases, no specific studies providing quantitative data on its synergistic interactions were identified.

Researchers, scientists, and drug development professionals interested in the combination potential of this compound will find a notable absence of published data to guide their work. Extensive searches of scholarly databases and clinical trial registries for studies evaluating this compound in combination with other drugs did not yield any results containing the necessary experimental data to fulfill the requirements of a detailed comparison guide. This includes a lack of information on combination index (CI) values, dose-response curves for combination treatments, or detailed experimental protocols for such studies.

This compound, also known as 8-azaxanthine, functions by inhibiting HGPRT, a key enzyme in the purine salvage pathway.[1] This mechanism of action suggests that it could potentially synergize with drugs that, for example, inhibit de novo purine synthesis or induce DNA damage, as cancer cells often rely on the salvage pathway for nucleotide synthesis. However, this remains a theoretical consideration without direct experimental validation from combination studies.

The search for information included queries for synergistic effects in the context of cancer therapy and antiviral treatments, as well as broader searches for any drug interaction data. Alternative names for the compound were also used to ensure a comprehensive search. The lack of findings indicates that research into the synergistic potential of this compound is either in its nascent stages and not yet published, or has not been a focus of investigation.

Without available quantitative data or established experimental protocols from synergistic studies, it is not possible to construct the requested data tables or diagrams illustrating experimental workflows or signaling pathways related to the combined effects of this compound with other drugs. Further research is necessary to explore and quantify the potential synergistic or additive effects of this compound with other therapeutic agents to unlock its full clinical potential. Professionals in the field are encouraged to consider this gap in knowledge as an opportunity for future investigation.

References

A Comparative Guide to 8-Azahypoxanthine: A Novel Purine-Analog Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 8-Azahypoxanthine (AHX), a naturally derived purine (B94841) analog, with conventional plant growth regulators. Drawing on available experimental data, we explore its cross-species activity, mechanism of action, and potential applications in agriculture and plant science.

Quantitative Performance Data: this compound vs. Conventional Alternatives

Direct comparative studies of this compound against traditional plant hormones under identical conditions are limited in publicly available literature. However, by collating data from various studies, we can provide an insightful, albeit indirect, comparison of their effects on key plant growth parameters.

Table 1: Effect of this compound (AHX) on Rice (Oryza sativa L. cv. Nipponbare) Growth

TreatmentPanicle Number (per pot)Culm Length (cm)Dry Weight ( g/pot )Brown Rice Yield ( g/pot )
Control28.8 ± 1.382.5 ± 4.520.9 ± 0.438.6 ± 3.4
50 µM AHX (Tillering)31.8 ± 1.586.5 ± 2.920.6 ± 1.145.8 ± 4.7
50 µM AHX (Panicle Formation)28.8 ± 5.584.3 ± 5.820.6 ± 1.544.7 ± 3.6

Data synthesized from a study on the effect of 2-azahypoxanthine (B601068) on rice plant growth. The study demonstrated that AHX application, particularly at the tillering stage, tended to increase panicle number and significantly boosted brown rice yield.

Table 2: Representative Effects of Conventional Plant Growth Regulators on Various Species

Plant Growth RegulatorPlant SpeciesConcentrationObserved Effect
Auxin (Indole-3-acetic acid - IAA)Dianthus caryophyllus20 ppm75.35% seed germination[1]
Cytokinin (6-Benzylaminopurine - BAP)Rosa 'Bianca' & 'El Torro'8.87 µMHighest shoot proliferation
Cytokinin (Kinetin)Dianthus caryophyllus20 ppm78.92% seed germination[1]
Gibberellin (Gibberellic Acid - GA3)Dianthus caryophyllus20 ppm87.46% seed germination[1]
Gibberellin (Gibberellic Acid - GA3)Cyclamen mirabile50 mg/L100% seed germination[2]

Disclaimer: The data in Table 2 is sourced from studies on different plant species and under various experimental conditions. Therefore, these figures are for illustrative purposes to show the typical effects of these regulators and should not be used for direct quantitative comparison with the data for this compound in Table 1.

Experimental Protocols

General Protocol for Assessing Plant Growth Regulator Effects on Arabidopsis thaliana

This protocol provides a framework for testing the effects of a novel plant growth regulator like this compound.

1. Plant Material and Growth Conditions:

  • Use Arabidopsis thaliana (e.g., ecotype Columbia-0) seeds.
  • Sterilize seeds using 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse five times with sterile distilled water.
  • Sow seeds on Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar.
  • Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.
  • Transfer plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

2. Application of this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water, depending on solubility).
  • Incorporate this compound into the MS medium at various concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 400 µM) before pouring the plates. A control group with the solvent only should be included.
  • Alternatively, for post-germination application, 5-day-old seedlings can be transferred to new MS plates containing the different concentrations of this compound.

3. Data Collection and Analysis:

  • After a set period (e.g., 7-14 days), measure various growth parameters:
  • Primary root length
  • Number of lateral roots
  • Rosette diameter
  • Fresh and dry weight
  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments and the control.

Mechanism of Action and Signaling Pathways

Recent transcriptomic studies on Arabidopsis thaliana have shed light on the potential mechanism of action of this compound. Unlike traditional growth-promoting hormones, AHX appears to induce a stress-response signaling cascade.

Proposed Signaling Pathway for this compound

At higher concentrations, this compound treatment in Arabidopsis thaliana has been shown to inhibit growth. This is accompanied by the activation of genes related to various plant stress hormones and an increase in the precursor to ethylene, 1-aminocyclopropanecarboxylic acid.[3] As a purine analog, it is hypothesized that AHX may interfere with or be metabolized through the purine metabolic pathway, leading to downstream signaling events.

G cluster_0 Cellular Environment cluster_1 Plant Cell AHX This compound (AHX) Purine_Metabolism Purine Metabolism Interference/Metabolism AHX->Purine_Metabolism Stress_Signal Stress Signal Transduction Purine_Metabolism->Stress_Signal Hormone_Gene_Expression Hormone-Related Gene Expression (ABA, SA, JA, Cytokinin) Stress_Signal->Hormone_Gene_Expression ACC_Synthase ACC Synthase Upregulation Stress_Signal->ACC_Synthase Stress_Response Stress Response Activation Hormone_Gene_Expression->Stress_Response ACC 1-Aminocyclopropane- carboxylic Acid (ACC) (Ethylene Precursor) ACC_Synthase->ACC Ethylene_Response Ethylene Response Pathway ACC->Ethylene_Response Growth_Inhibition Growth Inhibition Ethylene_Response->Growth_Inhibition Stress_Response->Growth_Inhibition

Caption: Proposed signaling pathway for this compound in plants.

Generalized Auxin Signaling Pathway

For comparison, a simplified, generalized signaling pathway for auxin, a well-characterized plant hormone, is presented below. Auxin promotes growth by binding to its receptor, leading to the degradation of transcriptional repressors and the activation of auxin-responsive genes.

G cluster_0 Cellular Environment cluster_1 Plant Cell Auxin Auxin Receptor TIR1/AFB Receptor Auxin->Receptor Ubiquitination Ubiquitination and Degradation of Aux/IAA Receptor->Ubiquitination Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Aux_IAA->Ubiquitination degraded Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Ubiquitination->ARF activates Growth_Response Cell Elongation & Division (Growth) Gene_Expression->Growth_Response

Caption: Simplified generalized auxin signaling pathway.

Conclusion

This compound presents a fascinating case of a naturally occurring molecule with potent, cross-species plant growth regulating activities. While its growth-promoting effects in crops like rice are promising, recent transcriptomic data suggests a more complex mechanism of action than traditional phytohormones, potentially involving the induction of a stress-response pathway. This dual nature—growth promotion in some species and growth inhibition at higher concentrations in others—highlights the need for further research to elucidate its precise mode of action and to determine optimal application strategies for agricultural use. Direct comparative studies with conventional plant growth regulators are essential to fully understand its potential and position it within the toolkit of modern agriculture.

References

Unmasking the Target: A Guide to Genetically Confirming 8-Azahypoxanthine's Molecular Target

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the genetic approaches used to confirm the molecular target of the purine (B94841) analog, 8-Azahypoxanthine. By leveraging the principles of chemical genetics and drug resistance, we can definitively identify the cellular machinery engaged by this compound.

The primary molecular target of this compound is Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a key enzyme in the purine salvage pathway. The genetic confirmation of this target relies on a straightforward yet powerful principle: cells lacking the target of a cytotoxic agent will be resistant to that agent.

Mechanism of Action and Basis for Genetic Selection

This compound, much like other purine analogs such as 8-azaguanine (B1665908) and 6-thioguanine, is not cytotoxic in its initial form. Its bioactivation into a toxic nucleotide derivative is the crucial step that leads to cell death. This conversion is catalyzed by HGPRT. In cells with a functional HGPRT enzyme, this compound is converted into a fraudulent nucleotide. The incorporation of this analog into nucleic acids or the inhibition of subsequent enzymatic steps in nucleotide metabolism ultimately results in cytotoxicity.

Conversely, cells that have lost HGPRT activity, due to mutations in the HPRT1 gene, are unable to perform this bioactivation. Consequently, these HGPRT-deficient cells are resistant to the cytotoxic effects of this compound. This differential sensitivity between wild-type and HGPRT-deficient cells forms the basis of the genetic approach to confirm HGPRT as the molecular target. Historical studies have indeed utilized azahypoxanthine for the selection of HPRT-deficient mutant cells.[1]

Mechanism of this compound Cytotoxicity and Resistance cluster_0 Wild-Type Cell (HGPRT-proficient) cluster_1 Mutant Cell (HGPRT-deficient) 8-Azahypoxanthine_in_WT This compound HGPRT_WT HGPRT 8-Azahypoxanthine_in_WT->HGPRT_WT Bioactivation Toxic_Nucleotide Toxic Nucleotide Analog HGPRT_WT->Toxic_Nucleotide Cell_Death Cell Death Toxic_Nucleotide->Cell_Death Incorporation into Nucleic Acids 8-Azahypoxanthine_in_Mutant This compound HGPRT_Mutant Non-functional HGPRT 8-Azahypoxanthine_in_Mutant->HGPRT_Mutant No_Bioactivation No Bioactivation HGPRT_Mutant->No_Bioactivation Cell_Survival Cell Survival No_Bioactivation->Cell_Survival

Mechanism of this compound action and resistance.

Comparative Performance: this compound vs. Alternatives

The selection of HGPRT-deficient cells is a well-established technique in cell biology, often employed in hybridoma technology and mutagenicity assays. This compound can be used as a selective agent, similar to the more commonly used 8-azaguanine and 6-thioguanine. The key performance metric for these compounds is the differential cytotoxicity between wild-type and HGPRT-deficient cells.

CompoundTargetTypical IC50 in Wild-Type CellsTypical IC50 in HGPRT-deficient CellsFold Resistance
This compound HGPRTLow (µg/mL range)High (>10-fold higher than WT)>10
8-Azaguanine HGPRT<1 µg/mL>10 µg/mL>10
6-Thioguanine HGPRTLow (ng/mL to µg/mL range)High (>100-fold higher than WT)>100

Note: Specific IC50 values can vary significantly depending on the cell line and experimental conditions. The data for this compound is inferred from qualitative descriptions and its analogy to 8-azaguanine.

Studies on fibroblasts from patients with Lesch-Nyhan syndrome, a genetic disorder characterized by HGPRT deficiency, have demonstrated that their cells exhibit resistance to this compound, further substantiating HGPRT as its target.

Experimental Protocols

Confirming the molecular target of this compound can be achieved through a forward chemical genetics approach, where resistance to the compound is used to identify the gene responsible for its mechanism of action.

Key Experiment: Selection and Characterization of this compound-Resistant Cells

This experiment aims to demonstrate that resistance to this compound is directly linked to the loss of HGPRT function.

Workflow for Genetic Confirmation of HGPRT as the Target Start Start with Wild-Type (HGPRT-proficient) Cell Population Mutagenesis Optional: Chemical Mutagenesis (e.g., EMS) or CRISPR/Cas9 Library Transduction Start->Mutagenesis Selection Culture cells in medium containing This compound (selective pressure) Start->Selection Spontaneous mutation Mutagenesis->Selection Isolation Isolate surviving resistant colonies Selection->Isolation Expansion Expand resistant clones Isolation->Expansion Characterization Characterize resistant clones Expansion->Characterization Cytotoxicity Determine IC50 of this compound in resistant vs. wild-type cells Characterization->Cytotoxicity HGPRT_Activity Measure HGPRT enzyme activity Characterization->HGPRT_Activity Sequencing Sequence the HPRT1 gene to identify mutations Characterization->Sequencing

Experimental workflow for target validation.

Methodology:

  • Cell Culture: Begin with a wild-type cell line known to have a functional HGPRT enzyme (e.g., CHO, V79, HCT116).

  • Determination of Selection Concentration: Perform a dose-response curve to determine the optimal concentration of this compound that effectively kills the wild-type cells. This is typically a concentration several-fold higher than the IC50.

  • Selection of Resistant Mutants:

    • Plate a large number of wild-type cells.

    • Expose the cells to the predetermined selective concentration of this compound.

    • Maintain the culture, replacing the medium with fresh this compound-containing medium every 2-3 days, until resistant colonies appear.

  • Isolation and Expansion of Resistant Clones:

    • Isolate individual resistant colonies using cloning cylinders or by limiting dilution.

    • Expand each clone into a stable cell line.

  • Characterization of Resistant Clones:

    • Cytotoxicity Assay: Perform a dose-response analysis of this compound on both the wild-type and the resistant cell lines. A significant increase in the IC50 for the resistant lines is expected.

    • HGPRT Enzyme Activity Assay: Measure the enzymatic activity of HGPRT in cell lysates from both wild-type and resistant lines. A significant reduction or complete loss of HGPRT activity is anticipated in the resistant clones.

    • HPRT1 Gene Sequencing: Extract genomic DNA from the resistant clones and sequence the HPRT1 gene to identify mutations that lead to the loss of function.

Alternative Genetic Approaches

While the selection of spontaneous or chemically-induced mutants is a classic approach, modern genetic tools offer more direct methods for target validation:

  • CRISPR/Cas9-mediated Gene Knockout:

    • Use CRISPR/Cas9 to specifically knock out the HPRT1 gene in the wild-type cell line.

    • Compare the sensitivity of the resulting HPRT1-knockout cells to this compound with that of the parental wild-type cells. The knockout cells should exhibit high-level resistance.

  • Genome-wide CRISPR Screen:

    • Transduce a pooled genome-wide CRISPR knockout library into a population of cells.

    • Treat the cell population with a lethal concentration of this compound.

    • Sequence the guide RNAs (gRNAs) enriched in the surviving cell population.

    • The gRNAs targeting the HPRT1 gene are expected to be highly enriched, as their knockout confers resistance to the compound.

References

Comparative Transcriptomics of Plant Responses to Azahypoxanthine Analogs: A Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative transcriptomic analysis of plant responses to 8-Azahypoxanthine and its analogs. Due to a lack of publicly available transcriptomic data specifically for this compound, this document leverages a comprehensive study on 2-Azahypoxanthine (B601068) (AHX) to illustrate the methodologies, data presentation, and expected biological insights. This guide will enable researchers to design and interpret experiments aimed at understanding the mode of action of these purine (B94841) analogs in plants.

Introduction

Azahypoxanthine compounds are purine analogs that can interfere with various metabolic processes in plants. Understanding their impact on gene expression is crucial for applications in drug development and for elucidating fundamental plant stress responses. Comparative transcriptomics allows for a global view of the genetic reprogramming that occurs in response to these compounds, providing insights into the signaling pathways and physiological changes they induce. A recent study on the effects of 2-Azahypoxanthine on Arabidopsis thaliana revealed significant alterations in stress-related and hormonal signaling pathways, highlighting the utility of this approach.[1]

Experimental Protocols

A robust comparative transcriptomics study requires a well-defined experimental protocol. The following methodology is based on established practices and the specific details from the study on 2-Azahypoxanthine.[1]

Plant Material and Growth Conditions:
  • Plant Species: Arabidopsis thaliana is a common model organism for such studies.

  • Growth Medium: Murashige and Skoog (MS) medium supplemented with sucrose (B13894) and solidified with agar (B569324) is standard.

  • Growth Conditions: Plants should be grown under controlled conditions of photoperiod (e.g., 16 hours light / 8 hours dark), temperature (e.g., 22°C), and light intensity.

Treatment with Azahypoxanthine:
  • Compound: 2-Azahypoxanthine (or this compound for future studies).

  • Concentration: A concentration that elicits a clear phenotypic response without causing immediate lethality should be chosen. For example, a 400 μM concentration of AHX was used to observe growth inhibition in Arabidopsis thaliana.[1]

  • Application: The compound can be added to the growth medium.

  • Control Group: A mock treatment (e.g., the solvent used to dissolve the compound) should be used as a control.

  • Replicates: A minimum of three biological replicates for each treatment and control group is essential for statistical power.

RNA Extraction and Sequencing:
  • Sample Collection: Collect plant tissues (e.g., whole seedlings, roots, or shoots) at a specific time point after treatment.

  • RNA Extraction: Use a standard RNA extraction kit to isolate high-quality total RNA.

  • Library Preparation: Prepare sequencing libraries from the extracted RNA using a kit such as the Illumina TruSeq RNA Library Prep Kit.

  • Sequencing: Perform high-throughput sequencing (e.g., on an Illumina NovaSeq platform) to generate a sufficient number of reads per sample for robust differential gene expression analysis.

Bioinformatic Analysis:
  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Mapping: Align the quality-filtered reads to the reference genome of the plant species using a splice-aware aligner like HISAT2 or STAR.

  • Differential Gene Expression Analysis: Use software packages such as DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated in the treated samples compared to the control.

  • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses on the list of differentially expressed genes (DEGs) to identify over-represented biological processes, molecular functions, and metabolic pathways.

Data Presentation: A Comparative Overview

Quantitative data from a comparative transcriptomics study should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Summary of Differentially Expressed Genes (DEGs) in Arabidopsis thaliana in Response to 2-Azahypoxanthine Treatment.
ComparisonTotal DEGsUpregulated GenesDownregulated Genes
2-AHX vs. Control(Number of DEGs)(Number of Upregulated DEGs)(Number of Downregulated DEGs)
Alternative 1 vs. Control (Hypothetical Data)(Hypothetical Data)(Hypothetical Data)
Alternative 2 vs. Control (Hypothetical Data)(Hypothetical Data)(Hypothetical Data)

This table would be populated with the actual numbers of differentially expressed genes identified in the analysis. For a true comparative study, rows for other treatments (e.g., this compound, other purine analogs) would be included.

Table 2: Enriched Gene Ontology (GO) Terms for Genes Upregulated by 2-Azahypoxanthine.
GO Term IDGO Term Descriptionp-value
GO:XXXXXXXResponse to stress(p-value)
GO:XXXXXXXAbscisic acid-activated signaling pathway(p-value)
GO:XXXXXXXEthylene-activated signaling pathway(p-value)
GO:XXXXXXXJasmonic acid mediated signaling pathway(p-value)
GO:XXXXXXXSalicylic acid mediated signaling pathway(p-value)
GO:XXXXXXXCytokinin-mediated signaling pathway(p-value)

This table highlights the key biological processes that are activated in response to the treatment. The p-value indicates the statistical significance of the enrichment.

Table 3: Enriched Gene Ontology (GO) Terms for Genes Downregulated by 2-Azahypoxanthine.
GO Term IDGO Term Descriptionp-value
GO:XXXXXXXPhotosynthesis, light harvesting(p-value)
GO:XXXXXXXPhotosystem II assembly(p-value)
GO:XXXXXXXChlorophyll biosynthetic process(p-value)

This table shows the biological processes that are suppressed by the treatment.

Visualizations: Workflows and Signaling Pathways

Visual representations are critical for understanding complex biological data and experimental designs.

Experimental_Workflow A Plant Growth (Arabidopsis thaliana) B Treatment Application A->B C1 Control Group B->C1 C2 This compound Group B->C2 C3 Alternative Compound Group B->C3 D RNA Extraction C1->D C2->D C3->D E RNA Sequencing (Illumina) D->E F Bioinformatic Analysis E->F G Differential Gene Expression Analysis F->G H Functional Enrichment (GO, KEGG) F->H I Comparative Analysis G->I H->I

Caption: Experimental workflow for comparative transcriptomics of plant responses to azahypoxanthine analogs.

Signaling_Pathway cluster_stress Cellular Stress cluster_hormones Hormone Signaling Pathways cluster_response Transcriptional Response This compound This compound ABA Abscisic Acid This compound->ABA ET Ethylene This compound->ET JA Jasmonic Acid This compound->JA SA Salicylic Acid This compound->SA CK Cytokinin This compound->CK Downregulated Downregulation of Photosynthesis Genes This compound->Downregulated Upregulated Upregulation of Stress-Responsive Genes ABA->Upregulated ET->Upregulated JA->Upregulated SA->Upregulated CK->Upregulated

Caption: Hypothesized signaling pathways affected by azahypoxanthine treatment in plants.

Conclusion

The transcriptomic analysis of plant responses to 2-Azahypoxanthine provides a valuable roadmap for investigating the effects of this compound and other purine analogs. By following the outlined experimental protocols and data presentation strategies, researchers can effectively conduct comparative studies to unravel the complex molecular mechanisms underlying the phytotoxicity and potential applications of these compounds. The activation of multiple hormone-related stress responses and the suppression of photosynthesis-related genes are key areas for further investigation. Future comparative studies will be instrumental in identifying both common and compound-specific transcriptional responses, ultimately contributing to a deeper understanding of plant-purine analog interactions.

References

Safety Operating Guide

Navigating the Disposal of 8-Azahypoxanthine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 8-Azahypoxanthine, a purine (B94841) analog used in various research applications. Adherence to these procedures will help ensure a safe laboratory environment and compliance with waste management regulations.

Immediate Safety and Handling Precautions

While one Safety Data Sheet (SDS) for this compound indicates it is not considered hazardous under the 2012 OSHA Hazard Communication Standard, another suggests it can cause skin and eye irritation.[1][2] Given this conflicting information, it is prudent to handle this compound with standard laboratory precautions for chemical reagents.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.[2]

  • Hand Protection: Use protective gloves.[2]

  • Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[2]

In the event of exposure, follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention if irritation persists.[2]

  • Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation occurs, seek medical advice.[2]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[2]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]

Step-by-Step Disposal Protocol

All laboratory chemical waste should be treated as hazardous unless confirmed to be non-hazardous.[3] Therefore, this compound waste should be managed through your institution's hazardous waste program.

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound, including unused product, solutions, and spill cleanup materials, as chemical waste.[3][4]

    • Do not mix this compound waste with other incompatible waste streams.[3][4] Store it separately to prevent unintended reactions.[5]

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container.[3][5] The container must be in good condition with no cracks or leaks.[4]

    • Keep the waste container securely closed except when adding waste.[3][4]

  • Labeling:

    • Clearly label the waste container with a hazardous waste tag as soon as waste accumulation begins.[3][6]

    • The label must include the full chemical name ("this compound"), the concentration (if in solution), and the date of accumulation.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[7]

    • The storage area should be away from heat sources and direct sunlight.[6]

    • Utilize secondary containment, such as a tray or bin, to contain any potential leaks or spills.[3][4]

  • Disposal Request:

    • Once the container is full or has reached the maximum accumulation time allowed by your institution (e.g., up to 9 months), submit a waste pickup request to your institution's Environmental Health & Safety (EH&S) department.[4][7]

    • Do not dispose of this compound down the drain or in the regular trash.[4][6][7]

Quantitative Data Summary

ParameterGuidelineSource
Maximum Hazardous Waste Accumulation (Satellite Area) 55 gallons[3][7]
Maximum Acutely Toxic Waste Accumulation 1 quart (liquid) or 1 kg (solid)[7]
Maximum Laboratory Waste Accumulation Time Up to 9 months (check institutional policy)[4]

Note: While this compound is not currently classified as acutely toxic, these limits are provided as a general guideline for laboratory chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G A Waste Generation (Unused this compound, contaminated labware, solutions, spill cleanup) D Select a chemically compatible and leak-proof waste container. A->D B Is the waste container properly labeled with a hazardous waste tag? C Affix a completed hazardous waste label. Include 'this compound' and concentration. B->C No E Store the sealed container in a designated Satellite Accumulation Area with secondary containment. B->E Yes C->E D->B F Is the container full OR has the maximum accumulation time been reached? E->F G Submit a waste pickup request to Environmental Health & Safety (EH&S). F->G Yes H Continue to store safely until pickup. F->H No G->H

This compound Disposal Workflow

References

Essential Safety and Logistics for Handling 8-Azahypoxanthine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of 8-Azahypoxanthine, including detailed operational and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as hazardous by the 2012 OSHA Hazard Communication Standard, some safety data sheets (SDS) indicate that it can be a skin and eye irritant.[1] Therefore, appropriate personal protective equipment should be worn at all times to minimize exposure.

Quantitative Data Summary

ParameterValueReference
Physical State Powder Solid[2]
Appearance Yellow[2]
Odor Odorless[2]
Melting Point/Range > 230 °C / 446 °F[2]
Skin Corrosion/Irritation Category 2 (H315)[1]
Serious Eye Damage/Eye Irritation Category 2 (H319)[1]
Molecular Formula C4 H3 N5 O[1]
Molecular Weight 137.1[1]

Operational Plan: Step-by-Step Guidance

This procedural guidance covers the lifecycle of this compound in the laboratory, from receipt to disposal.

1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard information (irritant), and date of receipt.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.

2. Weighing the Powder

The primary risk during weighing is the inhalation of airborne powder and contamination of the work area.

  • Engineering Controls: Whenever possible, weigh this compound inside a chemical fume hood or a powder weighing station to protect both the user and the laboratory environment.[3] If a balance cannot be placed inside a fume hood, use the "Fume Hood Transfer – Bench Top Weighing" method.[3]

  • Fume Hood Transfer – Bench Top Weighing Protocol:

    • Place the stock container of this compound inside the chemical fume hood.

    • On the benchtop, pre-weigh a sealable container (e.g., a vial with a lid).

    • Inside the fume hood, transfer the approximate amount of powder into the pre-weighed container.

    • Seal the container.

    • Move the sealed container back to the balance on the benchtop to get the precise weight.[4][5]

    • Make any necessary weight adjustments back inside the fume hood.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile gloves. For chemicals that are fatal on skin contact, double gloving is recommended.[6]

    • Eye Protection: Wear chemical safety goggles or safety glasses with side shields.[1]

    • Body Protection: A lab coat must be worn and fastened.[6]

    • Respiratory Protection: While not typically required for small quantities under normal use in a fume hood, a NIOSH-approved respirator (e.g., N95) should be used if there is a risk of generating dust outside of a ventilated enclosure.[1]

3. Preparing Solutions

  • Location: All manipulations involving the open powder, including the addition of solvents, should be performed inside a chemical fume hood.

  • Procedure:

    • Add the desired solvent to the container with the weighed this compound.

    • Seal the container and mix by vortexing or sonicating as required for dissolution.

    • If transferring the solution, do so carefully to avoid splashes.

4. Spill Cleanup

In the event of a spill, prompt and appropriate cleanup is crucial to prevent contamination and exposure.

  • Small Spills (Powder):

    • Alert personnel in the immediate area.

    • Wear the appropriate PPE as outlined above.

    • Gently cover the spill with a damp paper towel or absorbent pad to avoid creating dust.[7]

    • Carefully scoop the material into a sealable plastic bag.[7]

    • Wipe the spill area with a wet paper towel.[7]

    • Place all cleanup materials into the plastic bag, seal it, and label it as "this compound spill debris."

  • Large Spills:

    • Evacuate the area and prevent entry.

    • Alert your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

1. Unused Product and Chemical Waste

  • Waste Characterization: Although not federally regulated as hazardous waste, it is best practice to dispose of this compound as chemical waste. Some institutions may require all chemical waste, regardless of hazard classification, to be disposed of through their hazardous waste program.

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and non-leaking container marked as "Non-hazardous chemical waste" or as directed by your institution's EHS.[1]

  • Liquid Waste: Aqueous solutions of this compound may be permissible for drain disposal if the pH is between 6 and 9.5 and it is allowed by local regulations and your institution's EHS.[1] However, it is generally recommended to collect it as chemical waste.

2. Contaminated Materials and PPE

  • Sharps: Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container.

  • Labware: Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be collected in a designated solid waste container.

  • Personal Protective Equipment (PPE):

    • Contaminated gloves, bench paper, and other disposable PPE should be placed in a designated waste container.[8]

    • If the PPE is contaminated with a substance classified as hazardous, it must be disposed of as hazardous waste.[8] For this compound, follow your institution's guidelines for non-hazardous or irritant chemical waste.

    • Place used PPE in a designated, lidded waste bin lined with a sturdy garbage bag.[8]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal receive Receive & Inspect store Store in Cool, Dry Place receive->store ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) store->ppe weigh Weigh Powder ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Use in Experiment dissolve->experiment spill Spill? experiment->spill spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes decontaminate Decontaminate Work Area spill->decontaminate No spill_cleanup->decontaminate dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe remove_ppe Doff PPE dispose_ppe->remove_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.